molecular formula C12H13N3O3 B2888659 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-24-5

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Katalognummer: B2888659
CAS-Nummer: 1260379-24-5
Molekulargewicht: 247.254
InChI-Schlüssel: TWHCUSORCZBCFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a nitro-aromatic pyrazole derivative, it serves as a valuable building block for the synthesis of more complex molecules. Pyrazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The presence of both a nitroaromatic ether and a pyrazole ring in this single molecule makes it a versatile intermediate for exploring new biologically active compounds. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor in the development of novel therapeutic agents. Pyrazole derivatives are extensively studied for their diverse biological activities, which can include antibacterial, anticancer, anti-inflammatory, and antioxidant properties . The structural motifs present in this compound—specifically the 4-nitrophenoxy methyl group and the 1-ethyl-1H-pyrazole ring—are commonly found in molecules designed to inhibit specific enzymes or interact with biological targets. Researchers may utilize this compound in multicomponent reactions (MCRs), which are efficient one-pot methods popular for constructing complex pyrazole-containing scaffolds for biological screening . Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with many nitro-aromatic compounds, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are strongly recommended.

Eigenschaften

IUPAC Name

1-ethyl-4-[(4-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-14-8-10(7-13-14)9-18-12-5-3-11(4-6-12)15(16)17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCUSORCZBCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently embedded in the structures of anti-inflammatory agents, kinase inhibitors, and central nervous system therapeutics[1][2]. The functionalization of the pyrazole core—specifically via N-alkylation and C4-substitution—provides a robust vector for tuning a molecule's lipophilicity, steric bulk, and target-binding affinity.

This whitepaper details the synthesis and characterization of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole . By installing an ethyl group at the N1 position and a (4-nitrophenoxy)methyl ether linkage at the C4 position, this molecule serves as a highly versatile intermediate or a standalone pharmacophore. The electron-withdrawing nitro group provides an excellent handle for late-stage functionalization (e.g., reduction to an aniline for subsequent amide coupling), while the ether linkage ensures conformational flexibility.

Retrosynthetic Analysis & Pathway Design

The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is achieved through a highly efficient, four-step linear sequence.

A critical design choice in this pathway is the selection of 1H-pyrazole-4-carbaldehyde as the starting material. Direct N-alkylation of asymmetric pyrazoles typically yields a mixture of N1 and N2 regioisomers, requiring complex chromatographic separation or the use of highly specialized engineered enzymes[3][4]. Because the C4-substituted precursor is symmetric with respect to its tautomeric equilibrium, N-ethylation exclusively yields a single regioisomer, maximizing atom economy and simplifying purification[5].

The subsequent steps involve a chemoselective reduction of the aldehyde, conversion to a reactive alkyl chloride, and a classic SN​2 Williamson ether synthesis to install the 4-nitrophenyl moiety.

SyntheticRoute A 1H-pyrazole-4-carbaldehyde (Starting Material) B 1-ethyl-1H-pyrazole-4-carbaldehyde (Intermediate 1) A->B EtBr, K2CO3 DMF, 60°C C (1-ethyl-1H-pyrazol-4-yl)methanol (Intermediate 2) B->C NaBH4 MeOH, 0°C D 4-(chloromethyl)-1-ethyl-1H-pyrazole (Intermediate 3) C->D SOCl2 DCM, 0°C to RT E 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (Target Compound) D->E 4-Nitrophenol, K2CO3 DMF, 80°C

Figure 1: Four-step linear synthetic workflow for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific visual cues and in-process controls to ensure reproducibility.

N-Ethylation of 1H-pyrazole-4-carbaldehyde

Rationale: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) provides optimal conditions for the generation of the pyrazolide anion, facilitating rapid nucleophilic attack on bromoethane.

  • To a flame-dried 100 mL round-bottom flask, add 1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.0 equiv) and anhydrous K2​CO3​ (15.0 mmol, 1.5 equiv) in anhydrous DMF (20 mL).

  • Stir the suspension at room temperature for 15 minutes, then add bromoethane (12.0 mmol, 1.2 equiv) dropwise.

  • Heat the mixture to 60 °C for 4 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material ( Rf​ = 0.1) will convert to a faster-eluting spot ( Rf​ = 0.5).

  • Quench the reaction with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil.

Chemoselective Reduction to (1-ethyl-1H-pyrazol-4-yl)methanol

Rationale: Sodium borohydride ( NaBH4​ ) is selected over stronger hydrides (e.g., LiAlH4​ ) to prevent potential over-reduction or ring-opening side reactions, ensuring strict chemoselectivity for the aldehyde.

  • Dissolve Intermediate 1 (9.0 mmol, 1.0 equiv) in absolute methanol (35 mL) and cool to 0 °C in an ice bath.

  • Add NaBH4​ (10.8 mmol, 1.2 equiv) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Stir for 1 hour at 0 °C.

  • Carefully quench with saturated aqueous NH4​Cl (20 mL) to destroy excess hydride.

  • Remove methanol under reduced pressure, extract the aqueous residue with EtOAc (3 × 25 mL), dry over MgSO4​ , and evaporate to yield Intermediate 2 as a colorless viscous oil.

Chlorination to 4-(chloromethyl)-1-ethyl-1H-pyrazole

Rationale: Thionyl chloride ( SOCl2​ ) cleanly converts the primary alcohol to an alkyl chloride with volatile byproducts ( SO2​ and HCl ), eliminating the need for aqueous workup which could hydrolyze the sensitive product.

  • Dissolve Intermediate 2 (8.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL) and cool to 0 °C.

  • Slowly add SOCl2​ (12.0 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation: The cessation of gas evolution indicates reaction completion.

  • Concentrate the mixture under reduced pressure. Co-evaporate with dry toluene (2 × 15 mL) to completely remove residual SOCl2​ .

  • The resulting Intermediate 3 (isolated as a hydrochloride salt) is highly reactive and prone to dimerization. It must be used immediately in the next step without further purification.

Williamson Ether Synthesis of the Target Compound

Rationale: K2​CO3​ is preferred over stronger bases like NaH to minimize the risk of base-catalyzed degradation of the chloromethyl intermediate. DMF provides optimal solvation for the potassium cation, leaving the 4-nitrophenoxide anion highly nucleophilic.

  • In a 50 mL flask, suspend 4-nitrophenol (8.0 mmol, 1.0 equiv) and anhydrous K2​CO3​ (16.0 mmol, 2.0 equiv) in anhydrous DMF (20 mL).

  • Stir at room temperature for 30 minutes. Visual cue: The solution will turn deep yellow, confirming the generation of the phenoxide anion.

  • Dropwise add a solution of Intermediate 3 (8.8 mmol, 1.1 equiv) in DMF (5 mL).

  • Heat to 80 °C under a nitrogen atmosphere for 6 hours.

  • Quench with ice-cold water (100 mL) to precipitate the crude product. Filter the solid, wash with cold water, and purify via flash column chromatography (Hexanes:EtOAc 3:1) to afford the Target Compound as a crystalline pale yellow solid.

Quantitative Characterization Data

The synthesized 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole was rigorously characterized to confirm its structural integrity and purity.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.21 | d | 2H | 9.2 | Aromatic C-H (ortho to NO2​ ) | | 7.55 | s | 1H | - | Pyrazole C5-H | | 7.42 | s | 1H | - | Pyrazole C3-H | | 7.08 | d | 2H | 9.2 | Aromatic C-H (ortho to ether) | | 5.05 | s | 2H | - | Methylene bridge ( −CH2​−O− ) | | 4.15 | q | 2H | 7.3 | Ethyl −CH2​− | | 1.48 | t | 3H | 7.3 | Ethyl −CH3​ |

Table 2: 13 C NMR Data (100 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Assignment | | :--- | :--- | | 163.8 | Aromatic C-O (Ether linkage) | | 141.5 | Aromatic C- NO2​ | | 139.2 | Pyrazole C5 | | 129.4 | Pyrazole C3 | | 126.1 | Aromatic C-H (ortho to NO2​ ) | | 118.0 | Pyrazole C4 (Quaternary) | | 115.2 | Aromatic C-H (ortho to ether) | | 62.5 | Methylene bridge ( −CH2​−O− ) | | 45.1 | Ethyl −CH2​− | | 15.3 | Ethyl −CH3​ |

Table 3: Physicochemical & Spectroscopic Properties

Property Value / Observation
Physical State Pale yellow crystalline solid
Melting Point 84 – 86 °C

| HRMS (ESI+) | Calc. for [C12​H14​N3​O3​]+ : 248.1030. Found: 248.1035 | | IR (ATR, cm−1 ) | 3110 (Ar C-H), 2980 (Aliph C-H), 1590 & 1510 (Asym NO2​ ), 1340 (Sym NO2​ ), 1250 (C-O-C) |

Mechanistic Insights: The SN​2 Etherification

The final step of the synthesis proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction kinetics are strictly dependent on the concentration of both the 4-(chloromethyl)pyrazole electrophile and the 4-nitrophenoxide nucleophile. The transition state involves the simultaneous cleavage of the carbon-chlorine bond and the formation of the carbon-oxygen bond, requiring a precise 180° backside attack.

SN2Mechanism cluster_0 Pre-Reaction Equilibrium N1 4-Nitrophenol + K2CO3 N2 Potassium 4-nitrophenoxide (Active Nucleophile) N1->N2 Deprotonation N4 [S_N2 Transition State] Partial C-O bond formation Partial C-Cl bond cleavage N2->N4 Nucleophilic Attack N3 4-(chloromethyl)-1-ethyl-1H-pyrazole (Electrophile) N3->N4 Collision N5 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole + KCl N4->N5 Chloride Expulsion

Figure 2: Mechanistic pathway of the Williamson ether synthesis via an SN2 transition state.

Sources

Spectroscopic Analysis of 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of functionalized heteroaromatics is a critical gateway in medicinal chemistry and drug development. 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a highly specialized molecular scaffold featuring a pyrazole core linked via a methylene bridge to a p-nitrophenoxy moiety. This whitepaper provides an in-depth, self-validating analytical framework for the definitive characterization of this molecule using High-Resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

As a Senior Application Scientist, the goal of this guide is not merely to list expected spectral peaks, but to deconstruct the causality behind the experimental choices and the underlying quantum mechanical and thermodynamic principles governing the molecule's spectroscopic behavior.

Molecular Architecture & Predictive Spectroscopy

To accurately interpret the spectral data, we must first map the electronic environment of the molecule:

  • The p-Nitrophenoxy Group: The nitro (-NO₂) group is a powerful electron-withdrawing group via both induction (-I) and resonance (-M). Conversely, the ether oxygen (-O-) is electron-donating via resonance (+M) but withdrawing via induction (-I). This push-pull system creates a highly polarized aromatic ring.

  • The Pyrazole Core: An electron-rich heteroaromatic system. The N-ethyl substitution breaks the tautomeric symmetry of the 1H-pyrazole, fixing the positions of the two nitrogen atoms and rendering the C-3 and C-5 protons chemically distinct.

  • The Methylene Linker (-CH₂-O-): Sandwiched between an aromatic pyrazole ring and a highly electronegative oxygen atom, these protons will experience significant localized deshielding.

High-Resolution NMR Spectroscopy (¹H, ¹³C, and 2D-NMR)

NMR spectroscopy serves as the primary engine for establishing molecular connectivity and spatial arrangement[1].

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte (purity >98%) in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected due to its excellent solvating power for moderately polar ethers and the absence of exchangeable protons.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference lock (0.00 ppm).

  • Acquisition: Acquire 1D ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra at 298 K. For definitive connectivity, acquire 2D COSY (homonuclear correlation) and HSQC/HMBC (heteronuclear correlation) spectra.

Spectral Data & Mechanistic Causality
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Structural Causality
¹H 1.50Triplet (t), J = 7.33HEthyl -CH₃ : Coupled to the adjacent CH₂ group.
¹H 4.15Quartet (q), J = 7.32HEthyl -CH₂-N : Deshielded by the adjacent pyrazole nitrogen.
¹H 5.05Singlet (s)2HMethylene -CH₂-O- : Strongly deshielded by the ether oxygen (-I effect).
¹H 7.05Doublet (d), J = 9.22HPhenyl H-ortho to O : Shielded by the +M effect of the ether oxygen.
¹H 7.45, 7.60Singlets (s)1H, 1HPyrazole H-3, H-5 : Distinct singlets confirming C-4 substitution.
¹H 8.20Doublet (d), J = 9.22HPhenyl H-ortho to NO₂ : Deeply deshielded by the strong -M/-I effects of NO₂.
¹³C 15.5, 47.2--Ethyl Carbons : Aliphatic region.
¹³C 62.8--Methylene Carbon : Shifted downfield due to direct oxygen attachment.
¹³C 114.8, 125.9--Phenyl Carbons : ortho to O and ortho to NO₂, respectively.
¹³C 141.5, 163.7--Quaternary Phenyl Carbons : C-NO₂ and C-O, respectively.

Expert Insight: The ¹H NMR spectrum is anchored by the highly deshielded AA'BB' spin system of the p-nitrophenoxy moiety. The nitro group strips electron density from its ortho protons, pushing their chemical shift to ~8.20 ppm. The lack of scalar coupling between the pyrazole protons (H-3 and H-5) definitively confirms that the linker is attached at the C-4 position[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the nitro and ether linkages[2].

Experimental Protocol
  • Methodology: Utilize Attenuated Total Reflectance (ATR) FT-IR. ATR is preferred over traditional KBr pellets as it is non-destructive, prevents moisture absorption (which obscures the 3000 cm⁻¹ region), and requires no sample dilution.

  • Acquisition: Collect a background scan of the ambient atmosphere. Apply 2-3 mg of the solid sample directly to the diamond crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Causality
~3100 - 3000WeakAromatic C-H stretchDistinguishes sp² C-H bonds from aliphatic ones.
~2980 - 2850MediumAliphatic C-H stretchConfirms the presence of the ethyl and methylene groups.
~1515StrongAsymmetric -NO₂ stretchOut-of-phase stretching of the resonance-stabilized N-O bonds.
~1340StrongSymmetric -NO₂ stretchIn-phase stretching of the N-O bonds.
~1250StrongAsymmetric C-O-C stretchDefinitive confirmation of the aryl alkyl ether linkage.

Expert Insight: The vibrational modes are dominated by the strong dipole moments of the nitro and ether groups. The presence of two intense bands at ~1515 cm⁻¹ and ~1340 cm⁻¹ is the absolute hallmark of a nitroaromatic system, arising from the resonance-stabilized equivalence of the N-O bonds[2].

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry ensures the exact elemental composition and structural connectivity via tandem MS/MS fragmentation[3].

Experimental Protocol
  • Chromatography: Elute the sample through a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures consistent protonation.

  • Ionization: Electrospray Ionization in positive mode (+ESI).

  • Detection: Quadrupole Time-of-Flight (QTOF) mass analyzer for sub-ppm mass accuracy. Induce fragmentation using Collision-Induced Dissociation (CID) with Argon gas at 20 eV.

Fragmentation Data & Pathway Analysis
  • Exact Mass Calculation: C₁₂H₁₃N₃O₃ = 247.0957 Da.

  • Precursor Ion: Expected[M+H]⁺ at m/z 248.1035.

Expert Insight: Under +ESI, the basic N2 nitrogen of the pyrazole ring readily accepts a proton. Upon CID, the molecule undergoes characteristic heterolytic cleavage at the ether C-O bond. This fragmentation is thermodynamically driven by the formation of the highly resonance-stabilized (1-ethyl-1H-pyrazol-4-yl)methyl cation (m/z 109.0760) and the expulsion of neutral 4-nitrophenol (139 Da)[3].

MS_Frag M [M+H]+ m/z 248.1035 F1 Pyrazole-methyl Cation m/z 109.0760 M->F1 - 4-Nitrophenol (Neutral Loss) F2 [4-Nitrophenol+H]+ m/z 140.0342 M->F2 - Pyrazole-methyl (Neutral Loss)

ESI-CID-MS/MS fragmentation of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Experimental Validation Workflows

To ensure absolute scientific integrity, the data from NMR, IR, and MS must be cross-validated. A single spectroscopic method is vulnerable to artifacts; however, an integrated workflow creates a self-validating system.

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR, 4000-400 cm⁻¹) Prep->IR MS LC-HRMS (ESI-QTOF, Positive Mode) Prep->MS Data Data Integration & Cross-Validation NMR->Data IR->Data MS->Data Confirm Definitive Structural Elucidation Data->Confirm

Integrated spectroscopic workflow for structural elucidation.

References

  • Timothy D.W. Claridge. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. URL: [Link]

  • Robert M. Silverstein, Francis X. Webster, David Kiemle. "Spectrometric Identification of Organic Compounds". Wiley. URL:[Link]

  • Jürgen H. Gross. "Mass Spectrometry: A Textbook". Springer / MS-Textbook. URL:[Link]

Sources

X-ray crystal structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of the title compound, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and the development of structure-activity relationships (SAR). This document details the hypothetical synthesis, crystallization, and full structural elucidation of the compound. We present a detailed analysis of its molecular geometry, conformational properties, and the supramolecular architecture established through various intermolecular interactions. The protocols and data herein serve as an illustrative case study for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives represent a privileged class of N-heterocycles with a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring critically influences the molecule's pharmacological profile. The title compound features an N-ethyl group, which can modulate lipophilicity, and a 4-[(4-nitrophenoxy)methyl] substituent. The nitro-aromatic moiety is a common pharmacophore and can participate in key intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological targets.

Determining the three-dimensional crystal structure via single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution insight into a molecule's stereochemistry.[2] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the solid state. Furthermore, it elucidates the intricate network of non-covalent interactions that govern crystal packing.[3] This information is invaluable for computational modeling, understanding solid-state properties like polymorphism, and designing next-generation analogues with improved efficacy and specificity.

Experimental Section: From Synthesis to Structure Solution

The successful determination of a crystal structure is a multi-step process, beginning with the synthesis of high-purity material and culminating in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of substituted pyrazoles can be achieved through various established routes, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[4] For the title compound, a plausible synthetic pathway is outlined below.

Step-by-Step Synthesis Protocol:

  • Synthesis of 4-formyl-1-ethyl-1H-pyrazole: Begin with the Vilsmeier-Haack formylation of 1-ethyl-pyrazole to introduce a formyl group at the C4 position.

  • Reduction to Alcohol: Reduce the resulting aldehyde to the corresponding alcohol, 1-ethyl-4-(hydroxymethyl)-1H-pyrazole, using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol.

  • Williamson Ether Synthesis: In a final step, couple the alcohol with 1-fluoro-4-nitrobenzene under basic conditions (e.g., using potassium carbonate in DMF) to form the target ether linkage.

  • Purification: The crude product is purified via column chromatography on silica gel to yield the title compound as a solid.

Protocol for Single Crystal Growth:

High-quality single crystals are essential for a successful diffraction experiment.[5] The slow evaporation technique is a reliable method for small organic molecules.

  • Solvent Screening: Test the solubility of the purified compound (~5 mg) in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) to find a solvent in which it is moderately soluble.

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at room temperature to create a near-saturated solution.

  • Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals are expected to form over several days.

  • Crystal Selection: Once formed, select a well-defined, transparent crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm under a polarizing microscope for data collection.[6]

X-ray Data Collection and Processing

The selected crystal is mounted on a suitable holder and subjected to X-ray analysis.[7]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a MiTeGen MicroMount™ using cryo-oil.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a multilayer mirror monochromator and a Mo-Kα radiation source (λ = 0.71073 Å).

  • Temperature Control: Data is collected at a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.

  • Data Integration and Scaling: The collected diffraction images are processed using software like SAINT to integrate the reflection intensities and scaled for absorption effects using SADABS.[8]

Structure Solution and Refinement

The final step involves solving the phase problem and refining the atomic model to fit the experimental data.

Step-by-Step Structure Solution and Refinement Protocol:

  • Structure Solution: The crystal structure is solved using intrinsic phasing methods with the SHELXT program.[9] This initial step provides a preliminary model of the molecule's atoms.

  • Structure Refinement: The model is refined by full-matrix least-squares on F² using the SHELXL software package.[10]

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, which models their thermal motion as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined model is validated using CHECKCIF, and molecular graphics are generated using programs like OLEX2, ORTEP, or Mercury.[11][12]

Results and Discussion

The following section presents the hypothetical, yet plausible, crystallographic data and structural analysis for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the refinement are summarized in the table below. The presented values for R-factors and Goodness-of-fit are indicative of a well-refined and reliable crystal structure.

Parameter Hypothetical Value
Chemical formulaC₁₂H₁₃N₃O₃
Formula weight247.25
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.512(3) Å
b15.234(5) Å
c9.456(4) Å
β105.34(2)°
Volume1182.1(7) ų
Z (molecules per unit cell)4
Density (calculated)1.389 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)520
Crystal size0.20 x 0.20 x 0.10 mm
Theta range for data collection2.5° to 27.5°
Reflections collected/unique8540 / 2700 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Data / restraints / parameters2700 / 0 / 164
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]
R10.045
wR20.118
R indices (all data)
R10.058
wR20.125
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The molecular structure confirms the expected connectivity of the atoms. The pyrazole ring is planar, as expected for an aromatic system. The ethyl group at the N1 position adopts a conformation that minimizes steric hindrance with the rest of the molecule.

A key conformational feature is the dihedral angle between the mean planes of the pyrazole ring and the 4-nitrophenyl ring, which is approximately 75°. This twisted conformation is common in related structures and is a result of the steric demands of the linking ether bridge.

Bond Length (Å) Angle Degrees (°)
O1-C51.375(2)C4-O1-C5118.5(1)
N3-O21.224(2)O2-N3-O3123.1(2)
N1-N21.351(2)C1-N2-N1105.2(1)
N1-C31.334(2)C3-N1-N2113.8(1)
C1-C21.385(3)N2-C1-C2110.9(2)
C2-C31.379(3)C1-C2-C3104.5(2)

Note: The bond lengths and angles presented are hypothetical but representative of typical values for such chemical moieties.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions, which collectively dictate the three-dimensional architecture.[13] In the absence of strong hydrogen bond donors like N-H or O-H, the packing is primarily governed by weak C-H···O and C-H···π interactions, along with π-π stacking.

The nitro group is a potent hydrogen bond acceptor. In the crystal lattice, weak C-H···O hydrogen bonds are observed between the aromatic C-H donors of one molecule and the oxygen atoms of the nitro group of an adjacent molecule. These interactions link the molecules into chains.

Furthermore, offset π-π stacking interactions are present between the electron-deficient nitrophenyl rings of neighboring molecules. These interactions contribute significantly to the overall stability of the crystal lattice. The CCDC's Mercury software is an excellent tool for visualizing and analyzing these types of interactions.[14]

Visualization of Workflows and Interactions

Visual diagrams are crucial for understanding complex experimental processes and structural relationships. The following diagrams were generated using the Graphviz DOT language.[15][16]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (100 K) crystallization->data_collection data_processing Integration & Scaling data_collection->data_processing solution Structure Solution (SHELXT) data_processing->solution refinement Refinement (SHELXL) solution->refinement validation Structural Validation refinement->validation final_report final_report validation->final_report Final Guide

Figure 1: Experimental workflow from synthesis to final structural analysis.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B pz1 Pyrazole Ring np1 Nitrophenyl Ring np2 Nitrophenyl Ring np1->np2 π-π Stacking no2_1 NO₂ Group pz2 Pyrazole Ring no2_2 NO₂ Group ch_donor Aromatic C-H ch_donor->no2_1 C-H···O Interaction

Figure 2: Key intermolecular interactions in the crystal lattice.

Conclusion

This guide has presented a detailed, albeit hypothetical, crystallographic analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The study illustrates the standard workflow from synthesis to final structure validation, providing a template for researchers in the field. The analysis of the molecular structure reveals a twisted conformation between the pyrazole and nitrophenyl rings. The crystal packing is primarily stabilized by a combination of weak C-H···O hydrogen bonds involving the nitro group and offset π-π stacking interactions between the aromatic rings. These structural insights are fundamental for understanding the solid-state behavior of this compound and provide a solid foundation for future drug design efforts targeting the versatile pyrazole scaffold.

References

  • Bruker. (2016). APEX3, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [Link]

  • Gansner, E. R., & North, S. C. (1993). An open graph visualization system and its applications to software engineering. Software: Practice and Experience, 23(1), 1-5. [Link]

  • Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proc Natl Acad Sci., 93: 12764-12767. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849-854. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Ellson, J., Gansner, E., Koutsofios, E., North, S. C., & Woodhull, G. (2002). Graphviz—open source graph drawing tools. Lecture Notes in Computer Science, 439-453. [Link]

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Sources

Physicochemical Profiling of Novel Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted kinase inhibitors[1]. The success of pyrazole derivatives in clinical applications is intrinsically linked to their highly tunable physicochemical properties. By strategically substituting the pyrazole core, drug development professionals can precisely modulate lipophilicity, aqueous solubility, and acid-base dissociation (pKa), thereby optimizing the compound's pharmacokinetic and pharmacodynamic profiles[2]. This whitepaper provides an in-depth, authoritative guide to the physicochemical characterization of novel substituted pyrazoles, detailing the structural fundamentals, quantitative landscapes, and self-validating experimental workflows required for rigorous preclinical evaluation.

Structural Fundamentals and Electronic Properties

At the molecular level, pyrazole is a five-membered, heteroaromatic ring containing two adjacent nitrogen atoms. The unique pharmacological versatility of this scaffold stems from the distinct electronic nature of these two nitrogens[3]:

  • N1 (Pyrrole-like Nitrogen): This secondary nitrogen acts as a hydrogen bond donor. Its unshared electron pair is delocalized into the aromatic π -system, contributing to the ring's aromaticity[4].

  • N2 (Pyridine-like Nitrogen): This tertiary nitrogen acts as a hydrogen bond acceptor. Its lone pair of electrons resides in an sp² hybridized orbital in the plane of the ring and does not participate in the aromatic resonance, making it available for target binding[4].

This dual nature allows pyrazoles to participate in robust bidentate hydrogen-bonding networks. Furthermore, the pyrazole ring exhibits annular tautomerism. Depending on the electronic nature of the substituents at the 3, 4, or 5 positions, the tautomeric equilibrium can be shifted, profoundly altering the compound's basicity, dipole moment, and receptor affinity[5]. For instance, introducing an electron-withdrawing group (e.g., a trifluoromethyl or cyano group) at the 4-position significantly decreases the basicity of the N2 atom while increasing the acidity of the N1 proton, directly impacting the molecule's ionization state at physiological pH.

Quantitative Physicochemical Landscape

A successful drug candidate must strike a delicate balance between aqueous solubility (for systemic circulation) and lipophilicity (for membrane permeation). In silico predictions and empirical evaluations of pyrazole derivatives consistently demonstrate their strong compliance with Lipinski’s Rule of Five[2]. The topological polar surface area (tPSA) and the fraction of sp³ hybridized carbons (Fsp³) are critical metrics optimized during the lead generation phase.

Table 1 summarizes the representative physicochemical parameters of various substituted pyrazoles, illustrating how specific substitution patterns dictate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Representative Physicochemical Parameters of Substituted Pyrazoles

Substitution PatternMolecular Weight ( g/mol )pKa (Aqueous)LogP (Lipophilicity)tPSA (Ų)Predicted Oral Bioavailability
Unsubstituted Pyrazole 68.082.5 (Base)0.2628.6High (Rapid clearance)
3-Amino-4-aryl Pyrazole 250 - 3004.5 - 5.52.1 - 2.8~54.6High (Optimal ADME)
1,5-Diaryl Pyrazole (e.g., Celecoxib analogs)380 - 420~11.0 (Weak Acid)3.5 - 4.5~77.0Moderate (High plasma binding)
4-Carboxamide Pyrazole 200 - 250Neutral1.5 - 2.0~71.6High (Excellent solubility)

Note: Values are representative ranges based on computational ADME analyses and empirical data[2].

Experimental Methodologies for Physicochemical Profiling

To transition a novel pyrazole from in silico design to in vitro validation, rigorous physicochemical profiling is mandatory. The following protocols are designed as self-validating systems , ensuring high data integrity by embedding internal quality control checkpoints.

Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
  • Causality of Choice: Potentiometric titration is selected over UV-Vis spectrophotometry because it does not rely on the presence of a pH-dependent chromophore, rendering it universally applicable to all pyrazole scaffolds, regardless of their UV absorbance profiles.

  • Self-Validating System: The protocol utilizes a dual-titration method (blank solvent vs. sample). The system self-validates by calculating the first derivative of the titration curve; a lack of a sharp inflection point automatically flags the run for compound precipitation or insufficient buffering capacity, preventing the reporting of artifactual pKa values.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-2 mg of the pyrazole derivative in a standardized co-solvent system (e.g., 20%, 30%, and 40% Methanol/Water v/v) to overcome the poor aqueous solubility of highly lipophilic analogs.

  • Titration: Introduce the sample into a temperature-controlled ( 25±0.1∘C ) potentiometric cell under an inert argon atmosphere to prevent CO₂ dissolution.

  • Acid/Base Addition: Titrate the solution using standardized 0.5 M HCl and 0.5 M KOH. Record the pH continuously using a calibrated glass electrode.

  • Data Processing: Generate a Bjerrum plot to determine the apparent pKa (psKa) in each co-solvent ratio.

  • Extrapolation: Apply the Yasuda-Shedlovsky extrapolation (plotting psKa + log[H₂O] vs. 1/Dielectric Constant) to calculate the true aqueous pKa. An R2>0.99 for the linear regression validates the extrapolation.

Protocol 2: High-Throughput Shake-Flask LogD 7.4​ Determination
  • Causality of Choice: LogD at pH 7.4 is measured instead of standard LogP because substituted pyrazoles frequently contain ionizable moieties (e.g., 3-aminopyrazoles)[5]. LogD accounts for the physiological ionization state, providing a highly accurate prediction of in vivo membrane partitioning and oral bioavailability[2].

  • Self-Validating System: By quantifying the compound concentration in both the aqueous and octanol phases via LC-MS/MS, the protocol enforces a strict mass balance check. If the sum of the detected mass in both phases deviates by >5% from the initial input mass, the assay invalidates itself, indicating compound loss to glass adsorption or interfacial precipitation.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring for 24 hours to ensure thermodynamic equilibrium.

  • Sample Spiking: Add 10 µL of a 10 mM DMSO stock solution of the pyrazole derivative to a vial containing equal volumes (500 µL each) of the pre-saturated octanol and PBS.

  • Equilibration: Agitate the vials at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using a standard curve.

  • Calculation: Calculate LogD 7.4​ as log10​([ConcentrationOctanol​]/[ConcentrationAqueous​]) .

Workflow A Compound Synthesis & Purification B LC-MS Purity Check (>95% required) A->B C Potentiometric Titration (pKa Determination) B->C Ionizable groups D Shake-Flask Method (LogD at pH 7.4) B->D Lipophilicity E Kinetic Solubility Assay (Nephelometry) B->E Aqueous limits F In Silico ADME Correlation C->F D->F E->F

Fig 1. Self-validating experimental workflow for physicochemical profiling of pyrazoles.

Mechanistic Impact on Target Binding (Kinase Inhibition)

The optimized physicochemical properties of pyrazole derivatives directly translate into potent pharmacodynamics. In the context of oncology and inflammation, pyrazoles are frequently designed as ATP-competitive kinase inhibitors (e.g., targeting MEK or p38 MAPK)[4].

The mechanism of action is fundamentally driven by the pyrazole core's ability to mimic the adenine ring of ATP. Upon permeating the cell membrane—a process dictated by the optimized LogD and tPSA—the pyrazole derivative enters the hydrophobic ATP-binding pocket of the target kinase. Here, the N1 (donor) and N2 (acceptor) atoms engage in a highly stable, bidentate hydrogen-bonding interaction with the backbone amide and carbonyl groups of the kinase's hinge region[4]. Substituents at the 3- and 5-positions are strategically oriented to project into the surrounding hydrophobic specificity pockets, enhancing both binding affinity and target selectivity, ultimately leading to downstream signaling blockade and tumor cell apoptosis[1].

Pathway A Substituted Pyrazole (Optimized LogD) B Membrane Permeation (Passive Diffusion) A->B C ATP-Binding Pocket (Kinase Hinge) B->C D Bidentate H-Bonding (N1/N2 Interaction) C->D E Target Inhibition (MEK / p38 MAPK) D->E F Apoptosis & Proliferation Arrest E->F

Fig 2. Mechanistic pathway of optimized pyrazole derivatives inhibiting target kinases.

Conclusion

The rational design of novel substituted pyrazoles requires a deep, quantitative understanding of their physicochemical properties. By systematically evaluating parameters such as pKa, LogD, and tPSA through self-validating experimental workflows, researchers can predictably modulate the ADME profile and target-binding efficacy of these molecules. As the pharmaceutical industry continues to explore complex targets, the pyrazole scaffold—empowered by rigorous physicochemical profiling—will remain a cornerstone of modern drug discovery.

References

  • [2] Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC (NIH). Available at:[Link]

  • [5] Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC (NIH). Available at:[Link]

  • [1] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry (Research and Reviews). Available at:[Link]

  • [3] Recent Advances in Synthesis and Properties of Pyrazoles (MDPI). Available at:[Link]

  • [4] Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy (DergiPark). Available at:[Link]

Sources

Exploring the synthesis of pyrazole derivatives with ether linkages

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives with Ether Linkages

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] The incorporation of an ether linkage onto the pyrazole scaffold or its substituents serves as a powerful strategy to modulate physicochemical properties, enhance target affinity, and improve pharmacokinetic profiles. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for constructing pyrazole derivatives featuring ether bonds. We delve into the mechanistic underpinnings, field-proven protocols, and strategic considerations for Williamson ether synthesis, copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each section is grounded in authoritative literature, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Pharmacological Significance of Pyrazole Ethers

The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[4] This scaffold is a "privileged" structure in drug discovery, appearing in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antiviral sotorasib.[1][2] The versatility of the pyrazole ring, with its multiple sites for substitution, allows medicinal chemists to fine-tune molecular properties to achieve desired biological outcomes.[4]

The Role of the Ether Linkage: A Bridge to Enhanced Bioactivity

The ether functional group (R-O-R') is a key structural motif in medicinal chemistry. Its introduction into a pyrazole-containing molecule can have profound effects on its drug-like properties. An ether linkage can act as a flexible hinge, allowing the molecule to adopt an optimal conformation for binding to a biological target. It can also improve metabolic stability by replacing more labile ester or amide groups and can enhance cell permeability by increasing lipophilicity.[5] For instance, in a study of novel pyrazole derivatives designed for treating spinal cord injuries, the substitution pattern of the ether group was found to be a critical determinant of anti-inflammatory activity.[5]

P Pyrazole Core E Ether Linkage (-O-) P->E R1 Substituent 1 (e.g., Aryl, Alkyl) E->R1 Pharmacophore Interaction R2 Substituent 2 (Modulates Pharmacokinetics) E->R2 Property Tuning

Caption: Logical relationship of the pyrazole core and ether linkage.

Foundational Synthetic Strategies for C-O Bond Formation

The construction of a C-O ether bond connected to a pyrazole system can be achieved through several reliable synthetic routes. The choice of method depends on the nature of the substrates (aliphatic vs. aromatic), the position of the desired linkage, and the presence of other functional groups.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group. This method is particularly effective for creating alkyl ethers from pyrazole derivatives bearing a hydroxyl group.

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the hydroxyl group on the pyrazole (or a substituent), forming a nucleophilic pyrazole-alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the ether bond.

  • Choice of Base: A moderately strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used. The choice depends on the acidity of the hydroxyl group. NaH is a strong, non-nucleophilic base suitable for less acidic alcohols, while carbonates are milder and often sufficient for more acidic phenolic hydroxyls.

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not solvate the nucleophilic alkoxide, thus maximizing its reactivity.

  • Electrophile: The reaction works best with primary alkyl halides (I > Br > Cl) due to the SN2 mechanism's sensitivity to steric hindrance. Secondary halides may give lower yields and some elimination byproducts, while tertiary halides are unsuitable.

Caption: Experimental workflow for Williamson ether synthesis.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq.).

  • Solvation: Add anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) in one portion. Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium salt is often visually apparent.

  • Addition of Electrophile: Add iodoethane (1.2 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Hydroxy-Pyrazole SubstrateAlkyl HalideBaseSolventTemp (°C)Yield (%)
1-Phenyl-3-methyl-5-hydroxypyrazoleIodoethaneK₂CO₃DMF60~90
1H-Pyrazol-4-olBenzyl BromideNaHTHFRT~85
4-Hydroxy-1,3,5-trimethyl-1H-pyrazole1-BromobutaneCs₂CO₃MeCN80~92
3-(4-Hydroxyphenyl)-1H-pyrazoleMethyl IodideK₂CO₃Acetone55~95
The Ullmann Condensation: Forging Aryl Ether Bonds

The Ullmann condensation is a copper-catalyzed reaction essential for the synthesis of aryl ethers, a structure often difficult to form using the Williamson method.[6] This reaction couples an aryl halide with an alcohol or phenol. Modern protocols use catalytic amounts of copper with specific ligands, making the reaction more efficient and milder than traditional methods that required stoichiometric copper at high temperatures.[7][8]

While the exact mechanism can vary, a generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) to form a Cu(III) intermediate, Ar-Cu(III)-X.

  • Ligand Exchange: The alcohol or phenol (R-OH) coordinates to the copper center, typically after deprotonation by a base, displacing the halide to form Ar-Cu(III)-OR.

  • Reductive Elimination: The C-O bond is formed as the final product (Ar-OR) is released, regenerating the Cu(I) catalyst for the next cycle.

  • Catalyst & Ligand: Copper(I) iodide (CuI) is a very common and effective catalyst.[7] The efficiency of the reaction is dramatically improved by using a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative. The ligand stabilizes the copper species and facilitates the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to deprotonate the hydroxyl group and drive the reaction.[7]

center CuI Cu(I)L CuIII_X Ar-Cu(III)L(X) CuI->CuIII_X Oxidative Addition ArOR Ar-OR CuI->ArOR CuIII_OR Ar-Cu(III)L(OR) CuIII_X->CuIII_OR Ligand Exchange CuIII_OR->CuI Reductive Elimination ArX Ar-X ArX->CuIII_X ROH R-OH + Base ROH->CuIII_OR

Caption: Simplified catalytic cycle for the Ullmann ether synthesis.

  • Setup: In a Schlenk tube, combine 1H-pyrazole (1.2-1.5 eq.), ethyl 4-iodobenzoate (1.0 eq.), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (or DMSO), followed by N,N'-dimethylethylenediamine (20 mol%).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110-130°C. Stir the mixture vigorously for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography on silica gel.

Pyrazole/Phenol SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref
1H-PyrazoleEthyl 4-iodobenzoateCuI / DMEDAK₂CO₃DMF12085[8]
4-Nitrophenol1-Bromo-3-methyl-1H-pyrazoleCuO-NPsKOHDMSO10092[7]
Phenol4-Iodo-1-phenyl-1H-pyrazoleCuI / Pyrazole LigandK₃PO₄DMSO10088[7]
3,5-Dimethyl-1H-pyrazole1-Bromo-4-nitrobenzeneCu₂OCs₂CO₃NMP15078[6]
Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

Nucleophilic aromatic substitution is a powerful method for forming aryl ethers when the aromatic ring is sufficiently electron-deficient.[9] The reaction requires an aromatic ring substituted with strong electron-withdrawing groups (EWGs) ortho and/or para to a good leaving group (like a halide).[10]

The SNAr mechanism involves two steps:

  • Nucleophilic Attack: The nucleophile (an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final ether product.

The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) is crucial as they delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy for the reaction.[9] This reaction is less common on the pyrazole ring itself unless it is strongly activated, but it is highly effective on a phenyl ring attached to a pyrazole.[10]

  • Alkoxide Formation: In a flask, dissolve sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere to form sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve 5-chloro-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF.

  • Addition: Slowly add the sodium methoxide solution to the pyrazole solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by pouring it into ice-water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.

Comparative Analysis and Strategic Selection

FeatureWilliamson Ether SynthesisUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Bond Formed Alkyl-O-RAryl-O-RAryl-O-R
Key Substrate R-OH + Alkyl-XR-OH + Aryl-XR-OH + Activated Aryl-X
Mechanism SN2Copper-Catalyzed CycleAddition-Elimination
Advantages Simple, reliable, mild conditions for alkyl ethers.Broad scope for aryl ethers, tolerant of many functional groups.Metal-free, often fast at room temperature.
Limitations Limited to primary/secondary alkyl halides; not for aryl ethers.Requires catalyst/ligand, can require high temperatures.Requires strong electron-withdrawing groups on the aryl halide.

Choosing the right synthetic path is critical. For attaching a simple alkyl chain to a pyrazole alcohol, the Williamson synthesis is the most direct and economical choice. For constructing a biaryl ether linkage, which is common in complex drug molecules, the Ullmann condensation is the industry standard. SNAr provides an elegant, metal-free alternative but is limited to specific, electronically activated substrates.

Conclusion

The synthesis of pyrazole derivatives with ether linkages is a vital area of research in medicinal chemistry, offering a reliable avenue to novel therapeutic agents. Mastery of the foundational synthetic techniques—Williamson ether synthesis, Ullmann condensation, and Nucleophilic Aromatic Substitution—provides the modern chemist with a versatile toolkit. Understanding the mechanistic rationale, scope, and limitations of each method allows for the strategic design and efficient execution of synthetic routes to complex molecular targets. As drug discovery continues to evolve, these robust and adaptable C-O bond-forming reactions will remain indispensable for building the next generation of pyrazole-based medicines.

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In Silico Frontier: A Technical Guide to the Modeling and Docking of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Predictive Science in Drug Discovery

In the contemporary landscape of pharmaceutical research, the reliance on purely empirical, wet-lab-based screening is an increasingly untenable paradigm. The associated costs, timelines, and attrition rates of drug candidates necessitate a more predictive and rational approach to drug design. This is where in silico modeling, a cornerstone of computational chemistry, has emerged as an indispensable tool. By simulating the interactions between a potential drug molecule and its biological target at a molecular level, we can pre-emptively assess its potential efficacy and safety, thereby de-risking and accelerating the entire drug discovery pipeline.[1][2]

This technical guide is conceived for researchers, scientists, and drug development professionals, providing an in-depth exploration of the in silico modeling and docking studies of a novel pyrazole derivative: 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole . The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4][5][6] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][7] This guide will, therefore, not only serve as a procedural manual but also as a strategic blueprint for the computational evaluation of novel chemical entities.

We will navigate the entire workflow, from the initial preparation of the ligand and its putative protein target to the intricacies of molecular docking, the interpretation of results, and the crucial post-docking analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each step is elucidated with the underlying scientific rationale, ensuring a deep and causal understanding of the experimental choices.

Part 1: The Strategic Framework for In Silico Evaluation

The journey of a drug candidate from a conceptual chemical structure to a potential therapeutic agent is a multi-stage process. Our in silico approach mirrors this, establishing a robust, self-validating system for early-stage assessment.

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered heterocyclic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that are highly desirable in drug design.[3] The arrangement of nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, crucial for anchoring a ligand within a protein's binding pocket.[8] Furthermore, the pyrazole ring is relatively stable and can be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to optimize target binding and pharmacokinetic profiles.[3][6] Our subject molecule, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, incorporates several key features: an ethyl group at the N1 position, a nitrophenoxy methyl substituent at the C4 position, all of which can influence its interaction with a biological target.

Target Selection: A Rationale-Driven Approach

Given the established anticancer potential of pyrazole derivatives, we will focus our investigation on a well-validated cancer target: Cyclin-Dependent Kinase 2 (CDK2) .[9][10] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[10] Several pyrazole-based compounds have been identified as potent CDK2 inhibitors, making it a highly relevant and well-characterized target for our in silico study.[9] For our docking simulations, we will utilize the crystal structure of human CDK2 in complex with a known inhibitor, which can be retrieved from the Protein Data Bank (PDB).

Part 2: The Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the in silico modeling and docking studies of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of our ligand is typically a 2D chemical structure. To be used in docking simulations, it must be converted into a three-dimensional conformation with optimized geometry and appropriate chemical properties.[11][12]

Protocol:

  • 2D Structure Generation: The 2D structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted into a 3D structure.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation.[11]

  • Charge Assignment: Partial atomic charges are assigned to each atom in the ligand. These charges are crucial for calculating the electrostatic interactions between the ligand and the protein.

  • File Format Conversion: The prepared ligand structure is saved in a suitable file format for the docking software (e.g., .mol2 or .pdbqt).[13]

Protein Preparation: Preparing the Receptor for Docking

The raw crystal structure of a protein obtained from the PDB is not immediately suitable for docking studies. It often contains non-essential molecules and may have missing atoms that need to be addressed.[14][15][16][17]

Protocol:

  • PDB Structure Retrieval: The 3D crystal structure of human CDK2 is downloaded from the Protein Data Bank (e.g., PDB ID: 2W1G).[10]

  • Removal of Non-essential Molecules: Water molecules, co-factors, and any co-crystallized ligands are removed from the PDB file.[14][17] This is done to create a clean binding site for our novel ligand.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, they must be added to the protein structure, as they play a critical role in hydrogen bonding interactions.[14][16]

  • Charge and Atom Type Assignment: Appropriate atomic charges and atom types are assigned to the protein residues.

  • Binding Site Definition: The binding site for the docking simulation is defined. This is typically done by selecting the amino acid residues that are known to be involved in the binding of known inhibitors or by identifying cavities on the protein surface.[12]

Molecular Docking Simulation: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[2] The goal is to find the binding mode with the lowest free energy of binding.

Protocol:

  • Docking Software Selection: A well-validated docking program such as AutoDock Vina or Glide is chosen.[18][19]

  • Grid Box Generation: A grid box is generated around the defined binding site of the protein. This grid defines the search space for the ligand during the docking simulation.[17]

  • Docking Execution: The prepared ligand is docked into the prepared protein's binding site. The docking algorithm explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.

  • Pose Clustering and Selection: The docking results typically consist of multiple binding poses. These poses are clustered based on their root-mean-square deviation (RMSD), and the pose with the most favorable binding energy from the most populated cluster is selected for further analysis.[20]

Visualization of the In Silico Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of our in silico modeling and docking workflow.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 2D Structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole l2 3D Conformation Generation l1->l2 l3 Energy Minimization & Charge Assignment l2->l3 d1 Define Binding Site & Generate Grid l3->d1 Prepared Ligand p1 Download CDK2 Structure (PDB) p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->d1 Prepared Protein d2 Execute Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Analyze Binding Poses & Energies d2->d3 analysis Post-Docking Analysis: - Interaction Analysis - ADMET Prediction d3->analysis Docking Results

Caption: Workflow for in silico modeling and docking.

Part 3: Interpretation and Post-Docking Analysis

Obtaining a docking score is not the endpoint of the analysis. A thorough interpretation of the results is crucial for making informed decisions about the potential of a compound.[21][22][23]

Analysis of Binding Interactions

The most promising docked pose is visually inspected to analyze the specific interactions between the ligand and the protein's active site residues. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.[20]

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

  • Salt Bridges: Electrostatic interactions between charged groups.

A detailed analysis of these interactions provides insights into the structural basis of binding and can guide further optimization of the ligand.

ADMET Prediction: Assessing Drug-Likeness

A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Therefore, an early assessment of ADMET properties is essential.[24][25][26] Various computational models can predict these properties based on the ligand's structure.

Key ADMET Properties to Predict:

  • Absorption: Prediction of oral bioavailability and intestinal absorption.

  • Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

  • Metabolism: Prediction of susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential cardiotoxicity, hepatotoxicity, and mutagenicity.

Hypothetical Data Presentation

The following table summarizes hypothetical docking and ADMET prediction results for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole against CDK2, compared to a known reference inhibitor.

Parameter1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazoleReference Inhibitor (e.g., AT7519)
Docking Score (kcal/mol) -8.5-9.2
Hydrogen Bonds 2 (with Leu83, Glu81)3 (with Leu83, Glu81, Gln131)
Key Hydrophobic Interactions Ile10, Val18, Ala31, Val64, Phe80, Leu134Ile10, Val18, Ala31, Phe80, Leu134
Predicted Oral Bioavailability HighModerate
Predicted BBB Penetration LowLow
Predicted CYP2D6 Inhibition NoYes
Predicted hERG Inhibition Low RiskModerate Risk
Lipinski's Rule of Five 0 violations0 violations

This structured presentation allows for a clear and comparative assessment of the candidate molecule's potential.

Visualizing a Potential Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle progression, providing context for the therapeutic rationale of inhibiting this kinase.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G1_S_checkpoint G1/S Checkpoint S_phase S_phase G1_S_checkpoint->S_phase Progression G2_M_checkpoint G2/M Checkpoint S_phase->G2_M_checkpoint M_phase M_phase G2_M_checkpoint->M_phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (inactivates) p27 p27 (Inhibitor) p27->CDK2 inhibits E2F E2F Transcription Factor Rb->E2F sequesters (inhibits) DNA_synthesis_genes Genes for DNA Synthesis E2F->DNA_synthesis_genes activates transcription

Caption: Simplified CDK2 signaling in cell cycle progression.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. By following these protocols, researchers can generate robust and predictive data to guide their drug discovery efforts. The hypothetical results presented herein suggest that our novel pyrazole derivative is a promising candidate for further investigation as a CDK2 inhibitor.

It is imperative to remember that in silico predictions are not a substitute for experimental validation.[22] The insights gained from these computational studies should be used to prioritize compounds for synthesis and biological testing. A successful drug discovery campaign relies on the synergistic integration of computational and experimental approaches.[27]

References

  • Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow.
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  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Cetin, A., & Kurt, H. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
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  • ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
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Solubility testing of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Assessment of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug development, the intrinsic properties of a molecule dictate its destiny. Among these, solubility stands as a cornerstone, a critical determinant of a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. The molecule at the center of this guide, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, presents a unique chemical architecture—a pyrazole core linked to a nitrophenoxy moiety. Understanding its interaction with various organic solvents is not merely an academic exercise; it is a vital step in unlocking its potential. Poor solubility can terminate the development of an otherwise promising drug candidate, leading to challenges in formulation, absorption, and administration.

This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's solubility. We move beyond a simple recitation of steps, delving into the causal reasoning behind our experimental choices. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a self-validating system for generating reliable and reproducible solubility data.

Theoretical Foundations: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as our guiding axiom. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, its structure suggests a moderate polarity. The pyrazole ring and the nitro group are polar, capable of dipole-dipole interactions and potentially acting as hydrogen bond acceptors. Conversely, the ethyl group and the aromatic rings introduce non-polar characteristics.

A successful dissolution process occurs when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. Therefore, our selection of solvents is a strategic exploration of varying polarities and hydrogen bonding capabilities to probe these interactions effectively.

Strategic Solvent Selection for Comprehensive Profiling

A robust solubility profile requires testing in a diverse set of organic solvents, categorized by their polarity and protic nature. This tiered approach ensures a comprehensive understanding of the compound's behavior.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent Class Solvent Polarity Index (Approx.) Rationale for Inclusion
Non-Polar Heptane0.1Establishes baseline solubility in aliphatic hydrocarbons.
Toluene2.4Represents non-polar aromatic interactions.
Polar Aprotic Dichloromethane (DCM)3.1A common, moderately polar solvent for organic synthesis.
Ethyl Acetate4.4An ester with hydrogen bond accepting capability.
Acetone5.1A ketone, highly polar and a common laboratory solvent.
Acetonitrile (ACN)5.8A polar solvent frequently used in chromatography.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent, often a "universal" solvent for screening.
Polar Protic Isopropanol (IPA)3.9A common alcohol with hydrogen bonding donor and acceptor properties.
Ethanol4.3A widely used pharmaceutical solvent.
Methanol5.1The most polar of the simple alcohols.

This selection provides a spectrum of intermolecular interaction possibilities, from van der Waals forces in heptane to strong dipole-dipole and hydrogen bonding interactions in the protic solvents.

Experimental Workflow: The Shake-Flask Method (Gold Standard)

For determining thermodynamic equilibrium solubility, the isothermal shake-flask method is the undisputed gold standard, recommended by regulatory bodies for its reliability. The workflow is designed to ensure that the system reaches equilibrium and that the measured concentration represents the true saturation point.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Calculation compound Weigh excess 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole solvent Add known volume of organic solvent seal Seal vials securely shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours seal->shake seal->shake Equilibration Start check Visually confirm undissolved solid remains rest Allow vials to rest at temperature check->rest check->rest Equilibrium Reached separate Centrifuge or filter (0.22 µm PTFE) supernatant aliquot Extract clear aliquot of saturated solution dilute Dilute aliquot with mobile phase aliquot->dilute aliquot->dilute Analysis Start hplc Quantify concentration via validated HPLC method calculate Calculate solubility (mg/mL or mol/L)

Figure 1: The Shake-Flask experimental workflow for determining thermodynamic solubility.

Detailed Protocol
  • Preparation: To a series of glass vials, add an excess amount of solid 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact weight of the compound added.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature, typically 25°C (37°C can also be used for physiological relevance). The system should be agitated for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours.[1][2] A preliminary study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, the supernatant should be filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[3] This step is critical to avoid artificially inflated results.

  • Sampling and Dilution: Carefully take a known volume of the clear, saturated solution and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the precise concentration of the dissolved compound.

Analytical Quantification: The Role of HPLC

A robust and validated HPLC method is essential for the accurate quantification of the solute concentration.

HPLC Method Development Outline
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point for a molecule of this nature.

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (ACN) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient might run from 20% ACN to 95% ACN over 10-15 minutes.

  • Detection: The nitrophenoxy chromophore in the molecule makes it highly suitable for UV detection. A photodiode array (PDA) detector should be used to scan a range of wavelengths (e.g., 210-400 nm) to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Calibration: A multi-point calibration curve must be generated using stock solutions of known concentrations of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The curve must demonstrate linearity over the expected concentration range of the diluted samples, with a correlation coefficient (r²) > 0.999.

G stock Prepare high-concentration stock solution in diluent (e.g., ACN or DMSO) serial Perform serial dilutions to create 5-7 standards stock->serial 1 hplc Inject each standard into validated HPLC system serial->hplc 2 peak Integrate peak area for each concentration hplc->peak 3 curve Plot Peak Area vs. Concentration peak->curve 4 fit Perform linear regression (y = mx + c, r² > 0.999) curve->fit 5

Figure 2: Workflow for generating an HPLC calibration curve for quantification.

Data Interpretation and Reporting

The final solubility values should be reported in standard units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM), to allow for easy comparison across different solvents and compounds.

Calculation

The solubility is calculated by taking the concentration determined by HPLC and multiplying it by the dilution factor used during sample preparation.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Hypothetical Data Summary

The results should be compiled into a clear, concise table. The following is a hypothetical example for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Table 2: Hypothetical Solubility Data at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mM) *Qualitative Classification
HeptaneNon-Polar< 0.1< 0.38Practically Insoluble
TolueneNon-Polar5.220.0Sparingly Soluble
DichloromethanePolar Aprotic155.8600.0Freely Soluble
Ethyl AcetatePolar Aprotic45.7175.0Soluble
AcetonePolar Aprotic98.6378.0Freely Soluble
AcetonitrilePolar Aprotic33.9130.0Soluble
DMSOPolar Aprotic> 200> 767Very Soluble
IsopropanolPolar Protic15.459.0Sparingly Soluble
EthanolPolar Protic21.984.0Soluble
MethanolPolar Protic28.2108.0Soluble

*Calculated based on a hypothetical molecular weight of 260.25 g/mol .

The qualitative classifications are based on USP standards. This data suggests that the compound is highly soluble in polar aprotic solvents like DCM, Acetone, and DMSO, moderately soluble in polar protic solvents and esters, and has low solubility in non-polar hydrocarbons. This profile is consistent with a moderately polar molecule and provides critical information for selecting solvents for synthesis, purification, formulation, and analytical testing.

Conclusion: From Data to Decision-Making

The systematic determination of solubility in a well-chosen array of organic solvents provides a foundational dataset for the entire development lifecycle of a compound like 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. This guide has outlined a robust, scientifically-defensible methodology, from theoretical underpinnings to practical execution and data interpretation. By adhering to these principles, researchers can generate high-quality, reliable data, enabling informed decisions that propel promising molecules from the laboratory bench to therapeutic application.

References

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  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A new method for the determination of the equilibrium, intrinsic and apparent solubility of ionizable drugs. ADMET & DMPK, 6(2), 111-124. [Link]

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Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, a molecule of interest in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, and understanding their electronic structure and physicochemical properties is paramount for rational drug design.[1][2] This document outlines a validated protocol for computational investigation, moving from structural optimization to the exploration of electronic and reactivity properties. By integrating theoretical calculations with established experimental validation techniques, this guide serves as a robust resource for researchers seeking to elucidate the molecular characteristics of novel pyrazole-based compounds.

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, combines the pyrazole core with a nitrophenoxy moiety, suggesting potential for unique electronic and interactive properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict and understand the behavior of such molecules at the atomic level.[3][4] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting molecular reactivity.[5][6] This guide provides the scientific underpinnings and a step-by-step workflow for conducting a thorough computational analysis of the title compound.

The Computational Workflow: A Validated Protocol

The following protocol outlines a comprehensive approach to the quantum chemical analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. This workflow is designed to be a self-validating system, where theoretical predictions can be directly correlated with experimental data.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis & Validation cluster_Output Output Input Initial 3D Structure (e.g., from ChemDraw) Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Optimization Initial Geometry Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Optimization->Electronic NBO Natural Bond Orbital (NBO) Analysis Optimization->NBO Geo_Analysis Structural Parameter Analysis Frequency->Geo_Analysis Confirmation of Minimum Energy Vib_Analysis Vibrational Mode Assignment (FT-IR) Frequency->Vib_Analysis Predicted Frequencies Elec_Analysis Reactivity & Stability Prediction Electronic->Elec_Analysis Electronic Data NBO_Analysis Intramolecular Interactions NBO->NBO_Analysis Charge Transfer Data Report Comprehensive Report Geo_Analysis->Report Vib_Analysis->Report Elec_Analysis->Report NBO_Analysis->Report

Figure 1: A comprehensive workflow for the quantum chemical analysis of the title compound.

Step-by-Step Computational Protocol
  • Molecular Structure Input:

    • Generate a 3D structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole using a molecular editor such as ChemDraw or Avogadro.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization and Vibrational Frequency Calculation:

    • Employ the Gaussian 09 or a similar quantum chemistry software package.

    • Perform a full geometry optimization using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Extraction and Analysis of Results:

    • Optimized Geometry: Extract the optimized bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available for similar compounds.[7][8]

    • Vibrational Analysis: The calculated vibrational frequencies can be used to interpret experimental FT-IR and Raman spectra. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

    • Electronic Properties:

      • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.[9] A smaller gap suggests higher reactivity.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[7][10] This is invaluable for predicting sites of intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[11]

Expected Results and Their Significance

Molecular Geometry

The optimized geometry will provide the most stable conformation of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in the gas phase. Key parameters to analyze include the planarity of the pyrazole and phenyl rings and the dihedral angles between them.

Table 1: Predicted Geometrical Parameters (Illustrative)

ParameterPredicted Value (Å or °)Significance
N1-N2 bond length~1.37Typical for pyrazole ring, indicating partial double bond character.[7]
C=N bond length~1.30Characteristic of the imine bond within the pyrazole ring.[7]
Dihedral Angle (Pyrazole-Phenyl)VariesInfluences the extent of electronic communication between the two ring systems.[12]
Vibrational Spectroscopy

The calculated vibrational spectrum will show characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Key Predicted Vibrational Frequencies (Illustrative)

Functional GroupPredicted Wavenumber (cm-1)Experimental Correlation
N-O (nitro group)1500-1550 (asymmetric), 1330-1370 (symmetric)Strong absorptions in the FT-IR spectrum.
C-H (aromatic)3000-3100Characteristic stretching vibrations.
C=N (pyrazole)1580-1620Important for identifying the pyrazole ring.
C-O-C (ether)1200-1250 (asymmetric), 1000-1050 (symmetric)Key ether linkage vibrations.
Electronic Properties and Reactivity

The electronic properties will shed light on the molecule's potential for biological activity and its behavior in chemical reactions.

HOMO_LUMO HOMO HOMO Highest Occupied Molecular Orbital LUMO LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Transition)

Figure 2: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

Table 3: Calculated Electronic Properties (Illustrative)

PropertyPredicted ValueSignificance
EHOMONegative value (e.g., -6.5 eV)Represents the electron-donating ability.
ELUMONegative value (e.g., -2.0 eV)Represents the electron-accepting ability.
Energy Gap (ΔE)~4.5 eVIndicates chemical stability; a smaller gap suggests higher reactivity.[9]
Dipole Moment> 0 DebyeIndicates the overall polarity of the molecule.

The Molecular Electrostatic Potential (MEP) map is anticipated to show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis will likely reveal significant intramolecular charge transfer from the pyrazole ring to the electron-withdrawing nitro-phenyl moiety. This charge delocalization contributes to the overall stability of the molecule and influences its electronic properties.

Conclusion and Future Directions

This guide provides a robust theoretical framework for the in-depth analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. The described quantum chemical calculations offer a powerful lens through which to understand its structural, vibrational, and electronic properties. The insights gained from these computational studies can guide synthetic efforts, aid in the interpretation of experimental data, and provide a rational basis for the design of new pyrazole derivatives with enhanced biological activity. Future work should focus on correlating these theoretical predictions with experimental data from synthesis and spectroscopic characterization to further validate the computational model.

References

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  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar - Universität Wien. (URL: )
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSGUIvhDH-SRQOrkIMgoebcQUBhGwsgJMqNwWkfn4KbLkWMKkLNXhkzhMFJMky8ERav5THJbine-hGZOX82g-sYNaFyjy5Dawe9gzPlaNZ6Dxo6nBMf1KA7_7AiKMO-BP5gLWgJKqIEH6dSJf1JlpSFxNW-i6NH8yHr3c89u5NEPY-UKYW3WSR2b9U0rX_L6ZIYh3E8l5NLjAUqvjhlYV0)
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Whitepaper: A Senior Scientist's Guide to Deconvoluting Biological Targets for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics. However, for novel pyrazole-based compounds emerging from phenotypic screens, the identification of their precise biological target(s) remains a critical bottleneck in drug development. This guide provides an in-depth strategic framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution. Moving beyond a simple recitation of techniques, we delve into the causal logic behind experimental choices, presenting an integrated workflow that begins with robust computational hypothesis generation and progresses through direct biochemical identification to rigorous biophysical validation in cellular contexts. This document is structured to serve as a practical and authoritative guide, grounding its protocols in established science and providing the necessary detail to empower researchers to design and execute self-validating target identification campaigns.

The Strategic Imperative: From Phenotype to Target

The journey of a novel pyrazole compound often begins not with a target, but with an observation: a desired biological effect in a cellular or organismal model. This "phenotype-first" approach is a powerful engine for discovering first-in-class medicines, but it leaves the crucial question of mechanism unanswered.[1] Identifying the protein(s) with which the compound interacts—its on-targets and off-targets—is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding how a drug works is fundamental for rational development and regulatory approval.

  • Lead Optimization: Knowledge of the target's binding pocket allows for structure-based design to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology: Identifying off-targets can predict and explain potential side effects and toxicities early in the development process.[2]

Our strategic approach is therefore a multi-stage, iterative process designed to build a high-confidence case for a compound-target interaction. It funnels a wide range of possibilities through progressively finer filters, from computational predictions to direct biochemical evidence and finally to confirmation of engagement in a physiological setting.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation a Phenotypic Screening Hit (Novel Pyrazole Compound) b In Silico & Computational Analysis (Target Prediction) a->b Input c Direct Biochemical Methods (e.g., Affinity Chromatography) b->c Prioritized List d Biophysical Confirmation (e.g., CETSA, DARTS) c->d Candidate(s) e Validated Biological Target(s) d->e Confirmed

Caption: High-level workflow for pyrazole target identification.

Part I: In Silico Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective first pass to generate a tractable list of potential protein targets.[3][4] These approaches leverage vast biological and chemical datasets to predict interactions, forming the essential hypotheses that will guide subsequent experimental work.

Core Computational Strategies

The primary in silico strategies can be broadly categorized as ligand-based and structure-based.

  • Ligand-Based (Chemical Similarity): This approach is founded on the principle that structurally similar molecules often interact with similar biological targets.[5] By comparing the 2D or 3D structure of the novel pyrazole to databases of compounds with known targets (e.g., ChEMBL, PubChem), we can infer potential targets.

  • Structure-Based (Reverse Docking): Here, the 3D structure of the pyrazole compound is computationally "docked" against a library of protein structures from the Protein Data Bank (PDB).[5][6][7] Scoring functions then estimate the binding affinity for each protein, ranking the most likely targets.[6][8] This method has the advantage of potentially identifying targets with novel folds not predictable by chemical similarity alone.[6]

  • Transcriptomic Profiling: A more recent paradigm involves comparing the gene expression signature of cells treated with the novel pyrazole to reference databases like the Connectivity Map (CMap).[9] A high correlation between the compound's signature and the signature produced by, for example, the knockout of a specific gene, suggests the protein product of that gene could be the target.[9]

  • Artificial Intelligence (AI) & Machine Learning: Emerging AI/ML models can integrate multi-omics data (genomics, proteomics, etc.) with chemical information to predict drug-target interactions with increasing accuracy, providing a holistic view that traditional methods might miss.[10][11][12]

G cluster_methods Computational Methods cluster_db Databases compound Novel Pyrazole Structure sim Ligand Similarity Search compound->sim dock Reverse Docking compound->dock gene Transcriptomic Matching compound->gene Cell Treatment db_chem Chemical Databases (ChEMBL, PubChem) sim->db_chem output Prioritized List of Potential Targets sim->output db_prot Protein Structures (PDB) dock->db_prot dock->output db_expr Gene Expression (CMap) gene->db_expr gene->output

Caption: Workflow for in silico target hypothesis generation.

Data Summary: Computational Approaches
MethodPrincipleStrengthsLimitations
Ligand-Based Similar compounds have similar targets.Fast, computationally inexpensive.Biased towards known scaffolds and targets; may miss novel interactions.[9]
Structure-Based Predicts binding affinity to known protein structures.Can identify novel target classes; provides structural insight.Computationally intensive; high false-positive rate; requires high-quality protein structures.[6]
Transcriptomics Matches compound-induced gene expression to known perturbations.Unbiased; reflects a functional cellular outcome.Indirect; correlation is not causation; can be confounded by downstream effects.
AI / ML Integrates diverse datasets to learn and predict interactions.Can uncover complex patterns; high predictive power.Can be a "black box"; requires large, high-quality training datasets; potential for bias.[10]

Part II: Direct Target Identification via Chemical Proteomics

With a prioritized list of candidate targets from in silico analysis, the next phase is to physically isolate the binding partners from a complex biological sample. Affinity chromatography, a cornerstone of chemical proteomics, remains one of the most powerful and widely used methods for this purpose.[13][14][15]

The Affinity Chromatography Workflow

The core principle is to use the pyrazole compound as "bait" to "fish" for its target proteins in a cell lysate.[13] This requires chemically modifying the compound to immobilize it on a solid support, such as agarose or magnetic beads.

G workflow Probe Synthesis (Pyrazole-Linker) Immobilization (Couple to Beads) Incubation (Add Cell Lysate) Wash (Remove Non-specific Binders) Elution (Release Target) Analysis (LC-MS/MS) result Identified Target Protein(s) workflow:f5->result start Novel Pyrazole start->workflow:f0

Caption: Step-by-step workflow for Affinity Chromatography-MS.

Causality in Experimental Design: The success of this technique hinges on the design of the affinity probe. Structure-activity relationship (SAR) data is crucial to identify a position on the pyrazole scaffold where a linker can be attached without disrupting the compound's binding to its target.[14] An improperly placed linker will abrogate binding, leading to a failed experiment. A variation, photo-affinity labeling, incorporates a photo-reactive group that, upon UV light exposure, forms a covalent bond with the target, enabling the capture of weaker or more transient interactions.[16][17]

Protocol: Generic Affinity Pulldown for Pyrazole Compounds

Objective: To identify binding partners of a novel pyrazole compound from a cell lysate.

Materials:

  • Synthesized pyrazole affinity probe (with linker, e.g., alkyne or biotin).

  • Agarose or magnetic beads (e.g., NHS-activated Sepharose, Streptavidin beads).

  • Cell culture of interest (e.g., a cell line where the compound shows a phenotype).

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., high salt, low pH, or containing a competitor molecule).

  • Mass Spectrometry (LC-MS/MS) system.

Methodology:

  • Probe Immobilization:

    • Covalently couple the pyrazole affinity probe to the activated beads according to the manufacturer's protocol.

    • Self-Validation: Confirm successful coupling by analyzing a small aliquot of the beads by MS or by tracking the disappearance of the probe from the supernatant.

  • Lysate Preparation:

    • Harvest and wash cells. Lyse cells on ice in lysis buffer.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant (e.g., using a BCA assay).

  • Affinity Pulldown:

    • Incubate the clarified lysate (e.g., 1-5 mg total protein) with the pyrazole-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Critical Control: In parallel, incubate an equal amount of lysate with control beads (beads coupled to a linker alone or an inactive pyrazole analog) to identify non-specific binders.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove proteins that are not specifically bound to the probe.

  • Elution:

    • Add elution buffer to the washed beads and incubate to release the bound proteins.

    • Alternatively, for on-bead digestion, resuspend beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.

  • Identification:

    • Separate the eluted proteins by SDS-PAGE. Visualize bands unique to the pyrazole probe lane (vs. control lane) by silver or Coomassie staining. Excise these bands for in-gel digestion and subsequent LC-MS/MS analysis.

    • For a more unbiased approach, perform in-solution or on-bead digestion of the entire eluate followed by quantitative LC-MS/MS (e.g., SILAC, TMT, or label-free quantification) to identify proteins significantly enriched by the active probe.

Part III: Biophysical Target Engagement Validation

Identifying a protein via affinity chromatography is a strong hypothesis, but it is not definitive proof of a direct interaction. The chemical linker or immobilization could introduce artifacts. Therefore, it is essential to validate the interaction using orthogonal, label-free methods that rely on the intrinsic biophysical consequences of ligand binding.[18]

Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein often stabilizes the protein's conformation, making it more resistant to degradation by proteases.[18][19][20][21] DARTS exploits this phenomenon to confirm target engagement without any modification to the compound.[18][21][22]

G cluster_control Control (Vehicle) cluster_test Test (Pyrazole) prot_c Target Protein (Unbound) protease_c + Protease prot_c->protease_c result_c Digested Peptides protease_c->result_c prot_t Target Protein complex_t Stabilized Complex prot_t->complex_t drug_t Pyrazole drug_t->complex_t protease_t + Protease complex_t->protease_t result_t Protein Protected (Band on Gel) protease_t->result_t

Caption: The principle of Drug Affinity Responsive Target Stability (DARTS).

Causality in Experimental Design: The key to a successful DARTS experiment is modulating the extent of proteolysis. Over-digestion will destroy all proteins, obscuring any protective effect, while under-digestion will fail to reveal differences.[19] Therefore, optimizing the protease-to-protein ratio and digestion time is a critical self-validating step in the protocol.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

Objective: To validate the binding of a novel pyrazole compound to a candidate protein in a complex lysate.

Materials:

  • Novel pyrazole compound.

  • Cell lysate containing the candidate target protein.

  • Protease (e.g., Pronase, Thermolysin).[19][21]

  • Protease stop solution (e.g., EDTA for metalloproteases, heat inactivation).

  • SDS-PAGE and Western Blotting reagents.

  • Antibody specific to the candidate target protein.

Methodology:

  • Protease Optimization (Self-Validation):

    • Aliquot the cell lysate. Treat each aliquot with a different concentration of protease (e.g., 1:100, 1:500, 1:2000 protease:protein ratio) for a fixed time (e.g., 20 min) at room temperature.

    • Stop the reaction and analyze the digestion by SDS-PAGE and Coomassie staining.

    • Goal: Identify a protease concentration that results in significant but not complete protein degradation. This is the optimal condition for the main experiment.

  • DARTS Assay:

    • Prepare two sets of lysate aliquots. To one set, add the pyrazole compound (at a concentration expected to be effective). To the other, add vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

    • Add the optimized concentration of protease to all samples and incubate for the optimized time.

    • Stop the reaction by adding stop solution and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western Blot using an antibody against the candidate target protein.

    • Expected Result: A significantly stronger band for the target protein should be observed in the pyrazole-treated lane compared to the vehicle control lane, indicating protection from proteolysis.

Cellular Thermal Shift Assay (CETSA®)

Principle: Similar to protease stability, ligand binding also increases a protein's resistance to thermal denaturation.[23][24] CETSA measures this thermal stabilization, providing powerful evidence of target engagement directly within intact cells or cell lysates.[23][25]

G cluster_0 Protein State vs. Temperature cluster_1 CETSA Principle a Soluble Protein b Aggregated Protein a->b Heat (Temp ↑) c Protein + Vehicle Tm1 Tm1 c->Tm1 Melting Temp d Protein + Pyrazole Tm2 Tm2 d->Tm2 Melting Temp Tm2->Tm1 ΔT > 0 (Stabilization)

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Causality in Experimental Design: CETSA is a direct measure of a biophysical interaction.[26] The magnitude of the thermal shift (ΔTm) is related to the binding affinity and the occupancy of the target by the compound. This method is exceptionally powerful because it can be performed in intact cells, ensuring that the interaction occurs in the most physiologically relevant context, with the target protein in its native localization and with its natural post-translational modifications.[25]

Protocol: Isothermal Dose-Response (ITDR) CETSA

Objective: To confirm target engagement and estimate compound potency in a cellular context.

Materials:

  • Intact cells or cell lysate.

  • Novel pyrazole compound in a dilution series.

  • Heating block or PCR machine capable of creating a temperature gradient.

  • Reagents for cell lysis (if starting with intact cells), centrifugation, SDS-PAGE, and Western Blotting.

  • Antibody specific to the candidate target protein.

Methodology:

  • Melt Curve Determination (Self-Validation):

    • Aliquot lysate or cells. Heat aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

    • Lyse cells (if applicable). Centrifuge to separate the soluble fraction (supernatant) from the aggregated/denatured fraction (pellet).

    • Analyze the amount of soluble target protein at each temperature by Western Blot.

    • Goal: Determine the melting temperature (Tm), the temperature at which 50% of the protein has aggregated. The optimal temperature for the ITDR experiment is one that causes significant but not complete aggregation (e.g., Tm or slightly above).

  • ITDR Experiment:

    • Treat cells or lysate with a serial dilution of the pyrazole compound (and a vehicle control). Incubate to allow for binding.

    • Heat all samples at the single, pre-determined optimal temperature for 3 minutes.

    • Cool, lyse, and centrifuge as described above.

  • Analysis:

    • Analyze the soluble fraction from each sample by Western Blot.

    • Quantify the band intensities. Plot the amount of soluble protein as a function of compound concentration.

    • Expected Result: A dose-dependent increase in the amount of soluble target protein should be observed, indicating that the compound is stabilizing its target. The resulting curve can be used to determine an EC50 for target engagement.

Data Summary: Biophysical Validation Methods
MethodPrincipleAdvantagesDisadvantages
DARTS Ligand binding confers protease resistance.No compound modification needed; simple setup.[18][22]Indirect; requires careful protease optimization; may not work for all proteins.
CETSA Ligand binding confers thermal resistance.Confirms engagement in intact cells; quantitative.[25]Requires a specific antibody; can be lower throughput for initial screening.[26]

Case Studies: Successful Pyrazole-Target Deconvolution

The power of these strategies is best illustrated by examining well-known pyrazole-based drugs.

Case Study 1: Celecoxib (Celebrex)
  • Identified Target: Cyclooxygenase-2 (COX-2)[27][28][29]

  • Mechanism: Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[27][29][30] Its selectivity over the related COX-1 isoform, which is involved in protecting the stomach lining, is a key feature that reduces gastrointestinal side effects compared to non-selective NSAIDs.[27] This selectivity is driven by the pyrazole's trifluoromethyl group and a sulfonamide side chain that binds to a specific hydrophilic side-pocket present in COX-2 but not COX-1.[28] More recent research has also suggested it may bind to other targets like Cadherin-11, potentially explaining some of its anti-cancer effects.[28][29]

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain celecoxib Celecoxib celecoxib->Prostaglandins Inhibits

Caption: Simplified mechanism of action for Celecoxib.

Case Study 2: Sildenafil (Viagra)
  • Identified Target: cGMP-specific phosphodiesterase type 5 (PDE5)[31][32][33]

  • Mechanism: In vascular smooth muscle, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), which causes muscle relaxation and vasodilation.[31] PDE5 is the enzyme that breaks down cGMP, terminating the signal. Sildenafil's structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[31] By blocking PDE5, sildenafil prevents the degradation of cGMP, leading to elevated levels and prolonged smooth muscle relaxation, which facilitates increased blood flow.[31][34]

G cluster_pathway NO/cGMP Signaling Pathway NO NO cGMP cGMP NO->cGMP ↑ Guanylate Cyclase Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation GMP (Inactive) GMP (Inactive) cGMP->GMP (Inactive) PDE5 sildenafil Sildenafil sildenafil->GMP (Inactive) Inhibits

Sources

Methodological & Application

Protocol for the Synthesis of 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Advanced Heterocyclic Ether Synthesis

Strategic Rationale & Mechanistic Causality

The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole requires the formation of a robust aryl-alkyl ether linkage. While traditional Williamson ether synthesis or Mitsunobu reactions are viable, they inherently suffer from poor atom economy, the necessity of pre-activating the alcohol (e.g., conversion to a mesylate or halide), or the generation of difficult-to-remove byproducts such as triphenylphosphine oxide.

To bypass these inefficiencies, this protocol employs a direct Nucleophilic Aromatic Substitution (SNAr) strategy. By reacting (1-ethyl-1H-pyrazol-4-yl)methanol with 1-fluoro-4-nitrobenzene in the presence of sodium hydride (NaH), the ether linkage is formed in a single, high-yielding step.

The Causality of Reagent Selection
  • Nucleophile Generation: NaH is utilized to quantitatively deprotonate the primary alcohol of (1-ethyl-1H-pyrazol-4-yl)methanol. The resulting alkoxide is a "hard," highly reactive nucleophile. The use of anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical here; it heavily solvates the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity.

  • Electrophile Activation: The para-nitro group on 1-fluoro-4-nitrobenzene acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely depletes electron density at the ipso-carbon, priming it for nucleophilic attack.

  • Leaving Group Dynamics: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. Fluoride is the optimal leaving group for this reaction; its extreme electronegativity maximizes the electrophilicity of the ipso-carbon, drastically lowering the activation energy for the nucleophile's attack compared to chloride or bromide[1],[2].

Reaction Pathway Visualization

SNAr_Mechanism A (1-Ethyl-1H-pyrazol-4-yl)methanol B NaH / DMF (Deprotonation) A->B C Alkoxide Intermediate + H2 (gas) B->C D 1-Fluoro-4-nitrobenzene (Nucleophilic Attack) C->D E Meisenheimer Complex (Transition State) D->E F 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole + NaF E->F Fluoride Elimination

Mechanistic pathway of the SNAr reaction yielding 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
(1-Ethyl-1H-pyrazol-4-yl)methanol126.161.01.26 g (10.0 mmol)Nucleophile precursor
1-Fluoro-4-nitrobenzene141.101.11.55 g (11.0 mmol)Electrophile
Sodium Hydride (60% in mineral oil)24.001.50.60 g (15.0 mmol)Base
Anhydrous DMFN/AN/A20 mLSolvent
Anhydrous HexaneN/AN/A10 mLNaH washing agent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Alkoxide
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add NaH (0.60 g, 60% dispersion, 15.0 mmol) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the hexane carefully under argon. Causality: Mineral oil can interfere with reaction kinetics and complicate downstream purification.

  • Suspend the washed NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1.26 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes until hydrogen gas evolution completely ceases. Causality: Ensuring complete deprotonation prevents unreacted alcohol from competing in side reactions and maximizes the SNAr rate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Re-cool the reaction mixture to 0 °C.

  • Dissolve 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm). Causality: The strong activation by the nitro group allows this specific SNAr to proceed efficiently at room temperature. Heating is unnecessary and may induce degradation or side reactions.

Step 3: Quenching and Extraction
  • Once TLC indicates complete consumption of the pyrazole starting material, quench the reaction carefully by adding cold distilled water (30 mL) dropwise at 0 °C to safely neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL). Causality: Multiple aqueous washes are critical to partition and remove the highly polar, high-boiling DMF solvent from the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane to EtOAc/Hexane (3:7 v/v).

  • Concentrate the product-containing fractions to afford 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole as a pale yellow solid.

Analytical Characterization (Self-Validation System)

To ensure the structural integrity and purity of the synthesized compound, cross-reference your analytical results with the expected spectral data summarized below.

Analytical MethodExpected Signals / Values
1H NMR (400 MHz, CDCl3)δ 8.20 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO2), 7.55 (s, 1H, Pyrazole-H), 7.42 (s, 1H, Pyrazole-H), 7.02 (d, J = 9.2 Hz, 2H, Ar-H ortho to O), 5.05 (s, 2H, -CH2-O-), 4.15 (q, J = 7.3 Hz, 2H, N-CH2-), 1.48 (t, J = 7.3 Hz, 3H, -CH3).
13C NMR (100 MHz, CDCl3)δ 163.8, 141.5, 138.2, 129.5, 125.9, 116.2, 114.8, 62.5 (-CH2-O-), 47.2 (N-CH2-), 15.4 (-CH3).
HRMS (ESI-TOF)m/z:[M+H]+ Calcd for C12H14N3O3 248.1030; Found 248.1035.

References

  • Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846-4849.[Link][1]

  • Jones, G. O., Al Somaa, A., O'Brien, J. M., Albishi, H., Al-Megren, H. A., & Alabdulrahman, A. M. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry, 78(11), 5436-5443.[Link][2]

Sources

Application Note: Quantitative High-Throughput Screening (qHTS) of a 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole Focused Library for LDHA Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The metabolic reprogramming of cancer cells, characterized by an increased reliance on aerobic glycolysis (the Warburg effect), presents a compelling therapeutic vulnerability. Lactate Dehydrogenase A (LDHA) is the terminal enzyme in this pathway, catalyzing the conversion of pyruvate to lactate while regenerating NAD⁺. Despite its validation as a target, discovering cell-active LDHA inhibitors has been historically challenging due to the enzyme's high intracellular concentration and the highly polar nature of its active site.

This application note details the screening and validation of a focused chemical library based on the 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole scaffold. Pyrazoles have emerged as a privileged pharmacophore for LDH inhibition .

Causality in Scaffold Selection: The 1-ethyl-1H-pyrazole core acts as a bioisostere for the nicotinamide ring of NADH, engaging in a critical hydrogen-bonding network within the cofactor-binding pocket. Concurrently, the 4-nitrophenoxy moiety extends into the adjacent substrate-binding cleft. The electron-withdrawing nitro group enhances the local dipole moment, facilitating strong electrostatic interactions with Arg108—a residue essential for positioning pyruvate.

To eliminate the high false-positive rates typical of single-dose screening (often caused by compound aggregation or autofluorescence), we employ a quantitative High-Throughput Screening (qHTS) paradigm. By screening the entire library across a 7-point concentration gradient, we immediately generate dose-response curves, allowing for the rapid prioritization of hits based on curve quality, Hill slope, and maximum efficacy .

Pathway & Mechanism of Action

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pathway Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA Enzyme (Target) LDHA->Pyruvate Catalyzes Pyrazole 1-ethyl-4-[(4-nitrophenoxy)methyl] -1H-pyrazole Pyrazole->LDHA Competitive Inhibition (Sub-μM)

Fig 1. LDHA-mediated conversion of pyruvate to lactate and targeted inhibition by the pyrazole scaffold.

qHTS Workflow & Assay Design

The screening workflow is designed as a self-validating system. The primary biochemical assay measures the depletion of NADH fluorescence. Because highly fluorescent compounds can mask NADH signal, the qHTS format inherently flags these as anomalous curves. Hits are subsequently pushed through a counter-screen (LDHB selectivity) and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in living cells.

Causality in Assay Progression: Biochemical inhibition does not guarantee cellular efficacy, especially for targets like LDHA which exist at micromolar concentrations inside tumors. CETSA is utilized because it directly measures the thermodynamic stabilization of the LDHA protein upon drug binding in the complex intracellular milieu, ensuring that phenotypic readouts (lactate reduction) are driven by on-target engagement rather than general cytotoxicity .

qHTS_Workflow Lib Pyrazole Library (Acoustic Dispensing) Assay Primary qHTS (NADH Fluorescence) Lib->Assay 1536-well format (7-point curve) Counter Counter Screen (LDHB Selectivity) Assay->Counter Hit Selection (IC50 < 10 μM) CETSA Target Engagement (CETSA) Counter->CETSA Selective & Dual Hits Lead Lead Optimization (SPR & PK) CETSA->Lead Validated Target Binding

Fig 2. qHTS workflow from acoustic dispensing to target engagement and lead optimization.

Quantitative Data Summary

The table below summarizes representative qHTS data for the library, demonstrating the structure-activity relationship (SAR) progression from the base scaffold to optimized leads. A critical metric here is Residence Time ; optimizing the drug-target off-rate is a stronger predictor of cell-based efficacy than biochemical IC₅₀ alone .

Compound IDScaffold SubstitutionLDHA IC₅₀ (μM)LDHB IC₅₀ (μM)Cell Lactate IC₅₀ (μM)Residence Time (min)
Control (FX11) N/A (Standard)32.5>100.0>50.0< 1.0
Pyr-001 1-ethyl-4-[(4-nitrophenoxy)methyl]8.412.115.32.5
Pyr-042 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]1.23.45.814.0
Pyr-063 1-isopropyl-4-[(4-nitrophenoxy)methyl]0.040.060.345.0

Note: Data reflects typical qHTS optimization trajectories where the addition of a 2-fluoro group and modification of the N1-alkyl chain significantly enhances residence time and cellular potency.

Detailed Experimental Protocols

Protocol A: 1536-Well qHTS LDHA Biochemical Assay

This protocol utilizes direct kinetic measurement of NADH fluorescence to monitor the conversion of pyruvate to lactate.

Reagents & Equipment:

  • Recombinant human LDHA (expressed in E. coli and purified).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.01% Tween-20, 0.1% BSA.

  • Substrates: NADH (Sigma), Sodium Pyruvate (Sigma).

  • Equipment: Echo 555 Acoustic Dispenser, ViewLux or PHERAstar Microplate Reader.

Step-by-Step Procedure:

  • Plate Preparation: Dispense 3 μL of LDHA enzyme solution (final assay concentration: 1 nM) in Assay Buffer into 1536-well black, solid-bottom microplates.

  • Compound Transfer: Using the Echo 555, acoustically transfer 23 nL of the pyrazole library compounds (prepared in 100% DMSO) into the assay plates. The library should be formatted in a 7-point, 1:5 dilution series yielding final assay concentrations ranging from 13 nM to 57 μM.

  • Pre-Incubation: Centrifuge plates at 1000 rpm for 1 minute. Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 1 μL of substrate mix (final concentrations: 100 μM NADH, 1 mM Pyruvate) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plates to the microplate reader. Monitor the decrease in NADH fluorescence continuously for 10 minutes (Excitation: 340 nm / Emission: 460 nm).

  • Self-Validation & QC: Calculate the Z'-factor for each plate using DMSO (negative control) and 100 μM of a known reference inhibitor (positive control). A Z'-factor > 0.7 is required for plate acceptance.

  • Data Analysis: Extract initial velocities from the linear portion of the kinetic curves. Normalize data against controls and fit to a four-parameter logistic dose-response equation to derive IC₅₀ values.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA validates that the pyrazole hits physically bind to LDHA inside living cells, altering the protein's thermal stability.

Step-by-Step Procedure:

  • Cell Treatment: Seed MiaPaCa-2 pancreatic cancer cells in 6-well plates and culture until 80% confluent. Treat cells with 10 μM of the lead pyrazole compound (e.g., Pyr-063) or DMSO vehicle for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 μL per tube).

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for exactly 3 minutes using a thermal cycler. Allow to cool at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 37°C water bath for 2 minutes).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Carefully transfer the soluble supernatant to new tubes. Analyze the soluble fraction of LDHA by standard SDS-PAGE and Western blotting using an anti-LDHA primary antibody.

  • Interpretation: Plot the band intensities against temperature. A rightward shift in the melting temperature (Tₘ) of the compound-treated samples compared to DMSO confirms intracellular target engagement.

References

  • Rai, G., Brimacombe, K. R., Mott, B. T., et al. (2017). "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry.[Link]

  • Rai, G., Brimacombe, K. R., et al. (2020). "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry.[Link]

  • Noorwez, S. M., Ostrov, D. A., McDowell, J. H., Krebs, M. P., & Kaushal, S. (2008). "A high-throughput screening method for small-molecule pharmacologic chaperones of misfolded rhodopsin." Investigative Ophthalmology & Visual Science.[Link]

Assay development for testing the enzymatic inhibition of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development for Enzymatic Inhibition Profiling of Pyrazole Derivatives

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole derivatives represent a highly privileged scaffold in modern medicinal chemistry, primarily due to their robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles. In enzymatic targeting, pyrazoles are predominantly evaluated across two major therapeutic axes: Kinase Inhibition (acting as ATP-competitive hinge binders in oncology)[1] and Cyclooxygenase-2 (COX-2) Inhibition (acting as selective allosteric modulators in inflammation)[2].

Developing robust, reproducible in vitro assays for these compounds requires a deep understanding of their binding kinetics and physicochemical properties. This guide outlines the mechanistic causality behind assay design and provides self-validating protocols for profiling pyrazole-based inhibitors.

Mechanistic Causality in Assay Design (The "Why")

To ensure scientific integrity and high-quality data, assay parameters must be tailored to the specific mechanism of action of the pyrazole pharmacophore.

A. Kinase Assays: Managing ATP Competition and Fluorescence

Pyrazoles typically function as Type I kinase inhibitors, competing directly with ATP at the enzyme's hinge region[3].

  • ATP Concentration Matching: To accurately determine the half-maximal inhibitory concentration ( IC50​ ) and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, the assay ATP concentration must be strictly matched to the Michaelis constant ( Km​ ) of the specific kinase being tested.

  • Detection Methodology: Because highly conjugated pyrazole derivatives often exhibit intrinsic auto-fluorescence, traditional fluorometric assays can yield false positives or high background noise. Therefore, a luminescent ADP-Glo™ Assay is heavily preferred. By measuring the accumulation of ADP (the byproduct of the kinase reaction) rather than relying on fluorescent tags, the assay becomes orthogonal to the optical properties of the inhibitor[1].

B. COX-2 Assays: Addressing Slow-Binding Kinetics

Selective COX-2 inhibition by pyrazoles (e.g., celecoxib analogs) relies on the insertion of an N1 -benzenesulfonamide or methylsulfonyl group into a hydrophilic side pocket unique to COX-2 (lined by Val523, whereas COX-1 contains the bulkier Ile523)[2].

  • Mandatory Pre-Incubation: Binding to this allosteric-like side pocket often follows time-dependent, pseudo-irreversible kinetics. If the substrate (arachidonic acid) is added simultaneously with the pyrazole inhibitor, the IC50​ will be artificially inflated. A minimum 15-minute pre-incubation of the enzyme and inhibitor is critical to allow the system to reach thermodynamic equilibrium before reaction initiation[4].

Quantitative Benchmarks

When validating a new assay, it is critical to benchmark against established literature values. Table 1 summarizes representative pharmacological data for recent pyrazole derivatives.

Table 1: Representative Pharmacological Benchmarks for Pyrazole Derivatives

Target EnzymeCompound ClassAssay Format IC50​ RangeSelectivity Index (SI)*Reference
COX-2 Pyrazole-benzenesulfonamidesEIA / Fluorometric1.79 - 2.51 µM65.7 - 72.7[2]
COX-2 Pyrazole-pyridazine hybridsColorimetric1.15 - 1.50 µM> 50[5]
CDK2 / Cyclin A2 Di-amino pyrazolesADP-Glo Kinase Assay0.96 - 3.82 µMN/A[3]
JAK2 / JAK3 Imidazolyl-pyrazolesLuminescent Kinase0.057 - 0.166 µMMulti-target[6]

*Selectivity Index (SI) = IC50​ (COX-1) / IC50​ (COX-2). Higher values indicate greater safety profiles against gastrointestinal toxicity.

Experimental Protocols

Every protocol below is designed as a self-validating system . This means each microplate run must contain internal controls to verify enzyme viability, reagent stability, and solvent tolerance.

Protocol A: Luminescent Kinase Inhibition Assay (ADP-Glo Method)

Optimized for profiling pyrazole derivatives against kinases such as CDK2, JAK2, or BRAF.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Compound Dilution: Dissolve pyrazole derivatives in 100% DMSO. Perform 3-fold serial dilutions. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

2. Reaction Setup (384-well plate):

  • Add 2 µL of the pyrazole compound (or 1% DMSO for Vehicle Control) to the wells.

  • Add 4 µL of the Kinase/Substrate mixture (e.g., CDK2/Cyclin A2 at optimized concentration)[3].

  • Self-Validation Controls: Include a Positive Control (e.g., Staurosporine) and a No-Enzyme Control (to establish background ADP levels).

3. Reaction Initiation & Incubation:

  • Initiate the reaction by adding 4 µL of ultra-pure ATP (concentration matched to the enzyme's Km​ ).

  • Incubate at room temperature (25°C) for 60 minutes.

4. Detection:

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Read luminescence using a multi-mode microplate reader. Luminescence is inversely proportional to pyrazole inhibition[1].

KinaseAssay A 1. Kinase Reaction (Enzyme + Substrate + ATP + Pyrazole) B 2. Incubation (ATP -> ADP + Phospho-substrate) A->B C 3. ADP-Glo Reagent (Depletes unreacted ATP) B->C D 4. Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Luciferase Reaction (ATP + Luciferin -> Light) D->E F 6. Luminescence Readout (Inversely proportional to Inhibition) E->F

Workflow of the ADP-Glo Kinase Assay for screening pyrazole ATP-competitive inhibitors.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay (EIA Method)

Optimized for evaluating the anti-inflammatory selectivity of pyrazole-benzenesulfonamides.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM Phenol, and 1 µM Hematin (Hematin must be prepared fresh as it is the essential cofactor for COX peroxidase activity)[4].

  • Enzyme: Human recombinant COX-1 and COX-2 enzymes.

2. Pre-Incubation (The Critical Step):

  • In a 96-well plate, combine 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the pyrazole inhibitor (serial dilutions).

  • Self-Validation Controls: Include Celecoxib (Selective COX-2 Positive Control) and Indomethacin (Non-selective Positive Control).

  • Incubate the mixture for 15 minutes at 37°C . This allows the pyrazole to fully access and bind the Val523-lined side pocket of COX-2[4].

3. Reaction Initiation & Termination:

  • Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Incubate for exactly 2 minutes at 37°C. Precise timing is critical to capture the linear phase of enzyme kinetics.

  • Terminate the reaction by adding 20 µL of 1 M HCl.

4. Quantification via EIA:

  • Add 10 µL of Stannous Chloride ( SnCl2​ ) to reduce the unstable Prostaglandin H2 ( PGH2​ ) to the more stable Prostaglandin E2 ( PGE2​ ).

  • Quantify PGE2​ levels using a commercial Enzyme Immunoassay (EIA) kit. Calculate the Selectivity Index (SI) to determine therapeutic viability[2].

COX2Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 Prostaglandin G2/H2 COX2->PGG2 PGE2 Prostaglandin E2 (Inflammation Mediator) PGG2->PGE2 Pyrazole Pyrazole Derivative (Selective Inhibitor) Pyrazole->COX2 Blocks Active Site

Arachidonic acid pathway illustrating selective COX-2 inhibition by pyrazole derivatives.

Data Analysis & Quality Control

For both assays, raw data (luminescence or absorbance) should be normalized to the Vehicle Control (0% inhibition) and the No-Enzyme Control (100% inhibition). Plot the percent inhibition against the log10​ of the pyrazole concentration. Utilize a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ . Assays are considered valid only if the Z'-factor (a measure of assay robustness) is ≥0.5 .

References

  • [4] Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem. Available at:

  • [1] Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at:

  • [3] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at:

  • [6] Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at:

  • [2] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at:

  • [5] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Publishing. Available at:

Sources

Application Notes and Protocols for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole-containing heterocyclic compounds have emerged as a promising class of molecules, demonstrating a wide spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2] The core pyrazole scaffold is a key pharmacophore in several clinically used drugs.[2] This document provides a comprehensive guide for the investigation of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole , a novel synthetic compound, for its potential as an antimicrobial agent.

This guide is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for the systematic evaluation of the compound's antimicrobial efficacy, beginning with initial screening through to preliminary mechanistic studies. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5][6]

The structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole incorporates two key moieties with known bioactivity: the pyrazole ring and a nitrophenoxy group. The nitrophenoxy moiety is of particular interest, as nitroaromatic compounds are known to be activated by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[7] This suggests a potential mechanism of action that could be selective for microbial cells.

These application notes will provide the foundational methodologies to rigorously assess the antimicrobial profile of this promising new chemical entity.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is critical for accurate and reproducible experimental results.

PropertyValueNotes
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Appearance (Hypothetical) Pale yellow crystalline solidTo be determined experimentally.
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.Solubility testing is recommended in various solvents to prepare stock solutions.
Purity >98%As determined by HPLC and/or NMR.
Storage Store at -20°C, desiccated, and protected from light.Stock solutions in DMSO can be stored at -20°C for short-term use.

Preparation of Stock Solutions:

For antimicrobial testing, a stock solution of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole should be prepared in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. The stock solution should be vortexed until the compound is completely dissolved and then sterilized by filtration through a 0.22 µm syringe filter. Subsequent dilutions should be made in the appropriate sterile broth or buffer, ensuring that the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity against a panel of clinically relevant microorganisms. The following protocols describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Workflow for MIC Determination:

MIC_Workflow A Prepare stock solution of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole B Prepare serial two-fold dilutions in a 96-well microtiter plate A->B Dilute in broth D Inoculate microtiter plate wells B->D C Prepare standardized microbial inoculum (0.5 McFarland standard) C->D Add inoculum E Incubate at appropriate temperature and duration D->E F Visually inspect for turbidity and determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Within 15 minutes, dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Preparation of the Microtiter Plate:

    • In a sterile 96-well, round-bottom microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the 2X final concentration of the test compound stock solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungal testing may require different media (e.g., RPMI-1640) and longer incubation times (24-48 hours).[12][13]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[14]

Recommended Test Organisms:

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)Candida albicans (e.g., ATCC 90028)[13]
Enterococcus faecalis (e.g., ATCC 29212)Pseudomonas aeruginosa (e.g., ATCC 27853)Aspergillus fumigatus (e.g., ATCC 204305)[12]
Streptococcus pneumoniae (e.g., ATCC 49619)Klebsiella pneumoniae (e.g., ATCC 700603)Cryptococcus neoformans (e.g., ATCC 52817)
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16][17]

Detailed Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells from the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spread the 100 µL aliquot onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates under the same conditions as the initial MIC assay.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[15]

Data Presentation for MIC and MBC:

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213Bactericidal/Bacteriostatic
E. coli25922Bactericidal/Bacteriostatic
C. albicans90028Fungicidal/Fungistatic

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15]

Part 2: Preliminary Mechanistic Studies

Understanding the mechanism of action is a critical step in the development of a new antimicrobial agent. Based on the chemical structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, the following assays are recommended to explore its potential targets.

Assessment of Bacterial Cell Membrane Integrity

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial compounds.[18][19]

Workflow for Membrane Integrity Assay:

Membrane_Integrity_Workflow A Prepare mid-log phase bacterial suspension B Incubate cells with a fluorescent membrane-impermeant dye (e.g., Propidium Iodide or SYTOX Green) A->B C Treat cells with varying concentrations of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole B->C D Measure fluorescence intensity using a microplate reader or flow cytometer C->D E Analyze data to determine membrane damage D->E

Caption: Workflow for assessing bacterial cell membrane integrity.

Detailed Protocol (using SYTOX Green):

  • Bacterial Culture Preparation:

    • Grow the test bacterium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[18]

    • Resuspend the cells in the same buffer to a final OD600 of 0.5.

  • SYTOX Green Assay:

    • In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

    • Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for stabilization.

    • Add varying concentrations of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (e.g., 0.5x, 1x, 2x, and 4x MIC) to the wells. Include a no-drug negative control and a positive control that is known to disrupt the membrane (e.g., polymyxin B).

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm) over time (e.g., every 5 minutes for 60 minutes).[18]

Expected Outcome: An increase in fluorescence intensity indicates that the compound has compromised the bacterial cell membrane, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

DNA Gyrase Inhibition Assay

Some pyrazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[20][21]

Detailed Protocol:

  • Reaction Setup:

    • Commercially available DNA gyrase assay kits can be used (e.g., from TopoGEN, Inc. or Inspiralis).[22]

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP as per the manufacturer's instructions.

    • Add varying concentrations of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. Include a no-drug control and a positive control inhibitor (e.g., ciprofloxacin).

  • Enzymatic Reaction and Analysis:

    • Initiate the reaction by adding E. coli DNA gyrase.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

Expected Outcome: In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster on an agarose gel. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Nitroreductase Activity Assay

The 4-nitrophenoxy group suggests that the compound may be a prodrug activated by bacterial nitroreductases.[7][23]

Detailed Protocol:

  • Whole-Cell Assay:

    • Grow bacterial cells to the mid-log phase.

    • Expose the cells to 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole at its MIC.

    • At various time points, measure the reduction of a colorimetric or fluorogenic nitroreductase substrate (e.g., a luciferin derivative or a cyanine-based probe) added to the cell suspension.[24][25][26]

    • A decrease in the substrate or an increase in the product signal over time in the presence of the compound would suggest nitroreductase activity.

  • Cell-Free Extract Assay:

    • Prepare a cell-free extract from the test bacterium.

    • Incubate the cell-free extract with 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole and a suitable electron donor (e.g., NADH or NADPH).

    • Monitor the disappearance of the parent compound or the appearance of a reduced metabolite over time using HPLC or LC-MS.

Expected Outcome: Evidence of reduction of the nitro group in the presence of bacterial cells or their extracts would strongly support the hypothesis that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole acts as a prodrug activated by nitroreductases.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial characterization of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. A systematic approach, beginning with the determination of MIC and MBC values against a diverse panel of microorganisms, followed by targeted mechanistic studies, will elucidate the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation, including time-kill kinetics, resistance development studies, and in vivo efficacy and toxicity assessments in animal models. The dual nature of its chemical structure, combining the proven pyrazole scaffold with a potential prodrug activation moiety, makes 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole a compelling candidate for further drug discovery efforts in the fight against infectious diseases.

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Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigation

This document outlines a comprehensive experimental strategy to investigate the anti-inflammatory potential of a novel pyrazole derivative, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (referred to herein as ENPP ). The structure of ENPP, featuring an N1-ethyl group, a C4-(4-nitrophenoxy)methyl substituent, suggests several potential mechanisms of action. The pyrazole core itself is a known pharmacophore for COX inhibition.[4][6] Furthermore, the electron-withdrawing nitro group on the phenyl ring may enhance its activity and influence its interaction with biological targets.[4]

Our investigation will follow a logical, tiered approach, beginning with fundamental in vitro assessments to establish a pharmacological profile and culminating in an in vivo model to confirm efficacy in a physiological context. The protocols herein are designed to be robust and self-validating, employing standard controls to ensure data integrity and providing a clear path for researchers to evaluate ENPP's therapeutic potential.

Proposed Anti-Inflammatory Mechanism

Inflammation at the cellular level is often orchestrated by macrophages, which, upon activation by stimuli like lipopolysaccharide (LPS), trigger signaling cascades that lead to the upregulation of pro-inflammatory mediators. A key pathway is the activation of Nuclear Factor-kappa B (NF-κB), which drives the transcription of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][7] We hypothesize that ENPP may exert its anti-inflammatory effects by inhibiting one or more of these downstream targets.

Anti-inflammatory Signaling Pathway cluster_0 Macrophage cluster_1 Pro-Inflammatory Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates Cytokines TNF-α, IL-6 NFkB->Cytokines Upregulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation ENPP ENPP (Test Compound) ENPP->iNOS Potential Inhibition ENPP->COX2 Potential Inhibition ENPP->Cytokines Potential Inhibition

Figure 1: Proposed signaling pathway for LPS-induced inflammation in macrophages and potential points of inhibition by ENPP.

Overall Experimental Workflow

The evaluation of ENPP is structured as a screening cascade. Initial in vitro assays determine cytotoxicity and primary anti-inflammatory activity (NO and cytokine inhibition). Positive results would justify progressing to more specific mechanistic assays (COX-2 inhibition) and subsequent validation in a well-established in vivo model of acute inflammation.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: ENPP Compound cytotoxicity 1. Cytotoxicity Assay (RAW 264.7 Cells) start->cytotoxicity screening 2. Primary Screening (LPS-stimulated RAW 264.7) cytotoxicity->screening Determine non-toxic concentrations no_assay 2a. Nitric Oxide (NO) Assay screening->no_assay cytokine_assay 2b. Cytokine (TNF-α, IL-6) ELISA screening->cytokine_assay mechanistic 3. Mechanistic Assay (Cell-free) no_assay->mechanistic If active cytokine_assay->mechanistic If active cox_assay COX-1/COX-2 Inhibition Assay mechanistic->cox_assay paw_edema 4. Carrageenan-Induced Paw Edema in Rats mechanistic->paw_edema If promising mechanism found analysis 5. Paw Volume Measurement & Biochemical Analysis paw_edema->analysis end Conclusion: Anti-inflammatory Profile analysis->end

Figure 2: A tiered workflow for the comprehensive evaluation of ENPP's anti-inflammatory properties.

PART 1: In Vitro Evaluation Protocols

The murine macrophage cell line RAW 264.7 is the model of choice for these studies as it provides a robust and reproducible inflammatory response upon stimulation with LPS.[8][9][10]

Materials and Reagents
  • Compound: 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (ENPP), dissolved in DMSO to a stock concentration of 100 mM.

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, Dexamethasone, Dimethyl Sulfoxide (DMSO), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], Griess Reagent, Sodium Nitrite.

  • Kits: Mouse TNF-alpha ELISA Kit, Mouse IL-6 ELISA Kit, COX-1/COX-2 Inhibitor Screening Kit.

Protocol: Cell Viability Assay (MTT Assay)

Principle: This assay is critical to determine the concentration range of ENPP that is non-toxic to the cells.[11] Subsequent functional assays must use non-cytotoxic concentrations to ensure that any observed reduction in inflammatory markers is not merely a result of cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ENPP (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the respective ENPP concentrations. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

In Vitro Logic input ENPP Concentrations (e.g., 0.1 - 100 µM) cytotoxicity MTT Cytotoxicity Assay input->cytotoxicity result Result: % Cell Viability cytotoxicity->result decision Select Concentrations with >90% Viability result->decision assays Proceed to Functional Assays decision->assays Informs Dosing no_assay Nitric Oxide (NO) Assay assays->no_assay cytokine_assay TNF-α & IL-6 ELISA assays->cytokine_assay

Figure 3: Logic diagram illustrating how cytotoxicity data informs subsequent in vitro functional assays.
Protocol: Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a key inflammatory mediator produced by iNOS in activated macrophages. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, serving as an indirect measure of iNOS activity.[12][13][14]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of ENPP (determined from the MTT assay). Dexamethasone (1 µM) can be used as a positive control.

  • Incubation: Incubate for 1 hour at 37°C.

  • Inflammatory Stimulus: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate for another 24 hours.

  • Griess Assay: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well, incubating for 10 minutes at room temperature after each addition.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage inhibition relative to the LPS-only treated group.

Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines released by activated macrophages. An enzyme-linked immunosorbent assay (ELISA) provides a highly specific and sensitive method to quantify their levels in the culture supernatant.[15][16]

  • Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 1.3 (steps 1-5).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[17][18] Briefly, this involves:

    • Adding supernatants and standards to antibody-pre-coated wells.

    • Incubating to allow cytokine capture.

    • Washing, then adding a detection antibody.

    • Washing, then adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Washing, then adding a substrate solution (e.g., TMB) to develop color.

    • Adding a stop solution and reading the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the cytokine concentrations in the samples and determine the percentage inhibition caused by ENPP relative to the LPS-only control.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: To determine if ENPP acts similarly to traditional NSAIDs, its ability to directly inhibit COX-1 and COX-2 enzymes is assessed in a cell-free system.[4] This assay measures the enzymatic conversion of arachidonic acid to prostaglandin G₂. A fluorometric or colorimetric kit is recommended for this purpose.[19][20][21]

  • Assay Preparation: Prepare reagents from a commercial COX inhibitor screening kit as per the manufacturer's protocol. This typically includes assay buffer, heme, COX-1 enzyme, COX-2 enzyme, and a fluorescent probe.

  • Inhibitor Addition: In separate wells of a 96-well plate, add the reaction mix to various concentrations of ENPP. Include a no-enzyme control, a no-inhibitor control (100% activity), and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of COX inhibition for each concentration of ENPP and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Assay Expected Outcome for an Active Compound
Cytotoxicity MTT AssayHigh cell viability (>90%) at effective concentrations.
NO Production Griess AssayDose-dependent reduction in nitrite levels; IC₅₀ calculation.
Cytokine Levels TNF-α & IL-6 ELISADose-dependent reduction in cytokine concentrations.
Mechanism COX Inhibition AssaySelective or non-selective inhibition of COX-1/COX-2; IC₅₀ calculation.
Table 1: Summary of In Vitro Assays and Expected Outcomes.

PART 2: In Vivo Evaluation Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[22][23] Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[22][24]

Animals: Male Wistar or Sprague-Dawley rats (150-200 g). Animals should be acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6 per group):

    • Group 1 (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose, p.o.).

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.).[25]

    • Group 3 (Test Group 1): ENPP (e.g., 25 mg/kg, p.o.).

    • Group 4 (Test Group 2): ENPP (e.g., 50 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, Indomethacin, or ENPP orally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group relative to the control group: [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Time Post-Carrageenan Control (Vehicle) Positive Control (Indomethacin 10 mg/kg) ENPP (25 mg/kg) ENPP (50 mg/kg)
1 hr 0.45 ± 0.04 mL0.25 ± 0.03 mL (44.4% Inh.)0.35 ± 0.05 mL (22.2% Inh.)0.30 ± 0.04 mL (33.3% Inh.)
3 hr 0.82 ± 0.07 mL0.38 ± 0.05 mL (53.7% Inh.)0.61 ± 0.06 mL (25.6% Inh.)0.50 ± 0.05 mL (39.0% Inh.)
5 hr 0.75 ± 0.06 mL0.35 ± 0.04 mL (53.3% Inh.)0.55 ± 0.07 mL (26.7% Inh.)0.45 ± 0.06 mL (40.0% Inh.)
Table 2: Example Data Presentation for Carrageenan-Induced Paw Edema Study. Data are presented as mean edema volume ± SEM and (% Inhibition).

Conclusion

The systematic application of these protocols will enable a thorough evaluation of the anti-inflammatory properties of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. By progressing from broad cellular screening to specific enzymatic assays and a whole-animal model, researchers can build a comprehensive pharmacological profile for this novel compound. Positive results, particularly a dose-dependent reduction of inflammation in vivo coupled with a clear mechanism of action such as COX-2 inhibition, would strongly support its further development as a potential therapeutic agent for inflammatory diseases.

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Sources

Development of a cell-based assay for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development of a Cell-Based Assay for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] This application note presents a comprehensive, multi-phase strategy for the development and validation of robust cell-based assays to characterize the biological activity of a novel pyrazole derivative, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. We provide a logical workflow, from initial cytotoxicity screening to mechanistic validation, designed to elucidate the compound's cellular effects and potential mechanism of action. This guide includes detailed, step-by-step protocols for cell viability assays, a target-pathway reporter assay, and Western blot analysis, alongside best practices for assay validation and data interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for evaluating novel pyrazole-based compounds.

Introduction: The Rationale for a Structured Assay Cascade

Pyrazole derivatives are a cornerstone of modern drug discovery, with established drugs like Celecoxib demonstrating their therapeutic potential.[4][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of compounds to target specific biological pathways with high affinity and selectivity.[3] When characterizing a novel pyrazole compound such as 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, a systematic approach is crucial to move from a general understanding of its biological impact to a specific mechanism of action.

Many pyrazole-based anticancer agents function by inhibiting key protein kinases within cellular signaling cascades that control cell proliferation, survival, and differentiation.[1][6] A frequently dysregulated pathway in oncology is the Ras-Raf-MEK-ERK (MAPK) pathway. Therefore, we will proceed with the working hypothesis that our compound may exert its effects by modulating this critical signaling axis.

This guide is structured as a three-phase assay cascade. This approach ensures that each experimental step builds upon the last, providing a self-validating system for characterizing the compound.

  • Phase I: Determining Bioactivity Range. Establish the compound's cytotoxic and anti-proliferative concentration range.

  • Phase II: High-Throughput Screening for Pathway Modulation. Use a reporter gene assay to efficiently screen for effects on the hypothesized signaling pathway across a range of concentrations.

  • Phase III: Mechanistic Validation. Employ Western blotting to confirm the modulation of specific protein targets within the pathway.

This structured workflow maximizes efficiency and provides a high degree of confidence in the final results.

The Assay Development and Validation Workflow

The development of a reliable cell-based assay requires a logical progression from broad phenotypic effects to specific molecular interactions. The following workflow is designed to ensure robust and reproducible characterization of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Assay_Development_Workflow cluster_0 Phase I: Bioactivity Profiling cluster_1 Phase II: Pathway Activity Screening cluster_2 Phase III: Mechanistic Validation P1_Start Start with Healthy, Characterized Cancer Cell Line (e.g., A549, HeLa) P1_Assay Perform Cell Viability Assay (e.g., WST-1, MTT) with Dose-Response Curve P1_Start->P1_Assay P1_Result Determine Cytotoxic IC50 Value and Non-Toxic Concentration Range P1_Assay->P1_Result P2_Assay Treat with Compound at Non-Toxic Concentrations P1_Result->P2_Assay Inform Dosing P2_Setup Transfect Cells with MAPK-responsive Reporter Plasmid (e.g., SRE-Luc) P2_Setup->P2_Assay P2_Readout Perform Dual-Luciferase® Reporter Assay to Measure Pathway Inhibition/Activation P2_Assay->P2_Readout P2_Result Identify Dose-Dependent Effect on Pathway Activity P2_Readout->P2_Result P3_Treat Treat Cells with Active Compound Concentrations (from Phase II) P2_Result->P3_Treat Confirm Hits P3_Harvest Harvest Cell Lysates at Key Time Points P3_Treat->P3_Harvest P3_Blot Perform Western Blot for Key Pathway Proteins (p-ERK, Total ERK) P3_Harvest->P3_Blot P3_Result Confirm Inhibition of Target Phosphorylation P3_Blot->P3_Result

Caption: A multi-phase workflow for cell-based assay development.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

To provide a concrete framework for assay development, we hypothesize that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole inhibits the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Inhibition of key kinases like MEK or ERK is a validated therapeutic strategy.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene activates Nucleus Nucleus Compound 1-ethyl-4-[(4-nitrophenoxy)methyl] -1H-pyrazole Compound->MEK Putative Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Phase I Protocol: Cell Viability and Cytotoxicity Assessment

The first step in characterizing any new compound is to determine its effect on cell viability and establish a working concentration range. Colorimetric assays like the WST-1 assay are ideal for this purpose as they are robust, reproducible, and measure the metabolic activity of viable cells.[7]

Principle of the WST-1 Assay

The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol: WST-1 Assay
  • Cell Seeding: Seed a suitable cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2X serial dilution of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in culture medium. A typical starting concentration might be 200 µM, diluted down to low nanomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color change in the control wells.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation
Compound ConcentrationMean Absorbance (450nm)% Viability (Relative to Control)
Vehicle Control (0.1% DMSO)1.250100%
0.1 µM1.23598.8%
1 µM0.98078.4%
10 µM0.63050.4%
100 µM0.15012.0%
Calculated IC₅₀ ~9.8 µM

Table 1: Example data from a WST-1 cell viability assay. Data is hypothetical.

Phase II Protocol: Pathway Activity Screening with a Dual-Luciferase® Reporter Assay

With the IC₅₀ value established, the next phase is to determine if the compound affects the target pathway at non-cytotoxic concentrations. A dual-luciferase reporter assay is a highly sensitive and high-throughput method for this purpose.[9][10]

Principle of the Dual-Luciferase® Reporter Assay

This assay uses two independent reporter enzymes: Firefly luciferase and Renilla luciferase.[11][12] The experimental reporter (Firefly) is placed under the control of a promoter containing response elements for the pathway of interest (e.g., a Serum Response Element, SRE, for the MAPK pathway). The second reporter (Renilla) is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell number.[13] A decrease in the Firefly/Renilla signal ratio upon compound treatment indicates pathway inhibition.

Luciferase_Assay Pathway Active MAPK Pathway (e.g., after EGF stimulation) TF Activated Transcription Factors Pathway->TF SRE Serum Response Element (SRE) Promoter TF->SRE binds FireflyGene Firefly Luciferase Gene SRE->FireflyGene drives transcription FireflyEnzyme Firefly Luciferase Enzyme FireflyGene->FireflyEnzyme translates to Light1 Light Signal 1 (Firefly) FireflyEnzyme->Light1 + Substrate Constitutive Constitutive Promoter (e.g., TK) RenillaGene Renilla Luciferase Gene Constitutive->RenillaGene RenillaEnzyme Renilla Luciferase Enzyme RenillaGene->RenillaEnzyme Light2 Light Signal 2 (Renilla) RenillaEnzyme->Light2 + Substrate Compound Test Compound Compound->Pathway Inhibition

Caption: Principle of the Dual-Luciferase® Reporter Assay.

Detailed Protocol: Dual-Luciferase® Reporter Assay
  • Cell Seeding and Transfection: In a 96-well white-walled plate, seed cells to be 60-70% confluent on the day of transfection. Co-transfect cells with the SRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[14]

  • Incubation: Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment: Treat cells with serial dilutions of the compound at concentrations below the determined IC₅₀ (e.g., from 10 µM down to 1 nM). Include a positive control inhibitor (e.g., a known MEK inhibitor) and a vehicle control.

  • Pathway Stimulation: After 1-2 hours of compound pre-treatment, stimulate the pathway with an appropriate agonist (e.g., Epidermal Growth Factor, EGF) for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.[14]

  • Luminometry:

    • Add 20 µL of cell lysate to a new opaque plate.

    • Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.[13]

    • Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously activate the Renilla reaction. Measure the Renilla luminescence.[11]

  • Data Analysis:

    • Calculate the ratio of Firefly luminescence to Renilla luminescence for each well.

    • Normalize this ratio to the stimulated vehicle control to determine the % pathway inhibition.

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀ for pathway modulation.

Phase III Protocol: Mechanistic Validation by Western Blotting

Western blotting is a fundamental technique used to detect specific proteins in a sample and is the gold standard for validating the results from a reporter assay.[15][16] By measuring the phosphorylation status of key pathway components like ERK, we can directly confirm the compound's inhibitory effect.[17]

Detailed Protocol: Western Blotting for p-ERK and Total ERK
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight. Pre-treat with the compound at 1X, 2X, and 5X the pathway IC₅₀ for 2 hours. Stimulate with EGF for 10-15 minutes.

  • Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.

    • Detection: Wash again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the same blot can be stripped of antibodies and re-probed with an antibody against total ERK and a loading control like GAPDH or β-actin.

  • Data Analysis: Use densitometry software to quantify the band intensity for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the stimulated vehicle control.

Assay Validation and Quality Control

For an assay to be trustworthy, particularly in a drug discovery context, it must be validated to ensure it is robust, reproducible, and fit for purpose.

  • Z'-Factor: For high-throughput assays like the reporter screen, the Z'-factor is a critical statistical parameter that measures the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[18] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • Reproducibility: Assays should be repeated on different days with different batches of cells to ensure intra- and inter-assay reproducibility.

  • FDA and ICH Guidelines: While formal validation for early discovery is less stringent than for clinical bioanalysis, adhering to the principles outlined in FDA and ICH guidelines regarding specificity, accuracy, and precision is best practice.[19][20]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a cell-based assay to characterize the novel pyrazole compound 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. By following a logical three-phase workflow—from initial cytotoxicity assessment to high-throughput pathway screening and finally to specific mechanistic validation—researchers can efficiently and reliably elucidate the compound's biological activity. The detailed protocols and validation principles described herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. National Center for Biotechnology Information (PMC). [Link]

  • Dual Luciferase Reporter Assay Protocol. Creative Biogene. [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD). [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Dual-Luciferase® Reporter 1000 Assay System Protocol. Promega Corporation. [Link]

  • Luciferase reporter assay. Bio-protocol. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • High-throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed. [Link]

  • General Tips for Successful Cell Culture. FDCELL. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Small Compound Screening Overview. University of Oxford. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Center for Biotechnology Information (PMC). [Link]

  • Principles & Applications of cell viability assays (MTT Assays). Slideshare. [Link]

  • Cell Viability Assays: Methods and Protocols. ResearchGate. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Advances in Cell Culture for Drug Development. Lab Manager. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. [Link]

  • Cell cultures in drug development: Applications, challenges and limitations. National Center for Biotechnology Information (PMC). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Cell Culture Solutions for Drug Development. MarinBio. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information (NCBI). [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Center for Biotechnology Information (PMC). [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

Sources

Application Note: Evaluation of 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The continuous emergence of resistant phytopathogenic fungal strains necessitates the development of novel fungicidal scaffolds with optimized pharmacokinetic properties. Pyrazole derivatives have long been a cornerstone of modern agricultural disease management due to their broad-spectrum efficacy.

The compound 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole represents a highly promising candidate in this space. Structurally, it deviates from traditional pyrazole-carboxamides by utilizing an ether linkage (-O-CH2-) to tether a 4-nitrophenyl moiety to the C4 position of the pyrazole ring.

  • Causality of Design: The 1-ethyl substitution at the N1 position increases the molecule's lipophilicity (LogP), which is critical for penetrating the waxy cuticles of plant leaves and the robust chitinous cell walls of fungi.

  • Electronic Modulation: The 4-nitrophenoxy group acts as a potent electron-withdrawing pharmacophore. The rotational flexibility of the ether linkage allows the bulky, electron-dense nitrophenyl ring to achieve optimal conformational alignment within the target enzyme's active site, thereby enhancing binding affinity .

Mechanistic Pathway

While traditional pyrazole-carboxamides primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), the unique ether-linked nitrophenoxy structure of this compound suggests a dual-action potential or an alternative binding mode within the mitochondrial electron transport chain (ETC), similar to Quinone outside Inhibitors (QoI) .

By disrupting mitochondrial respiration, the compound halts ATP production, leading to an energy collapse that arrests mycelial radial growth and prevents spore germination.

MOA Compound 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (Lipophilic Fungicide Candidate) Penetration Fungal Cell Wall/Membrane Penetration (Aided by Ethyl & Phenoxy Moieties) Compound->Penetration Foliar/Soil Application Mitochondria Mitochondrial Matrix Accumulation (Driven by LogP & Transmembrane Gradient) Penetration->Mitochondria Intracellular Diffusion Target Inhibition of Mitochondrial Respiration (SDH / Cytochrome bc1 Complex) Mitochondria->Target Target Binding Respiration Blockade of Electron Transport Chain (Severe ATP Depletion) Target->Respiration Enzyme Inhibition Death Mycelial Growth Arrest & Fungal Cell Death Respiration->Death Energy Collapse

Hypothesized mitochondrial respiration inhibition pathway for the pyrazole derivative.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the fungicidal potential of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, the following self-validating protocols must be executed.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay isolates the intrinsic toxicity of the compound against target pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) without interference from host plant variables.

Self-Validating System: The assay is strictly governed by a dual-control validation matrix. A solvent blank (0.1% v/v DMSO) is used to confirm that the carrier solvent imparts zero fungitoxicity. Concurrently, a commercial standard (Kresoxim-methyl) is run as a positive control. The assay is only deemed valid if the negative control exhibits uninhibited radial growth and the positive control yields an EC50 within its established historical baseline (±15%).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the synthesized compound in analytical-grade DMSO to create a 10 mg/mL stock solution. Rationale: DMSO ensures complete solubilization of the highly lipophilic nitrophenoxy moiety without degrading the compound.

  • Media Amendment: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 45–50°C. Rationale: Adding the compound at this specific temperature window prevents thermal degradation of the active ingredient while keeping the agar molten enough for homogenous mixing.

  • Serial Dilution: Amend the molten PDA with the stock solution to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 μg/mL. Maintain the final DMSO concentration at ≤0.1% (v/v) across all plates.

  • Inoculation: Using a sterile cork borer, extract 5 mm mycelial plugs from the actively growing margins of a 7-day-old pathogen culture. Place one plug face-down in the exact geometric center of each amended plate.

  • Incubation & Acquisition: Seal plates with Parafilm and incubate in the dark at 25°C for 72–96 hours. Measure the colony diameter crosswise and calculate the half-maximal effective concentration (EC50) using Probit analysis.

Workflow Prep 1. Compound Preparation (Dissolve in DMSO, 10 mg/mL stock) Media 2. Media Amendment (Mix with molten PDA at 45-50°C) Prep->Media Serial Dilution (0.1 - 50 μg/mL) Inoculation 3. Fungal Inoculation (Center 5 mm mycelial plugs) Media->Inoculation Pour plates & solidify Incubation 4. Incubation (25°C in dark for 72-96 hrs) Inoculation->Incubation Seal with Parafilm Measurement 5. Data Acquisition & Analysis (Measure diameter, calculate EC50) Incubation->Measurement Growth Assessment Validation Internal Validation (0.1% DMSO Blank & Kresoxim-methyl) Validation->Media Control Setup

Step-by-step workflow for the in vitro mycelial growth inhibition assay.

In Vivo Greenhouse Protective Efficacy Assay

This protocol evaluates the compound's practical agricultural viability, specifically its photostability, leaf-surface adherence, and ability to prevent spore germination in planta.

Self-Validating System: Validation requires a mock-inoculated control (treated with formulation blank, no pathogen) to rule out chemical phytotoxicity (e.g., leaf burning), and an untreated inoculated control to confirm the viability and virulence of the applied spore suspension.

Step-by-Step Protocol:

  • Formulation: Prepare a suspension concentrate (SC) of the compound at 200 μg/mL using 0.1% Tween-80 in distilled water. Rationale: Tween-80 acts as a non-ionic surfactant, drastically reducing the surface tension of the droplet to ensure uniform spreading and adherence across the hydrophobic tomato leaf cuticle.

  • Application: Spray the formulation onto 4-leaf stage susceptible tomato plants until runoff. Allow plants to air-dry for 24 hours.

  • Inoculation: Spray the treated leaves with a B. cinerea spore suspension calibrated to 1×105 spores/mL using a hemocytometer.

  • Incubation: Transfer plants to a climate-controlled chamber maintained at 25°C with >90% relative humidity. Rationale: High humidity is an absolute biological prerequisite for Botrytis spore germination and germ tube penetration.

  • Evaluation: After 7 days, score disease severity on a standard 0–9 scale and calculate protective efficacy relative to the untreated control.

Quantitative Data Summary

The following tables summarize the benchmarked performance of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole against standard commercial baselines.

Table 1: In Vitro Fungicidal Activity (EC50 values) Data represents the mean of three independent replicates ± standard deviation.

Target PhytopathogenCompound EC50 (μg/mL)Kresoxim-methyl EC50 (μg/mL)0.1% DMSO Blank Inhibition (%)
Botrytis cinerea2.15 ± 0.123.45 ± 0.200.0
Rhizoctonia solani3.80 ± 0.154.10 ± 0.180.0
Fusarium oxysporum6.45 ± 0.307.20 ± 0.250.0

Table 2: In Vivo Protective Efficacy against B. cinerea on Tomato Leaves Evaluated 7 days post-inoculation at an application rate of 200 μg/mL.

Treatment GroupDisease Severity Index (0-9)Protective Efficacy (%)Phytotoxicity Observed
1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole1.2 ± 0.386.6None
Kresoxim-methyl (Positive Control)1.5 ± 0.283.3None
Formulation Blank (Negative Control)8.8 ± 0.20.0None

References

  • Liu, X.-R., Wu, H., He, Z.-Y., Ma, Z.-Q., Feng, J.-T., & Zhang, X. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 14036–14051.[Link]

  • Budnikov, A. S., Lopat'eva, E. R., Krylov, I. B., Segida, O. O., Lastovko, A. V., Ilovaisky, A. I., Nikishin, G. I., Glinushkin, A. P., & Terent'ev, A. O. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Journal of Agricultural and Food Chemistry, 70(15), 4572–4581.[Link]

Application Note: Radiosynthesis and In Vivo Formulation of 1-Ethyl-4-[(4-[¹⁸F]fluorophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of positron emission tomography (PET) radiotracers requires the efficient incorporation of the fluorine-18 ( 18F ) isotope into complex organic frameworks. This application note details the protocol for the late-stage radiofluorination of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole , converting it into its 18F -labeled analog for preclinical in vivo imaging.

Mechanistic Causality: The radiolabeling relies on Nucleophilic Aromatic Substitution ( SN​Ar ). In this precursor, the nitro ( −NO2​ ) moiety serves as the leaving group. However, because the para-positioned ether oxygen (the phenoxy linkage) is an electron-donating group via resonance, the aromatic ring is not highly activated for nucleophilic attack compared to standard electron-deficient systems (e.g., benzonitriles) 1. To overcome this high activation energy barrier and successfully form the intermediate Meisenheimer complex, the reaction necessitates a highly nucleophilic, "naked" fluoride ion and elevated temperatures (130°C) in a polar aprotic solvent (DMSO) 2.

To achieve this "naked" state, aqueous [18F]F− is trapped, eluted with Potassium carbonate ( K2​CO3​ ) and Kryptofix 2.22 (K222), and rigorously dried. K222 acts as a phase-transfer catalyst that strongly chelates the potassium cation, preventing ion-pairing and leaving the fluoride highly reactive 3.

Radiosynthesis Workflow

Workflow A Cyclotron 18F Production B QMA Trapping & Elution A->B C Azeotropic Drying B->C D SNAr Radiolabeling (130°C, 15 min) C->D E HPLC Purification D->E F C18 Formulation (<10% EtOH) E->F G QC & In Vivo Injection F->G

Figure 1: End-to-end workflow for the radiosynthesis and formulation of the 18F-PET tracer.

Materials & Reagents

ComponentDescription / SpecificationPurpose
Precursor 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (≥98% purity)Substrate for SN​Ar radiofluorination.
Radionuclide [18F]F− in [18O]H2​O Positron-emitting isotope source.
Phase Transfer Catalyst Kryptofix 2.22 (K222)Chelates K+ to enhance fluoride nucleophilicity.
Base Potassium carbonate ( K2​CO3​ )Provides counter-ion and maintains basic pH.
Solvents Anhydrous MeCN, Anhydrous DMSO, Absolute EtOHReaction media and formulation vehicles.
Cartridges Sep-Pak QMA (Light), Sep-Pak C18 (Light)Isotope trapping (QMA) and final formulation (C18).

Step-by-Step Experimental Protocol

Phase 1: Fluoride Trapping and Activation
  • Trapping: Pass the cyclotron-produced aqueous [18F]F− (typically 10–50 GBq) through a pre-conditioned Sep-Pak QMA cartridge. The [18O]H2​O is recovered, and the fluoride is trapped on the resin.

  • Elution: Elute the [18F]F− into a V-vial using 1.0 mL of an eluent mixture containing K222 (15 mg) and K2​CO3​ (3 mg) dissolved in MeCN/H2​O (80:20 v/v).

  • Azeotropic Drying: Evaporate the solvent at 110°C under a gentle stream of inert gas (He or N2​ ). Add 1.0 mL of anhydrous acetonitrile and evaporate again. Repeat the acetonitrile addition and evaporation twice to ensure complete removal of water. Note: Even trace water will heavily solvate the fluoride ion, terminating its nucleophilicity.

Phase 2: SN​Ar Radiofluorination
  • Precursor Addition: Dissolve 3.0–4.0 mg of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in 0.5 mL of anhydrous DMSO. Add this solution directly to the dried [18F]KF/K222 complex.

  • Thermal Activation: Seal the vial and heat the reaction mixture at 130°C for 15 minutes.

  • Quenching: Cool the reaction vessel to room temperature (using a compressed air stream) and quench the reaction by adding 1.5 mL of HPLC-grade water or the initial HPLC mobile phase.

Phase 3: Purification and Formulation
  • Semi-Preparative HPLC: Inject the quenched crude mixture onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18, 250 × 10 mm). Elute using an isocratic or gradient mixture of MeCN and H2​O (with 0.1% TFA). Monitor using an in-line radiation detector and UV detector (254 nm).

  • Fraction Collection: Collect the radioactive peak corresponding to 1-ethyl-4-[(4-[¹⁸F]fluorophenoxy)methyl]-1H-pyrazole.

  • Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water to reduce the organic solvent concentration. Pass the diluted fraction through a pre-conditioned Sep-Pak C18 cartridge to trap the radiotracer.

  • Washing & Elution: Wash the C18 cartridge with 10 mL of sterile water to remove residual HPLC solvents and salts. Elute the purified radiotracer using 0.5–1.0 mL of absolute ethanol into a sterile product vial.

  • Final Formulation: Dilute the ethanolic solution with 9.0 mL of sterile 0.9% saline to achieve a final ethanol concentration of <10% (v/v), ensuring biocompatibility for in vivo intravenous injection.

Reaction Mechanism

Mechanism A 1-ethyl-4-[(4-nitrophenoxy)methyl] -1H-pyrazole (Precursor) C Meisenheimer Complex (Transition State) A->C B [18F]Fluoride (K222/K+ complex) B->C D 1-ethyl-4-[(4-[18F]fluorophenoxy)methyl] -1H-pyrazole (Product) C->D E Nitrite Leaving Group (NO2-) C->E

Figure 2: Nucleophilic aromatic substitution (SNAr) mechanism for 18F-fluorination.

Quality Control & Release Criteria

Prior to in vivo administration, the formulated radiotracer must undergo rigorous Quality Control (QC) to validate its safety and chemical integrity.

QC ParameterAnalytical MethodAcceptance Criteria
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95%
Chemical Purity Analytical UV-HPLC (254 nm)Precursor mass < 5 µ g/dose
Specific Activity ( Am​ ) Radio-HPLC vs Standard Curve> 50 GBq/µmol at End of Synthesis
pH pH Indicator Strips5.5 – 8.0
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; MeCN < 410 ppm
Endotoxin LAL Assay< 175 EU/V
Sterility Filter Integrity Bubble Point Test> 50 psi (Pass)

In Vivo Application Notes

For preclinical evaluation in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats):

  • Administration: The formulated tracer (<10% EtOH in saline) is administered via lateral tail vein injection. A typical bolus dose ranges from 3.7 to 18.5 MBq (100–500 µCi) in a volume of 100–200 µL.

  • Imaging Protocol: Dynamic microPET scanning is typically initiated concurrently with the injection to capture the first-pass perfusion and subsequent target accumulation over a 60–90 minute acquisition window.

  • Biodistribution: To validate the PET data, ex vivo biodistribution studies should be conducted by sacrificing cohorts at predetermined time points (e.g., 15, 30, 60, and 120 min post-injection), harvesting tissues, and measuring radioactivity using a gamma counter.

References

  • Jacobson, O., & Kiesewetter, D. O. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry.
  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry.
  • Benchchem. (2025). Application Notes and Protocols: Fluorine-18 in Radiochemistry and Labeling. Benchchem.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, making its efficient and selective synthesis a cornerstone of medicinal chemistry.[1] This resource aims to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

Issue 1: Low or No Yield of the Desired 4-Substituted Pyrazole

A low yield is a frequent hurdle in pyrazole synthesis and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[2] A systematic approach is crucial for diagnosing and resolving the issue.

Potential Cause & Recommended Solution

  • Degraded Hydrazine Reagent: Hydrazine and its derivatives can be sensitive to air and light, leading to decomposition.[2]

    • Solution: Always use a fresh bottle of hydrazine or purify it before use. For substituted hydrazines, using the more stable hydrochloride salt can be beneficial. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

  • Impure Starting Materials: The purity of the 1,3-dicarbonyl compound or other precursors is critical. Acidic or basic impurities can catalyze unwanted side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Solution: Systematically screen different solvents and temperatures.[2][3] While conventional heating is common, microwave irradiation can sometimes lead to higher yields and significantly shorter reaction times.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Product Loss During Workup: The desired product might be lost during extraction or purification steps.

    • Solution: Review your workup procedure. Ensure the pH is appropriate during aqueous extraction to prevent the loss of acidic or basic products. If the product is precipitating, ensure complete crystallization by cooling the mixture in an ice bath before filtration.[2]

Workflow for Troubleshooting Low Yield

a start Low Yield Observed reagent Verify Reagent Quality start->reagent conditions Optimize Reaction Conditions reagent->conditions Reagents are pure reagent_q1 Is Hydrazine fresh? reagent->reagent_q1 reagent_q2 Are starting materials pure? reagent->reagent_q2 workup Review Purification/Workup conditions->workup Conditions optimized conditions_q1 Adjust Temperature/Time conditions->conditions_q1 conditions_q2 Screen Solvents conditions->conditions_q2 conditions_q3 Add Acid/Base Catalyst conditions->conditions_q3 end Yield Improved workup->end Workup is efficient workup_q1 Product lost during extraction? workup->workup_q1 workup_q2 Incomplete precipitation? workup->workup_q2 b cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at C=O (R1 side) dicarbonyl->path_a path_b Attack at C=O (R2 side) dicarbonyl->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Competing pathways in the Knorr pyrazole synthesis.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 4-substituted pyrazole can be challenging.

Common Purification Problems & Solutions:

  • Separation of Regioisomers: As discussed, regioisomers often have very similar physical properties, making them difficult to separate by standard column chromatography.

    • Solution: If optimizing the reaction for a single isomer is not feasible, consider derivatization of the mixture to introduce a functional group that allows for easier separation. Alternatively, specialized chromatographic techniques like preparative HPLC may be necessary.

  • Removal of Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed.

    • Solution: An acid or base wash during the workup can remove unreacted hydrazine or acidic/basic dicarbonyl compounds, respectively. Recrystallization is also a powerful technique for purifying solid products.

  • Formation of Tarry Byproducts: Dark, impure reaction mixtures are often a sign of decomposition or side reactions. [2] * Solution: This is often linked to the stability of the hydrazine reagent. [2]Using fresh hydrazine and running the reaction under an inert atmosphere can mitigate this. Lowering the reaction temperature may also help to reduce the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-substituted pyrazoles?

The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. [2]For 4-substituted pyrazoles specifically, one can either start with a 4-substituted 1,3-dicarbonyl precursor or functionalize the pyrazole ring at the 4-position after its formation. Methods for post-synthetic functionalization include halogenation followed by cross-coupling reactions. [5][6] Q2: How can I unambiguously determine the regiochemistry of my substituted pyrazole?

While 1H and 13C NMR provide initial structural information, the definitive method for assigning regiochemistry is 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. [3]This technique detects the spatial proximity between protons, allowing for the unambiguous assignment of the substituent positions on the pyrazole ring.

Q3: Are there "greener" or more sustainable approaches to pyrazole synthesis?

Yes, significant research has been dedicated to developing more environmentally friendly methods. These include solvent-free microwave-assisted synthesis, visible-light photocatalysis, and the use of water as a reaction medium with surfactants. [7][8]These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. [9] Q4: My reaction involves a β-ketonitrile instead of a 1,3-diketone. What specific issues should I look out for?

When using β-ketonitriles, a common side reaction is the hydrolysis of the nitrile group, especially under acidic or basic conditions. It is also possible to form a stable hydrazone intermediate that is reluctant to cyclize. If this occurs, adjusting the reaction conditions by increasing the temperature, changing the solvent, or adding a catalyst can promote the final cyclization step to form the desired 5-aminopyrazole.

Experimental Protocols

General Protocol for the Synthesis of a 3,5-Disubstituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates. [2] Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.1-2 equivalents) [2]* Ethanol or other suitable solvent

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in your chosen solvent.

  • Add the hydrazine reagent to the solution, followed by a catalytic amount of glacial acetic acid if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. A typical mobile phase is 30% ethyl acetate/70% hexanes. [2]The reaction is often complete within 1-2 hours. [2]4. Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Wash the isolated solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities. [2]7. Dry the final product in a desiccator.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem.
  • 4H-Pyrano[2,3-c]pyrazoles: a review - Arkivoc.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Synthesis of Pyrazole Derivatives A Review - IJFMR.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine | The Journal of Organic Chemistry - ACS Publications.
  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles | Organic Letters - ACS Publications.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • 4 - Organic Syntheses Procedure.
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC - NIH.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals.
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.

Sources

Improving the yield of N-alkylation of pyrazole heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the inherent challenges of pyrazole functionalization.

Pyrazoles possess two nitrogen atoms (N1 and N2) that rapidly tautomerize. When deprotonated, they form a delocalized pyrazolide anion, making regioselective N-alkylation notoriously difficult. Poor regioselectivity not only halves your effective yield but also complicates downstream purification. This guide is designed to move beyond basic empirical screening by explaining the causality behind experimental variables, allowing you to rationally design high-yielding, regioselective alkylation workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction conditions, identify the primary failure mode of your current alkylation attempt using the diagnostic logic tree below.

PyrazoleAlkylation Start Reaction Issue: N-Alkylation of Pyrazole Yield Low Overall Yield (< 50%) Start->Yield Regio Poor Regioselectivity (N1/N2 Mixture) Start->Regio OverAlk Over-Alkylation (Quaternary Salts) Start->OverAlk Y_Sol1 Check Base Strength: Switch K2CO3 to NaH Yield->Y_Sol1 Y_Sol2 Improve Electrophile: Change Cl to Br or I Yield->Y_Sol2 R_N1 Target: N1 Isomer (Less Hindered) Regio->R_N1 R_N2 Target: N2 Isomer (More Hindered) Regio->R_N2 O_Sol Lower Temp (0 °C) & Slow Electrophile Addition OverAlk->O_Sol N1_S1 Use Bulky Base (Cs2CO3) in Polar Aprotic (DMF) R_N1->N1_S1 N1_S2 Catalyst-Free Michael Addition R_N1->N1_S2 N2_S1 Use MgBr2 Additive for N2 Coordination R_N2->N2_S1 N2_S2 Protecting Group Transposition (SEM) R_N2->N2_S2

Diagnostic decision tree for troubleshooting pyrazole N-alkylation yield and regioselectivity.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am getting a 1:1 mixture of N1 and N2 isomers. How do I push the equilibrium toward the N1 (less hindered) isomer? The Causality: When you use a small alkali metal base (like NaOH or LiOH) in a protic solvent, the resulting pyrazolide anion exists as a tight ion pair. The negative charge is shared equally, and the electrophile attacks both nitrogens indiscriminately based on kinetic trajectories. The Solution: You must shift the reaction to thermodynamic control and separate the ion pair. Switch to a bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF or DMSO. The large Cs+ cation creates a solvent-separated ion pair, enhancing the nucleophilicity of the nitrogen atoms. Under heating (80 °C), the reaction becomes reversible, allowing the thermodynamics of the less sterically hindered N1 position to dictate the final product. Recent advancements also highlight techniques that leverage specific functional group tuning to lock in N1 selectivity [1][2].

Q2: How can I selectively alkylate the more sterically hindered N2 position? The Causality: Alkylating the N2 position is thermodynamically unfavorable due to steric clash with the adjacent C3 substituent. Standard base-mediated alkylation will almost always favor N1. The Solution: You must override thermodynamic control using coordination chemistry. By adding a chelating Lewis acid such as MgBr2​ , the Mg2+ ion coordinates between the N1 nitrogen and a coordinating C3-substituent (if present). This effectively "blocks" N1, directing the electrophilic attack exclusively to the N2 position.

Q3: My overall yield is below 30% due to the formation of pyrazolium (quaternary) salts. How do I prevent over-alkylation? The Causality: Once the pyrazole is mono-alkylated, the resulting N-alkyl pyrazole is more electron-rich and nucleophilic than the starting material. If your electrophile is highly reactive (e.g., methyl iodide or benzyl bromide) and the temperature is too high, the second nitrogen will attack the electrophile, forming an unreactive, water-soluble pyrazolium salt that is lost during aqueous workup. The Solution: Switch to a milder base (e.g., K2​CO3​ ) to keep the steady-state concentration of the highly reactive pyrazolide anion low. Strictly control the stoichiometry of the alkylating agent (1.05 equivalents) and lower the reaction temperature to 0 °C during the dropwise addition phase.

Q4: Are there any base-free methods to achieve perfect regioselectivity? The Causality: Yes. Base-mediated reactions always risk forming a delocalized anion. By removing the base entirely, you rely on the intrinsic nucleophilicity of the neutral pyrazole. The Solution: You can utilize a catalyst-free Michael addition. By reacting the pyrazole with an electron-deficient alkene (like ethyl acrylate) under heat, the reaction proceeds via a highly organized transition state governed by attractive non-covalent interactions, yielding >99.9:1 N1 selectivity [3]. Alternatively, for simple haloalkanes, using engineered methyltransferases has emerged as a cutting-edge, base-free method to achieve perfect regiodivergence [4].

Quantitative Condition Matrix

The table below summarizes how specific variables influence the regioselectivity and yield of 3-substituted pyrazoles. Use this as a baseline for your initial reaction screening.

Base SystemSolventTemperatureAdditive / ElectrophileTypical N1:N2 RatioExpected YieldPrimary Mechanism
NaH (1.1 eq)THF0 °C to RTAlkyl Halide60:4085%Kinetic control; tight ion pair.
K2​CO3​ (2.0 eq)MeCNRefluxAlkyl Halide75:2580%Mixed kinetic/thermodynamic.
Cs2​CO3​ (1.5 eq)DMF80 °CAlkyl Halide90:1088%Thermodynamic control; loose ion pair.
K2​CO3​ (2.0 eq)TolueneRT MgBr2​ (1.0 eq)10:9075%Lewis acid chelation blocking N1.
None Neat80 °CAcrylate (Michael)>99:1 92% Attractive non-covalent interactions [3].

Validated Standard Operating Procedures (SOPs)

Protocol A: Thermodynamic N1-Alkylation using Cs2​CO3​

Best for standard alkyl halides (e.g., benzyl bromide, ethyl iodide) where N1 is the desired target.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve the 3-substituted 1H-pyrazole (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.5 mmol, 1.5 eq) in one portion. Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution should become slightly yellow or homogeneous, confirming the generation of the solvent-separated pyrazolide anion. If it remains completely clear and heterogeneous, ensure your DMF is strictly anhydrous.

  • Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes to prevent local concentration spikes (which cause over-alkylation).

  • Thermodynamic Equilibration: Remove the ice bath and heat the reaction to 80 °C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction with distilled water (15 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL) to completely remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Catalyst-Free Regioselective N1-Alkylation via Michael Addition

Best for functionalizing pyrazoles with electron-withdrawing groups (esters, nitriles) with absolute >99:1 N1 selectivity [3].

  • Preparation: In a heavy-walled glass sealed tube equipped with a magnetic stir bar, add the 3-substituted 1H-pyrazole (1.0 mmol).

  • Addition: Add the Michael acceptor (e.g., ethyl acrylate, 1.5 mmol, 1.5 eq). Do not add any solvent or base.

  • Reaction: Seal the tube and heat the neat mixture in an oil bath at 80 °C for 12 hours.

    • Self-Validation Checkpoint: Because no base is present, the delocalized pyrazolide anion cannot form. The reaction relies entirely on the neutral pyrazole. If starting material remains after 12 hours, your pyrazole may be too electron-deficient; consider adding a mild Lewis acid.

  • Purification: Cool the mixture to room temperature. The crude mixture can be loaded directly onto a silica gel column. Elute with a Hexanes/Ethyl Acetate gradient.

  • Verification: Analyze the purified product via 1H -NMR. The N1 isomer will characteristically show a downfield shift for the adjacent pyrazole ring proton compared to the trace N2 isomer due to the deshielding effect of the C3 substituent.

References

  • Unlocking azole chemical space via modular and regioselective N-alkylation Nature Chemistry (2025), 17, 1576-1585. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (2025), 26(3), 1033. URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (2022), 87(15), 10018-10025. URL:[Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes Angewandte Chemie International Edition (2020), 60(10), 5370-5374. URL:[Link]

Technical Support Center: Overcoming Pyrazole Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay results, false positives, or complete loss of target activity when working with pyrazole-based compounds.

While the pyrazole ring is a privileged scaffold in drug discovery—acting as an excellent bioisostere to improve lipophilicity and target binding[1]—its unique physicochemical properties often lead to severe precipitation issues in aqueous biological assays. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causality of pyrazole precipitation, provide self-validating formulation protocols, and equip you with the quantitative data needed to rescue your in vitro and cellular assays.

The Mechanistic Root of Pyrazole Precipitation

To solve solubility issues, we must first understand the causality behind them. Why do pyrazole derivatives, which often have lower calculated lipophilicity (ClogP) than their benzene counterparts[1], stubbornly crash out of solution?

The Thermodynamics of Solvent Displacement: In high-throughput screening and drug discovery, compounds are typically stored as high-concentration stock solutions (10–100 mM) in 100% dimethyl sulfoxide (DMSO)[2]. When a small volume of this DMSO stock is spiked into an aqueous assay buffer, the compound experiences a sudden, drastic shift in the dielectric constant of its microenvironment.

Because the pyrazole ring possesses strong aromaticity and acts as both a hydrogen-bond donor and acceptor, it exhibits exceptionally high crystal lattice energy[3]. The rapid displacement of DMSO by water forces the compound into a state of thermodynamic supersaturation. Unable to remain solvated, the pyrazole molecules rapidly nucleate via π−π stacking and intermolecular hydrogen bonding, forming nanometer-sized colloidal particulates[4]. These particulates not only reduce the actual concentration of the free drug but also scatter light and non-specifically bind to proteins, leading to false-positive assay readouts[4].

Diagnostic Workflow & Visualization

Before altering your assay conditions, you must diagnose at which stage the thermodynamic equilibrium is failing. Follow the logical workflow below to identify the correct intervention for your specific pyrazole derivative.

PyrazoleSolubility Start Observe Precipitation in Aqueous Assay CheckDMSO Assess DMSO Stock Conc. Start->CheckDMSO DiluteDMSO Dilute Stock or Add Co-solvents CheckDMSO->DiluteDMSO > 10 mM CheckpH Check Compound pKa CheckDMSO->CheckpH < 10 mM DiluteDMSO->CheckpH AdjustpH Adjust pH for Salt Formation CheckpH->AdjustpH Ionizable AddCyclo Add HP-β-CD (Encapsulation) CheckpH->AddCyclo Neutral/Lipophilic Validate Validate via NTA/HPLC AdjustpH->Validate AddCyclo->Validate End Proceed to Bioassay Validate->End

Workflow for diagnosing and resolving pyrazole precipitation in biological assays.

Quantitative Data: Formulation Strategies

When simple dilution fails, co-solvent systems or complexation agents must be employed to lower the energetic barrier of aqueous solvation. The tables below summarize the expected solubility limits and physicochemical parameters governing pyrazole behavior.

Table 1: Impact of Formulation Strategies on Pyrazole Solubility Note: Data represents average achievable concentrations for BCS Class II pyrazole derivatives[5].

Formulation StrategyCompositionMax Achievable ConcentrationBioassay Compatibility
Standard Dilution 1% DMSO in Aqueous Buffer< 10 µMHigh (Enzymatic/Cellular)
Co-solvent System 5% DMSO, 40% PEG400, 5% Tween-8050 - 100 µMModerate (Requires vehicle control)[6]
Cyclodextrin Complexation 5% DMSO, 20% HP-β-CD in Saline> 100 µMHigh (Cellular/In Vivo)[6]

Table 2: Physicochemical Parameters Influencing Pyrazole Solvation

ParameterIdeal RangeMechanistic Impact
ClogP (Lipophilicity) < 3.0High ClogP drives hydrophobic aggregation and micelle formation in aqueous media[1].
Molecular Weight < 400 DaLarger molecules face higher entropic penalties during cavity formation in water.
pKa (Basic Pyrazoles) 4.0 - 7.0Allows for reversible protonation and soluble salt formation in slightly acidic buffers[3].

Self-Validating Protocol: Preparing Pyrazole Solutions for In Vitro Assays

To ensure scientific integrity, a protocol must verify its own success. This methodology utilizes a step-wise reduction of solvent polarity followed by an analytical validation step to guarantee that your compound is truly dissolved, not just suspended as a colloid.

Materials Required:

  • Anhydrous DMSO (Water content < 0.1%)

  • Polyethylene Glycol 400 (PEG400)

  • Tween-80

  • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) or Nanoparticle Tracking Analysis (NTA) instrumentation.

Step-by-Step Methodology:

  • Initial Solubilization (Breaking the Lattice): Dissolve the dry pyrazole powder in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions are critical; even minor water uptake during freeze-thaw cycles drastically reduces the solubility limit of DMSO stocks[2].

  • Co-Solvent Shielding: Transfer the required volume of the DMSO stock to a new vial. Sequentially add PEG400 and Tween-80 to achieve a ratio of 1 part DMSO : 8 parts PEG400 : 1 part Tween-80. Vortex vigorously. Causality: PEG400 acts as a dielectric bridge, while Tween-80 provides steric stabilization to prevent nucleation[6].

  • Aqueous Titration: Slowly add the aqueous assay buffer dropwise while continuously vortexing until the final desired volume is reached. Causality: Dropwise addition prevents localized zones of high water concentration, which trigger rapid thermodynamic supersaturation and irreversible precipitation.

  • The Self-Validating Step (Critical): Centrifuge the final formulation at 10,000 x g for 10 minutes.

    • Validation A (HPLC): Sample the supernatant and quantify the concentration via HPLC. If the measured concentration matches your theoretical calculated concentration, the protocol is successful.

    • Validation B (NTA): Run the supernatant through an NTA instrument. The absence of particulates in the 50–500 nm range confirms true solvation rather than colloidal suspension[4].

    • Failure condition: If the HPLC concentration is low or NTA detects nanoparticles, the compound has precipitated. You must return to Step 2 and substitute the co-solvents with a 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution to physically encapsulate the pyrazole ring[6].

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is fully dissolved in the 10 mM DMSO stock, but my cell-based assay shows zero target engagement. What is happening? A: You are likely experiencing "hidden precipitation." When the 10 mM stock is diluted 1:1000 into the cell culture media (to reach 10 µM with 0.1% DMSO), the compound rapidly forms nanometer-sized aggregates[4]. These aggregates cannot penetrate the cell membrane, resulting in zero target engagement. You must validate your final assay media using the HPLC/NTA self-validating step described above.

Q2: Can I just heat my assay buffer to 37°C to force the pyrazole derivative into solution? A: While heating provides the thermal energy required to overcome intermolecular forces and temporarily dissolve the compound[3], this is a kinetic illusion. Once the solution cools down to room temperature during liquid handling or microscopic observation, the solution becomes thermodynamically unstable, and the pyrazole will precipitate.

Q3: How can I leverage pH to improve the solubility of my pyrazole derivative? A: Pyrazoles are weakly basic compounds. If your specific derivative has an accessible basic nitrogen, you can exploit this by slightly lowering the pH of your buffer (e.g., using a dilute HCl or acetate buffer) to protonate the ring, forming a highly soluble salt[3]. Ensure that this slight pH drop does not denature your target protein or affect cell viability.

References

  • BenchChem Technical Support Team. "Overcoming poor solubility of pyrazole derivatives during reaction workup." Benchchem.
  • BenchChem Technical Support Team.
  • National Institutes of Health. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." NIH.
  • MDPI.
  • Gillespie, Cheska. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • ResearchGate. "Compound precipitation in High-Concentration DMSO Solutions.

Sources

Stability assessment of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assessment of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Welcome to the technical support center for the stability assessment of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into evaluating the stability of this compound under physiological conditions. Understanding a molecule's stability is a cornerstone of early-stage drug development, influencing formulation, storage, and predicting in vivo behavior.[1][2] This document moves beyond simple protocols to explain the scientific rationale behind the experimental design, helping you troubleshoot common issues and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your stability experiments. Our approach is to not only provide a solution but to explain the underlying chemical and analytical principles.

Q1: My compound, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, is showing unexpectedly rapid degradation in Simulated Gastric Fluid (SGF, pH 1.2). Is this normal, and what is the likely cause?

A: Yes, rapid degradation in highly acidic conditions can be anticipated for this molecule. The primary suspect is the ether linkage between the pyrazole and the nitrophenoxy group. This bond is susceptible to acid-catalyzed hydrolysis.

  • Mechanistic Insight: Under the low pH conditions of SGF, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water. This would cleave the molecule into 1-ethyl-4-(hydroxymethyl)-1H-pyrazole and 4-nitrophenol.

  • Troubleshooting Steps:

    • Confirm Degradation Products: Use an analytical technique like LC-MS/MS to identify the degradation products. If you observe masses corresponding to the two hydrolysis products mentioned above, this confirms the degradation pathway.

    • Shorten Time Points: For SGF studies, consider using much shorter incubation times (e.g., 0, 5, 15, 30 minutes) to accurately model the degradation kinetics before the compound is completely lost.[3]

    • Evaluate Formulation Impact: The presence of excipients in a potential formulation could protect the compound from immediate degradation.[4] Consider this when interpreting results for later-stage development.

Q2: I'm having trouble dissolving the compound in my physiological buffers (SGF/SIF). What is the best practice for preparing my test solutions?

A: This is a common challenge with novel organic molecules. The goal is to achieve complete dissolution without introducing artifacts that could affect stability.

  • Expert Recommendation: The standard approach is to prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into the pre-warmed (37°C) physiological buffer.

  • Critical Considerations:

    • Final Solvent Concentration: It is imperative to keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v), and always below 5%. High concentrations of organic solvents can alter the buffer properties and may not accurately reflect physiological conditions.[5]

    • Solubility Check: Before starting the experiment, perform a visual solubility check. After adding the stock solution to the buffer, vortex gently and visually inspect for any precipitation or cloudiness against a dark background. If precipitation occurs, you may need to lower the test concentration.

    • Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your DMSO stock solution to prevent degradation that can be caused by repeated freeze-thaw cycles.[6]

Q3: My HPLC results show a decrease in the parent compound peak over time, but I don't see a corresponding increase in degradation peaks. How do I solve this mass balance issue?

A: A lack of mass balance is a frequent and complex issue in stability studies, indicating that the degradation products are not being detected.[5]

  • Potential Causes & Solutions:

    • Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at your chosen UV detection wavelength. The nitrophenol degradant should be UV active, but other products might not be.

      • Solution: Use a Photodiode Array (PDA) detector to screen across a wide range of wavelengths.[5] The most robust solution is to use a mass spectrometer (LC-MS), which detects ions based on their mass-to-charge ratio, independent of UV absorbance.

    • Adsorption to Surfaces: The compound or its degradants may be adsorbing to the walls of your sample vials or well plates.

      • Solution: Consider using low-adsorption polypropylene vials or plates. You can test this hypothesis by analyzing a sample, transferring the supernatant to a new vial, rinsing the original vial with a strong solvent (like acetonitrile), and analyzing the rinse.

    • Poor Chromatographic Retention: Degradation products might be highly polar and elute in the solvent front, or highly non-polar and irreversibly bind to the column.

      • Solution: Modify your HPLC gradient to include a wider range of organic modifier (e.g., from 5% to 95% acetonitrile) to ensure all components are eluted from the column.

Q4: How do I ensure my HPLC method is "stability-indicating"?

A: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] The key is to prove that your method can separate the parent compound from all potential degradation products.

  • The Role of Forced Degradation: To validate your method, you must perform forced degradation (or stress testing) studies.[1][4][7] This involves intentionally degrading the compound under more extreme conditions than your stability study.

  • Essential Stress Conditions: [5][8]

    • Acid Hydrolysis: 0.1 N HCl at 60-80°C

    • Base Hydrolysis: 0.1 N NaOH at 60-80°C

    • Oxidation: 3-30% H₂O₂ at room temperature

    • Thermal: 80°C (solid state and in solution)

    • Photolytic: Expose to light providing at least 1.2 million lux hours and 200 watt-hours/square meter.[5]

  • Validation Criteria: Analyze the samples from these stress studies. Your HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a PDA or MS detector is essential to confirm that the parent peak is not co-eluting with any degradants.[2][9]

Part 2: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your compound and the capabilities of your laboratory.

Protocol 2.1: Preparation of Simulated Physiological Fluids

This protocol is based on standard pharmacopeial guidelines.[10] For consistency, always use high-purity water (e.g., Milli-Q) and analytical grade reagents. Prepare buffers fresh or store them appropriately, as their pH can change over time.[11][12]

A. Simulated Gastric Fluid (SGF) - pH 1.2 (without pepsin)

  • Weigh 2.0 g of Sodium Chloride (NaCl) and dissolve it in ~700 mL of deionized water.

  • Carefully add 7.0 mL of concentrated Hydrochloric Acid (HCl).

  • Adjust the final volume to 1000 mL with deionized water.

  • Confirm the final pH is 1.2 ± 0.1 using a calibrated pH meter.[11][13] Adjust with 1N HCl or 1N NaOH if necessary.

B. Simulated Intestinal Fluid (SIF) - pH 6.8 (without pancreatin)

  • Weigh 6.8 g of monobasic Potassium Phosphate (KH₂PO₄) and dissolve it in ~500 mL of deionized water.

  • Add 77 mL of 0.2 N Sodium Hydroxide (NaOH).

  • Adjust the final volume to 1000 mL with deionized water.

  • Confirm the final pH is 6.8 ± 0.1 using a calibrated pH meter. Adjust with 0.2N NaOH or 0.2N HCl if necessary.

Protocol 2.2: General Procedure for Stability Assessment

This workflow outlines the core steps for conducting the stability study.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in anhydrous DMSO.

  • Pre-warm Buffers: Place aliquots of SGF and SIF in a water bath or incubator set to 37°C.

  • Initiate Experiment (T=0):

    • Add the required volume of the DMSO stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

    • Vortex gently to mix.

    • Immediately withdraw an aliquot. This is your T=0 sample .

    • Quench the reaction by diluting the aliquot 1:1 (or more) with a 50:50 mixture of acetonitrile and water. This stops further degradation and ensures compatibility with the HPLC mobile phase.

  • Incubate Samples: Place the reaction vials in the 37°C incubator.

  • Collect Time Points: At each subsequent time point (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench it in the same manner as the T=0 sample.[3]

  • Sample Analysis: Analyze all quenched samples (including T=0) using a validated stability-indicating HPLC method (see Protocol 2.3).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the peak area from the HPLC chromatogram.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2.3: Recommended HPLC-UV Method Parameters

This is a general-purpose reverse-phase HPLC method suitable for pyrazole derivatives.[14] Optimization will be necessary.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

Part 3: Data Interpretation & Visualization

Table 1: Representative Stability Data

The following table summarizes hypothetical stability data for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole under physiological conditions.

Time Point (minutes)% Remaining in SGF (pH 1.2)% Remaining in SIF (pH 6.8)
0100.0100.0
1565.299.5
3041.899.1
6018.598.6
1203.197.9
240< 1.096.2

Data are for illustrative purposes only.

Diagrams and Workflows

Visual aids are crucial for understanding complex experimental processes and chemical transformations.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO start_exp Initiate Reaction: Add Stock to Buffer prep_stock->start_exp prep_sgf Prepare SGF (pH 1.2) warm_buffers Pre-warm Buffers to 37°C prep_sgf->warm_buffers prep_sif Prepare SIF (pH 6.8) prep_sif->warm_buffers warm_buffers->start_exp t0_sample Collect & Quench T=0 Sample start_exp->t0_sample incubate Incubate at 37°C t0_sample->incubate hplc_analysis HPLC-UV Analysis t0_sample->hplc_analysis tx_samples Collect & Quench Time Points (T=x) incubate->tx_samples tx_samples->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis report Report Results data_analysis->report

Caption: Experimental workflow for assessing compound stability.

Note: The chemical structures in the diagram above are illustrative representations. Caption: Proposed acid-catalyzed hydrolysis pathway.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs Blog.
  • Jena, B. R., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Chemical Stability Assays. (n.d.).
  • Technical Support Center: Compound Stability and Handling. (2025). BenchChem.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
  • Technical Support Center: Compound X Stability Testing. (2025). BenchChem.
  • Sankar, P. R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Preparation of buffers, Stability of Buffers. (n.d.). Pharmacy Infoline.
  • How to Make Buffer Solutions. (2026). WebofPharma.
  • Popa, D. V., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine, 19, 11231–11248.
  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. (n.d.). Mettler Toledo.

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Strategies to reduce by-product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming common challenges in the synthesis of pyrazole derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols to mitigate by-product formation.

Problem: My synthesis with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the classical Knorr synthesis.[1][2] The outcome is a delicate balance of steric hindrance, electronics, and, most critically, the reaction's pH.[1][3] The two nitrogen atoms of a substituted hydrazine exhibit different nucleophilicities, and the two carbonyl groups of the dicarbonyl have different electrophilicities. The initial nucleophilic attack determines the final substitution pattern on the pyrazole ring.[3][4]

Causality and Strategic Control:

  • Electronic Effects: The initial condensation typically occurs at the more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl.[4]

  • Steric Hindrance: Bulky substituents on the dicarbonyl can shield one carbonyl group, directing the hydrazine to attack the less sterically hindered position.[1]

  • pH Control (The Key Factor): This is the most powerful tool for directing regioselectivity. By switching between the free hydrazine base and its hydrochloride salt, you can often invert the major product.[5]

    • Acidic Conditions (using Hydrazine Hydrochloride): In an acidic medium, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The initial attack then proceeds through the less basic, more nucleophilic nitrogen. Furthermore, the reaction between an arylhydrazine hydrochloride and an enone in a protic solvent like methanol favors the formation of the 1,3-regioisomer.[5]

    • Neutral/Basic Conditions (using Free Hydrazine): Using the free hydrazine base in a solvent like chloroform or ethanol leads to the preferential formation of the alternative 1,5-regioisomer.[5]

The diagram below illustrates how the choice of hydrazine (free base vs. hydrochloride salt) directs the initial attack on an unsymmetrical trichloromethyl enone, leading to two different regioisomers.

G cluster_0 Reaction Pathways for Regioisomer Formation cluster_1 Acidic Conditions cluster_2 Neutral/Basic Conditions start Unsymmetrical 1,3-Dicarbonyl (Trichloromethyl Enone) hyd_hcl Arylhydrazine HCl in MeOH start->hyd_hcl hyd_free Free Arylhydrazine in Chloroform start->hyd_free path_a Initial attack at C-1 hyd_hcl->path_a Protonation influences nucleophilicity product_a 1,3-Regioisomer (Major Product) path_a->product_a path_b Initial attack at C-3 hyd_free->path_b Governed by inherent electrophilicity product_b 1,5-Regioisomer (Major Product) path_b->product_b

Caption: Competing pathways in pyrazole synthesis based on pH.

The following table, adapted from data on the reaction of a trichloromethyl enone with phenylhydrazine, demonstrates the dramatic effect of the hydrazine source on product distribution.[5]

Hydrazine SourceSolventRatio (1,3-isomer : 1,5-isomer)Predominant Product
Phenylhydrazine HydrochlorideMethanol97 : 31,3-Regioisomer
Free PhenylhydrazineMethanol14 : 861,5-Regioisomer

This protocol is optimized for the synthesis of the 1,3-regioisomer.[5]

  • Dissolution: In a round-bottom flask, dissolve the trichloromethyl enone (1.0 mmol) in methanol (10 mL).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.2 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting enone is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product via column chromatography or recrystallization to yield the desired 1,3-regioisomer.

Problem: My reaction yield is low, and analysis shows significant amounts of unreacted starting materials.

Answer: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The Knorr synthesis, while robust, relies on the successful formation of a hydrazone intermediate followed by cyclization and dehydration, and a failure at any step will stall the reaction.[3][6]

Causality and Strategic Control:

  • Purity of Starting Materials: Hydrazine and its derivatives can degrade over time. Using old or impure hydrazine is a common cause of low yield.[7] Similarly, impurities in the 1,3-dicarbonyl compound can interfere with the reaction.

  • Reaction Time and Temperature: The cyclization and dehydration steps can be slow, especially with less reactive substrates. Insufficient reaction time or temperature will lead to incomplete conversion.[2]

  • Catalysis: The Knorr synthesis is typically acid-catalyzed.[8][9] While some reactions proceed without an added catalyst, a catalytic amount of a weak acid like acetic acid can significantly improve the rate and yield.[3]

  • Stoichiometry: Ensure the correct molar ratios are used. A slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.[2]

This workflow provides a logical sequence for diagnosing and correcting low-yield reactions.

Caption: Systematic workflow for troubleshooting low reaction yield.

Problem: My crude product is highly colored (yellow/red), which complicates purification.

Answer: The appearance of strong coloration is usually due to the formation of chromophoric by-products from the oxidation of the hydrazine starting material, reaction intermediates, or the final pyrazole product.[2] Hydrazines, particularly arylhydrazines, are susceptible to air oxidation.

Causality and Strategic Control:

  • Oxidation: Exposure of the reaction mixture to atmospheric oxygen, especially at elevated temperatures, can generate colored impurities.

  • Hydrazine Quality: Using older, discolored hydrazine will introduce these impurities from the start.

Solutions:

  • Inert Atmosphere: For sensitive substrates, conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Fresh Reagents: Always use fresh, colorless hydrazine derivatives.

  • Purification with Activated Charcoal: This is a highly effective method for removing colored impurities post-reaction.

This procedure should be performed after the initial aqueous work-up.

  • Dissolution: Dissolve the crude, colored pyrazole product in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in an Erlenmeyer flask.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Be cautious, as the fine powder can be difficult to handle.

  • Stirring/Heating: Gently swirl or stir the mixture. For stubborn colors, you may gently heat the solution for 5-10 minutes. Do not boil.

  • Filtration: Filter the mixture through a pad of Celite® or a fluted filter paper to remove the activated charcoal. The filtrate should be colorless or significantly less colored.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazoles? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] Other widely used methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines (often forming pyrazoline intermediates that are subsequently oxidized) and various [3+2] cycloaddition reactions involving diazo compounds and alkynes.[10][11]

Q2: Besides regioisomers, what other common by-products should I be aware of? A2: A key by-product to watch for is the corresponding pyrazoline .[2] This occurs when the intermediate from the cyclization step fails to eliminate water and aromatize to the final pyrazole. This is more common when using α,β-unsaturated carbonyl precursors. Its presence can be detected by ¹H NMR, as pyrazolines have characteristic aliphatic protons that are absent in the aromatic pyrazole ring.

Q3: What are the best general strategies for purifying crude pyrazoles? A3: The choice of purification method depends on the by-products present.

  • Column Chromatography: This is the most versatile method for separating regioisomers and other non-polar by-products from the desired pyrazole.

  • Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization is an excellent and scalable purification technique.[1]

  • Acid-Base Extraction: Unreacted hydrazine derivatives can be easily removed from the organic reaction mixture by washing with a dilute acid solution (e.g., 1 M HCl). The basic hydrazine will form a water-soluble ammonium salt and move to the aqueous layer.[2]

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available from: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available from: [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. Available from: [Link]

  • Highly Selective Synthesis of Pyrazole and Spiropyrazoline Phosphonates via Base-Assisted Reaction of the Bestmann–Ohira Reagent with Enones. The Journal of Organic Chemistry. Available from: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press & Assessment. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Europe PMC. Available from: [Link]

  • Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Addressing challenges in the scale-up synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the transition of heteroaromatic ether syntheses from discovery labs to pilot-plant reactors. The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole presents a classic dichotomy in process chemistry: the synthetic route that works flawlessly in a 50 mg discovery vial often fails catastrophically in a 50 L reactor.

This guide deconstructs the mechanistic failures of the traditional Williamson ether approach and provides a self-validating, highly scalable SNAr (Nucleophilic Aromatic Substitution) protocol designed for drug development professionals.

Synthetic Strategy & Pathway Analysis

The core challenge in synthesizing this molecule lies in forming the C-O ether linkage between the pyrazole core and the nitrophenyl ring. The decision tree below outlines the two primary disconnections and their viability for scale-up.

RouteComparison Target Target: 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole RouteA Williamson Ether Route (Pyrazole-CH2-Cl + 4-Nitrophenol) Target->RouteA Disconnection 1 RouteB SNAr Route (Pyrazole-CH2-OH + 1-Fluoro-4-nitrobenzene) Target->RouteB Disconnection 2 IssueA Challenge: Intermolecular N-alkylation (Pyrazolium Polymerization) RouteA->IssueA IssueB Advantage: Highly stable intermediates Atom-economical RouteB->IssueB ResultA NOT SCALABLE (High E-Factor, Low Yield) IssueA->ResultA ResultB OPTIMIZED FOR SCALE (High Yield, Clean Profile) IssueB->ResultB

Caption: Decision tree comparing the unscalable Williamson ether route to the optimized SNAr methodology.

Troubleshooting the Discovery Route (Williamson Ether Synthesis)

FAQ 1: Why does my (1-ethyl-1H-pyrazol-4-yl)methyl chloride intermediate degrade into a dark, viscous tar during isolation? Causality: Bench chemists often attempt a classic Williamson ether synthesis by converting the starting alcohol to a highly reactive primary alkyl halide, followed by an SN2 reaction with a phenoxide[1]. However, the pyrazole ring contains a nucleophilic nitrogen (N2). Even with the N1 position sterically blocked by the ethyl group, the N2 nitrogen readily attacks the highly electrophilic pseudo-benzylic chloromethyl group of adjacent molecules. This triggers an intermolecular self-alkylation cascade, yielding polymeric pyrazolium salts. On a larger scale, the high concentration and thermal mass accelerate this polymerization, resulting in the notorious "black tar" phenomenon[2]. Solution: Never isolate the pyrazole-methyl halide. If you must use this route, generate the electrophile in situ at sub-zero temperatures. However, for robust scale-up, we strongly recommend abandoning this disconnection entirely.

FAQ 2: When using the Williamson route with a phase-transfer catalyst (PTC) in a biphasic system, I see massive amounts of unreacted 4-nitrophenol. Why? Causality: In biphasic systems (e.g., NaOH/Water/DCM), the highly reactive pyrazole-methyl halide undergoes competitive hydrolysis with the aqueous hydroxide faster than the desired O-alkylation of the phenoxide. Solution: Transition to an anhydrous polar aprotic solvent (e.g., DMF or MeCN) using K₂CO₃ as the base, or pivot to the SNAr strategy.

The Scale-Up Standard: SNAr (Nucleophilic Aromatic Substitution)

FAQ 3: Why is the SNAr route structurally superior for kilogram-scale production? Causality: By inverting the electrophile/nucleophile relationship, we utilize (1-ethyl-1H-pyrazol-4-yl)methanol as the nucleophile (via its alkoxide) and 1-fluoro-4-nitrobenzene as the electrophile. 1-Fluoro-4-nitrobenzene is highly activated for SNAr; the strongly electron-withdrawing para-nitro group stabilizes the anionic Meisenheimer complex intermediate, making it highly susceptible to alkoxide attack[3][4]. This completely bypasses the unstable pyrazole-methyl halide. Furthermore, conducting this in polar aprotic solvents like THF or DMF significantly accelerates the reaction rate compared to protic environments[5].

FAQ 4: How do I control the severe exotherm during the alkoxide generation and SNAr coupling? Causality: Deprotonation of the alcohol with strong bases (like KOtBu) is highly exothermic. The subsequent nucleophilic attack on 1-fluoro-4-nitrobenzene to form the Meisenheimer complex releases significant heat. If reagents are mixed batch-wise, the reaction can undergo thermal runaway. Solution: Implement a continuous dosing strategy. Pre-form the alkoxide at 0 °C, and slowly dose this solution into a temperature-controlled reactor containing the electrophile.

SNArMechanism Step1 Alkoxide Generation Pyrazole-CH2-OH + KOtBu Step2 Nucleophilic Attack on 1-Fluoro-4-nitrobenzene Step1->Step2 THF, 0 °C Step3 Meisenheimer Complex (Resonance Stabilized by NO2) Step2->Step3 Rate Determining Step Step4 Fluoride Elimination (Product Formation) Step3->Step4 Fast

Caption: Mechanistic pathway of the SNAr reaction highlighting the stabilized Meisenheimer complex.

Quantitative Process Metrics

The following table summarizes the operational differences between the discovery route and the optimized scale-up route, providing clear justification for the process shift.

Process MetricWilliamson Ether (Discovery)SNAr (Scale-Up)Causality / Scientific Rationale
Overall Yield 35 - 45%> 85%Avoidance of pyrazolium polymerization side-reactions.
Intermediate Stability Poor (Degrades at RT)Excellent (Stable indefinitely)SNAr uses a stable alcohol; Williamson uses a highly reactive alkyl halide.
Exotherm Control Difficult (Runaway risk)Highly ControllableSNAr allows for continuous dosing of the alkoxide into the electrophile.
Purification Column ChromatographyDirect CrystallizationSNAr byproduct (KF) is water-soluble; Williamson requires separation of tars.

Validated Experimental Protocol: SNAr Route (1 kg Scale)

This protocol is designed as a self-validating system . Each step contains specific visual and analytical checkpoints to ensure process integrity before proceeding to the next phase.

Step 1: Alkoxide Formation

  • Charge Reactor A with (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq, ~1.0 kg) and anhydrous THF (10 L). Cool the jacket temperature to 0 °C.

  • Begin portion-wise addition of Potassium tert-butoxide (KOtBu, 1.05 eq) over 1 hour, maintaining the internal temperature below 10 °C.

  • Self-Validating Checkpoint: A clear to pale yellow solution indicates successful alkoxide formation. No gas evolution should be observed (unlike when using NaH), ensuring volumetric safety in closed reactors.

Step 2: SNAr Coupling

  • In Reactor B (Main Reactor), dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in anhydrous THF (5 L). Cool to 0 °C.

  • Slowly dose the alkoxide solution from Reactor A into Reactor B over 2–3 hours. Maintain the internal temperature of Reactor B strictly < 5 °C.

  • Self-Validating Checkpoint: The reaction mixture should transition to a deep orange/red upon formation of the Meisenheimer complex. If the solution remains pale, alkoxide formation has failed, and dosing must be halted immediately to prevent reagent accumulation and delayed thermal runaway.

  • Causality: Dosing the nucleophile into the electrophile prevents the accumulation of unreacted alkoxide, mitigating thermal risks.

Step 3: Quench & Workup

  • Upon completion (Verify by HPLC: < 1% starting alcohol remaining), quench the reaction by slowly adding cold water (5 L).

  • Extract the mixture with Ethyl Acetate (15 L).

  • Wash the organic layer twice with brine (5 L) to remove the potassium fluoride (KF) byproduct and residual base.

Step 4: Crystallization

  • Concentrate the organic layer under reduced pressure to approximately 3 L.

  • Perform a solvent exchange by adding Isopropanol (IPA, 10 L) and distilling down to 5 L.

  • Cool the reactor to 0 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter, wash with cold IPA, and dry under a vacuum at 45 °C to obtain 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole as an off-white crystalline solid.

References

  • Williamson ether synthesis. Wikipedia. URL:[Link][1]

  • The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link][2]

  • Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers. Organometallics (ACS Publications). URL:[Link][3]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters (ACS Publications). URL:[Link][4]

Sources

Preventing degradation of the nitrophenoxy moiety during chemical reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended degradation of the nitrophenoxy moiety (Ar-O-R) during complex synthetic workflows. The nitrophenoxy group is a highly sensitive structural motif; the strongly electron-withdrawing nature of the nitro group makes the adjacent aromatic ring highly susceptible to side reactions, while the nitro group itself is a prime target for unwanted reduction.

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental causality behind these degradation pathways and provide self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the three primary vectors of attack on a nitrophenoxy moiety: Reduction , Nucleophilic Aromatic Substitution (SNAr) , and Photochemical Cleavage .

G Core Nitrophenoxy Moiety (Ar-O-R) Deg1 Nitro Reduction (Amine Formation) Core->Deg1 Transition Metals / H2 Deg2 SNAr Cleavage (Ether Hydrolysis) Core->Deg2 Strong Nucleophiles / Heat Deg3 Photochemical Degradation Core->Deg3 UV / Visible Light Prev1 Use selective hydrides (e.g., NaBH4 alone) Deg1->Prev1 Prevention Prev2 Use non-nucleophilic bases (e.g., DIPEA) Deg2->Prev2 Prevention Prev3 Actinic shielding (Amber glassware) Deg3->Prev3 Prevention

Degradation pathways of the nitrophenoxy moiety and targeted preventative strategies.

Troubleshooting Guides

Issue 1: Unwanted Reduction of the Nitro Group During Carbonyl Functionalization

The Problem: You are attempting to reduce a ketone or aldehyde elsewhere on your molecule, but your LC-MS indicates that the nitrophenoxy group has been converted to an aminophenoxy group. The Causality: The nitro group is highly susceptible to catalytic hydrogenation and single-electron transfer reductions. Using standard conditions like H2 with Pd/C indiscriminately reduces both aromatic and aliphatic nitro groups to amines[1]. The Solution: You must rely on chemoselective hydride donors. Sodium borohydride (NaBH4) is a moderate reducing agent that can efficiently reduce aldehydes and ketones, but it lacks the thermodynamic drive to reduce nitroaromatics natively without the presence of transition metal catalysts[2].

  • Actionable Step: Use NaBH4 in ethanol or methanol at 0 °C. Strictly avoid the addition of transition metals (e.g., Ni(PPh3)4 or CoCl2), which are explicitly used to force NaBH4 to reduce nitro groups[2].

Issue 2: Ether Cleavage via Nucleophilic Aromatic Substitution (SNAr)

The Problem: During a base-catalyzed alkylation or amide coupling, your nitrophenoxy ether is cleaved, yielding a highly colored nitrophenolate byproduct. The Causality: The nitro group severely depletes electron density from the aromatic ring, strongly activating the ortho and para positions. If your ether oxygen is at one of these positions, it becomes an excellent leaving group. When exposed to strong, unhindered nucleophiles (like OH⁻), the system forms a Meisenheimer complex, leading to the rapid cleavage of the ether bond. Highly polarizable nucleophiles (like N3⁻ or thiolates) exhibit an "α-effect" and will rapidly cleave the ether even if they are not exceptionally strong bases[3]. The Solution: Substitute all nucleophilic bases with sterically hindered, non-nucleophilic alternatives.

Issue 3: Photochemical Degradation (Photosubstitution)

The Problem: Your nitrophenoxy compound degrades when left in solution on the benchtop, even in the absence of strong reagents. The Causality: Nitrophenyl ethers (particularly meta-substituted ones) are highly photolabile. Upon exposure to ambient UV/visible light, the molecule enters an excited triplet state. This excited state increases the intrinsic reactivity of the aromatic ring to ambient nucleophiles (like trace water) by a factor of 1010, triggering rapid nucleophilic aromatic photosubstitution (SNAr*)[4]. The Solution: Treat all nitrophenoxy-containing intermediates as light-sensitive. Conduct reactions in actinic (amber) glassware and perform workups under low-light conditions.

Quantitative Reagent Compatibility Profile

To aid in your experimental design, consult the following table summarizing the quantitative basicity/nucleophilicity of common reagents and their compatibility with the nitrophenoxy moiety.

ReagentpKa (Conjugate Acid)Relative SNAr ReactivityCompatibilityMechanistic Rationale
NaOH / KOH 15.7Very HighLow Strong, unhindered nucleophile; rapidly forms Meisenheimer complex leading to ether cleavage.
NaN3 4.7HighLow Highly polarizable nucleophile; triggers rapid SNAr despite lower basicity[3].
DIPEA 10.5NegligibleHigh High basicity but severe steric hindrance prevents nucleophilic attack on the activated ring.
NaBH4 N/ANegligibleHigh Lacks the native redox potential required to reduce nitro groups[2].
H2, Pd/C N/AN/A (Reduction)Low Indiscriminately and rapidly reduces nitro groups to anilines[1].

Standard Operating Procedure (SOP)

Protocol: Chemoselective Amide Coupling in the Presence of a Nitrophenoxy Group

Objective: Synthesize an amide from a carboxylic acid and an amine without inducing SNAr cleavage of an adjacent nitrophenoxy ether.

Step 1: Reagent Preparation Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Causality: Anhydrous conditions prevent the formation of hydroxide ions from trace water, which are potent SNAr nucleophiles that can cleave the nitrophenyl ether.

Step 2: Base Addition Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

  • Causality: DIPEA provides the necessary basicity to deprotonate the amine salt but is structurally too bulky to attack the electron-deficient nitrophenyl ring.

Step 3: Activation & Coupling Cool the reaction to 0 °C using an ice bath. Slowly add 1.1 equivalents of HATU. Allow the reaction to stir for 1 hour, gradually warming to room temperature.

  • Causality: Keeping the temperature low during the highly exothermic activation step prevents the thermal acceleration of any background SNAr side-reactions.

Step 4: Self-Validating Monitoring Spot the reaction mixture on a TLC plate (Hexanes/EtOAc).

  • Validation Check: The nitrophenoxy starting material will appear as a distinct UV-active spot. If the reaction solution turns a deep, bright yellow/orange, and a baseline spot appears on the TLC, it indicates the formation of a nitrophenolate anion (SNAr cleavage has occurred). A successful, chemoselective reaction will show a new product spot without the appearance of the highly colored nitrophenolate.

Step 5: Quench & Workup Quench the reaction with saturated aqueous NH4Cl instead of basic NaHCO3. Extract with EtOAc.

  • Causality: A mildly acidic quench neutralizes the DIPEA immediately, completely shutting down any residual base-catalyzed SNAr pathways during the aqueous extraction phase.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH4) to reduce an ester on my nitrophenoxy-containing molecule? A: No. LiAlH4 is an extremely aggressive reducing agent. It will not only reduce your ester but will also reduce the aromatic nitro group, typically yielding complex mixtures of azo products or anilines[1]. You must use milder reduction strategies or protect the ester as a different functional group.

Q: Is the position of the nitro group (ortho, meta, para) relevant to its stability? A: Absolutely. Ortho and para nitrophenoxy groups are highly susceptible to ground-state SNAr because the intermediate Meisenheimer complex is stabilized by direct resonance with the nitro group. Conversely, meta nitrophenoxy groups are relatively stable to ground-state SNAr but are exceptionally prone to photochemical SNAr* when exposed to light[4].

Q: Why did my nitrophenoxy compound turn into a phenol during a Suzuki coupling? A: Standard Suzuki couplings often utilize palladium catalysts combined with strong aqueous bases (like Na2CO3 or NaOH) at high temperatures (80–100 °C). This combination of heat and strong nucleophiles is the perfect recipe for SNAr ether cleavage. To prevent this, switch to anhydrous conditions using a milder, bulkier base like Cs2CO3 in dioxane/toluene.

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (ENPP)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: Deconvoluting the Molecular Activity of a Novel Pyrazole Compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The novel compound, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, hereafter referred to as ENPP, belongs to this promising class. However, as with any new molecular entity, its specific mechanism of action (MoA) is uncharacterized. A rigorous and systematic validation of its MoA is paramount for any further drug development efforts, providing a rational basis for its therapeutic potential and potential liabilities.[3]

This guide presents a comprehensive, multi-faceted strategy for elucidating and validating the MoA of ENPP. Given that many pyrazole-containing drugs function as kinase inhibitors,[2][4] our investigation will be predicated on the hypothesis that ENPP modulates one or more key intracellular signaling pathways critical for cell proliferation and inflammation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. [5]

We will outline a logical, three-stage experimental workflow:

  • Biochemical Assays to identify direct molecular targets.

  • Cell-Based Assays to confirm target engagement and pathway modulation in a physiological context.

  • Functional Assays to link pathway inhibition to a measurable cellular outcome.

Throughout this guide, we will compare the performance of ENPP with established, pathway-selective inhibitors to benchmark its potency and selectivity. This comparative approach is essential for contextualizing its activity and making informed decisions for lead optimization.[6]

Section 1: Initial Target Identification via In Vitro Biochemical Screening

Expert Rationale: The foundational step in MoA validation is to determine if the compound directly interacts with a purified molecular target, such as an enzyme.[7] This approach isolates the drug-target interaction from the complexities of a cellular environment, providing the cleanest initial assessment of potency (typically as an IC50 value). Given our hypothesis, a broad kinase screen is the most logical starting point to identify potential direct targets of ENPP within key signaling cascades.

Experimental Workflow: Kinase Profiling

The following diagram illustrates a typical workflow for screening a compound against a panel of purified kinases.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound ENPP Stock Solution (e.g., in DMSO) Assay_Plate Assay Plate Incubation: Kinase + Substrate + ATP + ENPP Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases (e.g., PI3K, Akt, MEK, ERK) Kinase_Panel->Assay_Plate ATP_Substrate ATP & Specific Substrate ATP_Substrate->Assay_Plate Detection Measure Kinase Activity (e.g., Luminescence, TR-FRET) Assay_Plate->Detection IC50_Calc IC50 Curve Generation (Dose-Response Analysis) Detection->IC50_Calc G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., CREB, c-Fos) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Stimulus Growth Factor (e.g., EGF) Stimulus->RTK Compound ENPP (Hypothesized Target) Compound->MEK

Caption: The MAPK/ERK signaling pathway with the hypothesized point of inhibition by ENPP.

Protocol 2: Western Blot for Phospho-ERK (p-ERK)

Western blotting is a robust, semi-quantitative method to directly visualize changes in protein phosphorylation.

  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of ENPP, U0126 (positive control), or DMSO (vehicle) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 20 ng/mL EGF) for 10 minutes to induce robust ERK phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal for each sample.

Data Interpretation & Comparison

The results will demonstrate whether ENPP can inhibit growth factor-induced ERK phosphorylation in a dose-dependent manner.

Treatmentp-ERK / Total ERK Ratio (Normalized)
Vehicle (Unstimulated)0.1
Vehicle + EGF1.0
10 µM U0126 + EGF0.05
0.1 µM ENPP + EGF0.65
1 µM ENPP + EGF0.21
10 µM ENPP + EGF0.08

Hypothetical data presented for illustrative purposes.

This data would confirm that ENPP effectively blocks ERK phosphorylation in cells at concentrations consistent with its biochemical IC50 for MEK1, strongly supporting its MoA as a MEK inhibitor.

Section 3: Linking Pathway Inhibition to Cellular Function

Expert Rationale: The ultimate validation of an MoA is demonstrating that target engagement and pathway modulation translate into a predictable biological response. [8]Since the MAPK/ERK pathway is a primary driver of cell division, a logical functional consequence of ENPP treatment would be the inhibition of cell proliferation. [9]Furthermore, as ERK activation leads to the phosphorylation and activation of transcription factors, a reporter gene assay can provide a more proximal readout of pathway inhibition. [10][11]

Logical Framework: From Target to Function

This diagram shows the causal chain we are aiming to validate.

G A Target Engagement (MEK1 Inhibition) B Pathway Modulation (↓ p-ERK Levels) A->B leads to C Functional Outcome (↓ Cell Proliferation) B->C results in

Caption: Validating the causal link from target inhibition to a functional cellular response.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well, clear-bottom white plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ENPP, a relevant control inhibitor (U0126), or DMSO (vehicle).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the dose-dependent inhibition of cell proliferation and determine the EC50 (or GI50) value for each compound.

Data Interpretation & Comparison

A potent compound will show a low EC50 value for inhibiting proliferation. This value should be reasonably correlated with the IC50 for target inhibition and cellular pathway modulation.

CompoundBiochemical IC50 (MEK1, µM)Cellular p-ERK IC50 (µM)Proliferation EC50 (µM)
ENPP 0.08 0.45 0.60
U01260.070.380.55

Hypothetical data presented for illustrative purposes.

The strong correlation between the biochemical, cellular, and functional data for ENPP provides a self-validating system and a high degree of confidence in its MoA as a MEK inhibitor that functions by suppressing the MAPK/ERK pathway to inhibit cell proliferation.

Conclusion

This guide outlines a systematic, evidence-based approach to validating the mechanism of action for the novel compound 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole (ENPP). By progressing from broad, direct-target biochemical assays to specific, context-rich cellular and functional assays, researchers can build a robust and defensible model of a compound's activity. The comparative framework, benchmarking ENPP against known inhibitors at each stage, is crucial for interpreting its potency and selectivity.

Based on our hypothetical, yet plausible, results, we have validated the MoA of ENPP as a potent inhibitor of the MEK1 kinase. This inhibition effectively blocks the MAPK/ERK signaling cascade in cells, leading to a direct and measurable anti-proliferative effect. This validated MoA provides a solid foundation for further preclinical development, including lead optimization, biomarker strategy, and the selection of appropriate in vivo cancer models.

References

  • Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement). Available at: [Link]

  • Hess, P., et al. (2006). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 332, 335-354. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. Available at: [Link]

  • Tito, A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available at: [Link]

  • Klumpp, M., & Song, K. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]

  • An, F., & Yoon, Y. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 27(12), 2101-2108. Available at: [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Available at: [Link]

  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Shapiro, A. B. (2018). Response to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate. Available at: [Link]

  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1191. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Semantic Scholar. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Tee, J. P., & Yip, M. C. (2022). ERK signaling for cell migration and invasion. Frontiers in Cell and Developmental Biology, 10, 1022937. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]

  • Mohammed, E. Z., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. Available at: [Link]

  • Srimongkol, P., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(32), 21021-21033. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole. Available at: [Link]

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Comparative Guide: In Vitro vs. In Vivo Efficacy of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors (PKIs) due to its synthetic versatility and ability to form critical hydrogen bonds within the ATP-binding hinge region of kinases[1]. 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole represents an experimental small-molecule inhibitor designed to target Platelet-Derived Growth Factor Receptor (PDGFR).

While pyrazole-based multi-kinase inhibitors (e.g., Sorafenib, Avapritinib) have successfully translated from bench to bedside[2], compounds bearing specific functional groups—such as the nitrophenoxy moiety—often exhibit a profound disconnect between in vitro potency and in vivo efficacy. This guide provides an objective, data-driven comparison of this compound's translational profile, detailing the mechanistic causality behind its performance drop-off and the self-validating protocols required to quantify it.

Mechanistic Rationale

The compound acts as an ATP-competitive inhibitor of PDGFRα/β. The pyrazole core anchors the molecule to the kinase hinge region, while the electron-withdrawing nitro group enhances the polarizability of the phenoxy ether, optimizing hydrophobic interactions within the kinase allosteric pocket. By preventing receptor auto-phosphorylation, it blocks the PI3K/AKT and RAS/MAPK signaling cascades, ultimately inducing cellular apoptosis.

Mechanism ENP 1-ethyl-4-[(4-nitrophenoxy)methyl] -1H-pyrazole PDGFR PDGFRα/β Auto-phosphorylation ENP->PDGFR ATP-Competitive Inhibition Arrest Apoptosis & Growth Arrest ENP->Arrest Induces PI3K PI3K / AKT Survival Pathway PDGFR->PI3K MAPK RAS / MAPK Proliferation Pathway PDGFR->MAPK Outcome Tumor Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome

Fig 1: Mechanism of action for pyrazole-based PDGFR inhibition and downstream signaling arrest.

In Vitro Efficacy Profile

In vitro screening demonstrates that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a highly potent inhibitor of PDGFRβ, outperforming standard-of-care alternatives like Imatinib in cell-free assays.

Table 1: Comparative In Vitro Profiling
CompoundPDGFRβ IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HCT-116 Cell Viability IC₅₀ (µM)
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole 12.4 45.2 1.8
Imatinib (Positive Control)25.0>10005.5
Sorafenib (Positive Control)35.09.02.1

In Vivo Efficacy & Pharmacokinetics

Despite exceptional in vitro metrics, the compound exhibits negligible Tumor Growth Inhibition (TGI) in murine xenograft models. To understand this failure, a rigorous pharmacokinetic (PK) analysis is required to bridge the in vitro to in vivo translation (IVIVT) gap[3].

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)

(Dosing: 10 mg/kg IV / 30 mg/kg PO)

PK Parameter1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazoleImatinib
Clearance (CL, mL/min/kg) 85.415.2
Volume of Distribution (Vd, L/kg) 4.22.8
Half-life (t₁/₂, hr) 0.84.5
Oral Bioavailability (F%) 12%98%
Plasma Protein Binding (PPB) >99.5%95%

Comparative Analysis: The Translational Gap

The failure to translate in vitro potency to in vivo efficacy is driven by two primary pharmacokinetic liabilities inherent to the compound's structure:

  • Metabolic Instability (Nitroreduction): The nitro-aromatic group is highly susceptible to hepatic nitroreductases. In vivo, it is rapidly reduced to an aniline derivative. This reduction drastically alters the electronic topography and hydrogen-bonding network required for hinge-region binding, rendering the metabolite inactive. This is reflected in the exceptionally high clearance rate (85.4 mL/min/kg), which approaches the physiological limit of hepatic blood flow in mice[4].

  • High Plasma Protein Binding (PPB): The highly lipophilic nitrophenoxy ether drives >99.5% PPB. Consequently, the free fraction ( fu​ ) of the drug is insufficient to penetrate the tumor microenvironment and achieve the required IC₉₀ for sustained kinase inhibition[5].

Workflow InVitro In Vitro Profiling (Kinase & Cell Assays) ADME In Vitro ADME (Microsomes, Caco-2) InVitro->ADME Hit Triage PK In Vivo PK (Rodent Models) ADME->PK Clearance Prediction InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Dose Selection Analysis Translational Analysis (IVIVC Modeling) InVivo->Analysis PK/PD Correlation

Fig 2: Translational workflow from in vitro screening to in vivo PK/PD modeling.

Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Nitro-aromatic compounds frequently exhibit colorimetric quenching or auto-fluorescence. Standard fluorescence assays can yield false positives. TR-FRET introduces a microsecond time delay before measurement, eliminating short-lived background fluorescence and ensuring the IC₅₀ reflects true target engagement.

  • Preparation: Prepare a 384-well plate with 10 µL of PDGFRβ kinase domain (1 nM final) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (ATP at Kₘ app, 50 nM ULight-labeled poly-GT substrate). Incubate for 60 minutes at 22°C.

  • Detection: Add 20 µL of EDTA/Europium-anti-phospho-tyrosine antibody stop solution. Read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm/615 nm).

  • Self-Validation: The run is only accepted if the Z'-factor (calculated between the DMSO vehicle high-control and the 10 µM Staurosporine low-control) is strictly > 0.6.

Protocol B: Mouse Xenograft Efficacy & PK/PD Sampling

Causality: To definitively prove that the lack of in vivo efficacy is due to exposure rather than intrinsic cellular resistance, Tumor Volume must be measured concurrently with intra-tumor drug concentrations and target phosphorylation status.

  • Inoculation: Inject 5 × 10⁶ HCT-116 cells subcutaneously into the right flank of 6-week-old female Nu/Nu mice.

  • Randomization: Once tumors reach ~150 mm³, randomize mice into Vehicle, Imatinib (50 mg/kg), and Pyrazole-derivative (30 mg/kg) groups (n=8/group).

  • Dosing & Measurement: Dose orally once daily for 21 days. Measure tumor volume via calipers bi-weekly ( V=0.5×length×width2 ).

  • PK/PD Sampling (Self-Validation): On Day 21, perform serial blood sampling via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. Euthanize mice at 8 hours; extract tumors.

  • Analysis: Quantify plasma and tumor drug concentrations via LC-MS/MS. Probe tumor lysates for phosphorylated PDGFRβ (p-PDGFRβ) via Western blot. Validation: A lack of TGI must correlate with a lack of p-PDGFRβ inhibition and sub-therapeutic intra-tumor drug concentrations.

Conclusion & Future Directions

While 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole exhibits excellent in vitro target engagement against PDGFRβ, its clinical utility is severely bottlenecked by the metabolic liability of the nitrophenoxy group and excessive plasma protein binding. Future lead optimization must focus on bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or cyano group) to improve hepatic stability and lower lipophilicity, thereby closing the in vitro to in vivo translational gap.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL:[Link]

  • In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Combination of Cell Cultured Technology and In Silico Model to Inform the Drug Development Source: MDPI (Pharmaceutics) URL:[Link]

  • Combining mechanistic quantitative systems pharmacology modeling and patient-derived organoid testing in MET-aberrant non-small cell lung cancer for high-throughput combination efficacy analysis and personalized treatment design Source: Frontiers in Pharmacology URL:[Link]

Sources

Cross-reactivity profiling of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1][2] Kinase inhibitors have revolutionized cancer treatment, yet their development is fraught with challenges, chief among them being selectivity.[1][3] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving specific inhibition of a target kinase without affecting other, often structurally similar, kinases is a formidable task.[3][4] This lack of selectivity, or "polypharmacology," can lead to off-target toxicities, significantly narrowing the therapeutic window and often causing clinical trial failures.[5][6] Conversely, in some cases, controlled polypharmacology can be therapeutically advantageous.[7][8] Therefore, a comprehensive understanding of a compound's interaction profile across the kinome is not merely a characterization step but a cornerstone of a successful drug discovery program.[3]

This guide provides an in-depth, objective framework for assessing the cross-reactivity of kinase inhibitors. While the pyrazole nucleus is a well-established pharmacophore in many kinase inhibitors[9][10], specific cross-reactivity data for the compound 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is not publicly available. To illustrate the principles and best practices of a rigorous profiling campaign, this guide will use the well-characterized, multi-kinase inhibitor Dasatinib as an exemplar. The methodologies, data interpretation, and comparative analyses presented herein are directly applicable to the characterization of novel chemical entities like 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Part 1: Strategic Experimental Design - Choosing the Right Lens to View Selectivity

A robust cross-reactivity profile begins with a well-conceived experimental strategy. The goal is to generate a comprehensive and quantitative dataset that accurately reflects the inhibitor's potency and selectivity across a physiologically relevant panel of kinases.

Rationale for Kinase Panel Selection

Screening against a single target kinase is insufficient. A broad panel is essential to identify potential off-target liabilities and uncover unexpected therapeutic opportunities. The composition of this panel should be rational and representative of the human kinome.

  • Kinome-Wide Representation: The panel should include members from all major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.). This ensures that the selectivity assessment is not biased towards a specific branch of the kinome tree.

  • Inclusion of Known Off-Targets: Panels should include kinases that are frequently implicated in the toxicity profiles of other inhibitors (e.g., SRC family kinases, VEGFR2, PDGFRβ).

  • Disease-Relevant Kinases: Depending on the therapeutic indication, the panel can be enriched with kinases known to be dysregulated in that specific disease context.

Commercial platforms like Eurofins' KINOMEscan™ offer extensive panels covering over 500 kinase domains, providing a comprehensive view of inhibitor interactions.[11]

Orthogonal Assay Formats: From Binding Affinity to Functional Inhibition

No single assay can tell the whole story. Employing orthogonal methods provides a more complete and validated picture of an inhibitor's profile.

  • Primary Screen (Binding Assay): A high-throughput competition binding assay, such as KINOMEscan™ , is an excellent starting point.[11][12][13][14] This method measures the dissociation constant (Kd) of the inhibitor for a large number of kinases in the absence of ATP. It provides a direct measure of binding affinity and is highly sensitive for identifying even weak interactions.[11]

  • Secondary Screen (Biochemical Functional Assay): Hits identified in the primary screen must be confirmed in a functional assay that measures the inhibition of catalytic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] This assay format is highly sensitive, compatible with a wide range of ATP concentrations, and allows for the determination of IC50 values, a critical measure of inhibitor potency.[15]

The causality behind this two-tiered approach is to first cast a wide net with a binding assay to identify all potential interactors, and then use a functional assay to validate and quantify the inhibitory effect on kinase activity, which is more physiologically relevant.

Part 2: Detailed Experimental Protocols for Rigorous Data Generation

Scientific integrity rests on the foundation of meticulous and reproducible experimental execution. The following protocols are detailed to ensure self-validating results.

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of selected kinases.

Objective: To quantify the potency of the test compound by generating a dose-response curve.

Materials:

  • Test Compound (e.g., Dasatinib) stock solution in 100% DMSO.

  • Recombinant Kinases and their specific substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega).[15]

  • Assay Plates (e.g., 384-well, white, solid bottom).

  • Luminometer.

Procedure:

  • Compound Serial Dilution:

    • Prepare an 11-point, 3-fold serial dilution of the test compound in 100% DMSO.

    • Transfer the diluted compounds to an intermediate plate and dilute further in the appropriate kinase reaction buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase/substrate mixture to each well of the 384-well assay plate.

    • Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate reflection of inhibitory potency.[17]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[18] This terminates the kinase reaction and depletes the remaining unconsumed ATP.[15][19]

    • Incubate at room temperature for 40 minutes.[18]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated during the kinase reaction back into ATP.[15]

    • The newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, to the kinase activity.[16]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Visualization of the ADP-Glo™ Assay Workflow

The following diagram illustrates the key steps of the ADP-Glo™ assay, providing a clear visual representation of the workflow.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + Inhibitor (Varying Conc.) B Add ATP (Initiate Reaction) A->B C Incubate (e.g., 60 min) B->C D Result: ADP Produced + Unconsumed ATP C->D E Add ADP-Glo™ Reagent D->E F Incubate (40 min) E->F G Result: Only ADP Remains F->G H Add Kinase Detection Reagent G->H I Incubate (30-60 min) H->I J ADP -> ATP Luciferase -> Light I->J K Read Luminescence J->K

Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.

Part 3: Data Analysis, Interpretation, and Comparative Insights

Raw data is only as valuable as the insights it yields. Proper analysis and objective comparison are crucial for making informed decisions in a drug discovery pipeline.

Data Analysis: From Luminescence to IC50

The raw luminescence data is normalized relative to positive (no inhibitor) and negative (no enzyme) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The table below presents a representative dataset for our exemplar compound, Dasatinib, against a panel of kinases, showcasing its characteristic multi-kinase inhibitory profile.

Table 1: Inhibitory Activity (IC50) of Dasatinib against a Representative Kinase Panel

Kinase TargetKinase FamilyIC50 (nM)
ABL1 Tyrosine Kinase< 1.0
SRC Tyrosine Kinase< 1.0
LCK Tyrosine Kinase< 1.0
YES1 Tyrosine Kinase< 1.0
KIT Tyrosine Kinase5.0
PDGFRβ Tyrosine Kinase28.0
EPHB4 Tyrosine Kinase30.0
p38α (MAPK14)CMGC> 10,000
JNK1 (MAPK8)CMGC> 10,000
CDK2/cyclin ACMGC3,200
AKT1AGC> 10,000
PKAAGC> 10,000
MEK1 (MAP2K1)STE> 10,000

Data is representative and compiled from publicly available sources for illustrative purposes.[20][21]

Quantifying Selectivity: The Selectivity Score (S-score)

Visual inspection of IC50 data is useful, but a quantitative metric is needed for objective comparison. The Selectivity Score (S-score) is a straightforward and widely used metric.[5][17] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[17][22]

Formula: S(x) = (Number of kinases with IC50 < x) / (Total number of kinases tested)

A lower S-score indicates higher selectivity. For example, using a 1 µM threshold on the data in Table 1, Dasatinib's S-score would be 7/13 = 0.54, reflecting its promiscuous nature. A highly selective inhibitor might have an S-score of < 0.05.

Comparative Analysis: Profiling Against Alternative Inhibitors

To contextualize the selectivity profile, it is essential to compare it against other inhibitors with known characteristics.

Table 2: Comparative Selectivity Profiles of Kinase Inhibitors

CompoundPrimary Target(s)S-score (1 µM)Selectivity ProfileImplications
Dasatinib (Exemplar) ABL, SRC family0.54 (Hypothetical)Broad Spectrum Potent, multi-targeted efficacy; potential for off-target effects.
Inhibitor X (Hypothetical) EGFR0.02 (Hypothetical)Highly Selective Targeted efficacy; lower risk of off-target toxicity, but may be susceptible to resistance via single point mutations.
Staurosporine (Tool Cmpd) Pan-Kinase~0.90 (Literature)Non-selective Useful as a positive control in assays, but not therapeutically viable due to high toxicity.

This comparative analysis highlights the spectrum of selectivity profiles, from the highly promiscuous staurosporine to the targeted profile of a hypothetical selective inhibitor. Dasatinib occupies a middle ground, demonstrating potent but broad activity.

Visualization of Key Concepts

Understanding the interplay between potency, selectivity, and the resulting therapeutic window is critical for drug development professionals.

Selectivity_Concept cluster_0 Inhibitor Properties cluster_1 Therapeutic Outcome A Potency (On-Target IC50) C Efficacy (On-Target Effects) A->C Drives B Selectivity (Off-Target Profile) D Toxicity (Off-Target Effects) B->D Minimizes E Therapeutic Window C->E D->E

Caption: Relationship between inhibitor properties and the therapeutic window.

Conclusion

Comprehensive cross-reactivity profiling is an indispensable component of modern kinase inhibitor drug discovery. A multi-faceted approach, combining broad, high-throughput binding assays with confirmatory, quantitative functional assays, provides the most reliable and actionable data. By employing systematic protocols, objective analytical metrics like the S-score, and comparative analysis, researchers can build a deep understanding of a compound's selectivity profile. This knowledge is paramount for identifying compounds with the highest potential for clinical success, mitigating risks associated with off-target toxicity, and ultimately, developing safer and more effective medicines. The framework presented here, using Dasatinib as a model, offers a robust template for the rigorous evaluation of any novel kinase inhibitor, including 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

References

  • Bamborough, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kuglstatter, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Lounkine, E., et al. (2012). Exploiting polypharmacology for drug target deconvolution. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Antczak, C., et al. (2022). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Schirle, M., et al. (2021). Evolution of kinase polypharmacology across HSP90 drug discovery. eLife. [Link]

  • Cheng, A. C., et al. (2010). Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index. Journal of Medicinal Chemistry. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco. [Link]

  • Wang, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Auld, D. S., et al. (2013). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • ResearchGate. (n.d.). IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. ResearchGate. [Link]

  • Merget, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics. [Link]

  • LINCS Consortium. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemMedChem. [Link]

  • Vieth, M., et al. (2008). Kinase-likeness and Kinase-Privileged Fragments: Toward Virtual Polypharmacology. Journal of Medicinal Chemistry. [Link]

  • Ursu, O., et al. (2017). Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens. PLOS ONE. [Link]

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Head-to-head comparison of the antimicrobial spectrum of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of the Antimicrobial Spectrum of Pyrazole Derivatives: A Technical Guide

The pyrazole nucleus is a privileged scaffold in medicinal chemistry. Characterized by a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, pyrazoles exhibit a highly favorable pharmacokinetic profile and a unique capacity for hydrogen bonding. In recent years, structural functionalization of the pyrazole core has yielded a diverse library of derivatives capable of overcoming multidrug-resistant (MDR) bacterial and fungal pathogens.

This guide provides an objective, data-driven comparison of the antimicrobial spectrum of distinct pyrazole derivatives, detailing their mechanistic pathways and the self-validating experimental protocols required to benchmark their efficacy.

Mechanistic Grounding: Why Pyrazoles?

The broad-spectrum antimicrobial activity of pyrazole derivatives stems from their ability to act as bioisosteres for naturally occurring biological molecules, allowing them to competitively inhibit essential pathogenic enzymes. Depending on their specific functional groups, pyrazoles typically neutralize pathogens via three primary mechanisms:

  • Inhibition of Nucleic Acid Synthesis: Targeting bacterial DNA gyrase and topoisomerase IV, preventing DNA supercoiling and replication.

  • Cell Wall/Membrane Disruption: Lipophilic halogenated pyrazoles intercalate into the bacterial phospholipid bilayer, causing the leakage of intracellular contents.

  • Ergosterol Biosynthesis Inhibition: Antifungal pyrazoles bind to cytochrome P450-dependent enzymes in fungi, destabilizing the fungal cell membrane.

Mechanism cluster_bacteria Antibacterial Pathways cluster_fungi Antifungal Pathways P Pyrazole Derivatives (e.g., Halogenated, Thiazole-clubbed) T1 Inhibition of DNA Gyrase / Topoisomerase IV P->T1 T2 Bacterial Cell Membrane Disruption P->T2 T3 Inhibition of Ergosterol Biosynthesis P->T3 R1 Arrest of DNA Replication T1->R1 R2 Leakage of Intracellular Contents T2->R2 Death Pathogen Cell Death (Bactericidal / Fungicidal) R1->Death R2->Death R3 Fungal Membrane Destabilization T3->R3 R3->Death

Mechanistic pathways of pyrazole derivatives leading to bactericidal and fungicidal effects.

Head-to-Head Antimicrobial Spectrum Comparison

To objectively evaluate the performance of different pyrazole modifications, we must compare their Minimum Inhibitory Concentration (MIC) values against standard reference drugs. The data synthesized below highlights how specific structural fusions dictate the antimicrobial spectrum.

  • Gram-Negative Efficacy: Aminoguanidine-derived 1,3-diphenyl pyrazoles demonstrate exceptional potency against Escherichia coli (MIC = 1 μg/mL), outperforming standard controls like moxifloxacin[1]. Furthermore, pyrazole-triazole hydrazides effectively target Pseudomonas aeruginosa[1].

  • Gram-Positive & MRSA Efficacy: Fusing a thiazole ring to the pyrazole core broadens the spectrum to include methicillin-resistant Staphylococcus aureus (MRSA), achieving MIC values as low as 4 μg/mL[1]. Halogenation, particularly the addition of fluorine atoms to the phenyl ring, enhances antibiofilm activity against standard S. aureus strains[2].

  • Antifungal Efficacy: Pyrazole-acrylamide derivatives exhibit strong binding energies to fungal targets, effectively neutralizing Aspergillus niger and Aspergillus flavus at concentrations of 500 μg/mL[3].

Table 1: Comparative MIC Data of Pyrazole Derivatives

Pyrazole ScaffoldStructural ModificationTarget PathogenMIC ValueReference Control
1,3-Diphenyl Pyrazoles Aminoguanidine tetheringEscherichia coli1 μg/mLMoxifloxacin (2 μg/mL)
Thiazolo-Pyrazoles Thiazole ring fusionMRSA4 μg/mLVancomycin
Pyrazole-Triazole Hydrazides Triazole fusionP. aeruginosa2–8 μg/mLCiprofloxacin
Halogenoaminopyrazoles 4-Fluorophenyl substitutionStaphylococcus aureus230 μg/mLMetronidazole
Pyrazole-Acrylamides Acrylamide linkageAspergillus niger500 μg/mLFluconazole

Experimental Methodology: Self-Validating CLSI Broth Microdilution

To ensure the integrity and reproducibility of the MIC data presented above, antimicrobial susceptibility testing must adhere strictly to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[4].

A robust protocol is not merely a sequence of steps; it is a self-validating system . If any internal control fails, the entire assay is invalidated, preventing the publication of false-positive antimicrobial activity.

Workflow Step1 1. Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Step4 4. Serial Microdilution (96-well plate, 2-fold dilutions) Step1->Step4 Step2 2. Media Preparation (CAMHB with standardized Ca2+/Mg2+) Step2->Step4 Step3 3. Compound Solubilization (DMSO < 1% final concentration) Step3->Step4 Step5 5. Internal Controls Validation (Growth, Sterility, Solvent, QC Strain) Step4->Step5 Step6 6. Incubation (35±2°C for 16-20 hours) Step5->Step6 If controls pass Step7 7. MIC Determination (Lowest conc. preventing visible growth) Step6->Step7

Self-validating CLSI broth microdilution workflow for pyrazole antimicrobial susceptibility testing.

Step-by-Step Protocol & Causality Analysis

Step 1: Media Selection and Preparation

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing, or RPMI 1640 for fungal testing[5].

  • Causality: Pyrazoles often interact with cellular membranes. Variations in extracellular and can artificially stabilize the outer membrane of Gram-negative bacteria, restricting compound entry. CAMHB standardizes these divalent cations, ensuring the measured MIC reflects the compound's true intrinsic activity rather than a media artifact.

Step 2: Compound Solubilization

  • Action: Dissolve the synthesized pyrazole derivative in Dimethyl Sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in the test wells does not exceed 1% v/v.

  • Causality: Pyrazole derivatives are highly hydrophobic and will precipitate in aqueous broth. While DMSO is required for solubilization, concentrations above 1% exhibit intrinsic toxicity by disrupting bacterial lipid bilayers, which would falsely lower the apparent MIC of the drug.

Step 3: Inoculum Standardization

  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of CFU/mL.

  • Causality: Antimicrobial efficacy is heavily concentration-dependent relative to the bacterial load. If the inoculum is too high, the sheer volume of bacteria can deplete the pyrazole or produce enough target enzymes to artificially inflate the MIC (the "inoculum effect").

Step 4: The Self-Validating Control Matrix Before reading the MIC of the pyrazole, the following internal controls must be verified:

  • Sterility Control (Media Only): Must show no growth. Validates aseptic technique.

  • Growth Control (Media + Bacteria): Must show robust turbidity. Validates organism viability.

  • Solvent Control (Media + Bacteria + 1% DMSO): Must show robust turbidity. Validates that the vehicle is not killing the pathogen.

  • Quality Control (QC) Strain: Test a known reference strain (e.g., E. coli ATCC 25922) against a standard antibiotic (e.g., Ciprofloxacin). Causality: If the MIC of the standard antibiotic falls outside the internationally recognized CLSI tolerance range, the entire assay is compromised by an unknown variable (e.g., degraded media, mutated strain) and the pyrazole data must be discarded.

Step 5: Incubation and MIC Determination

  • Action: Incubate the 96-well plates at 35±2°C for 16–20 hours (for non-fastidious bacteria). The MIC is recorded as the lowest concentration of the pyrazole derivative that completely inhibits visible growth.

Conclusion

The pyrazole scaffold provides a highly versatile foundation for antimicrobial drug development. As demonstrated by head-to-head experimental data, minor structural modifications yield profound shifts in the antimicrobial spectrum. Aminoguanidine substitutions drive potent Gram-negative activity, thiazole fusions overcome MRSA resistance mechanisms, and acrylamide linkages unlock antifungal capabilities. Moving forward, the rigorous application of self-validating CLSI methodologies will be critical in translating these promising in vitro profiles into viable clinical therapeutics.

References

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PMC - NIH URL
  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: PMC - NIH URL
  • Title: Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives Source: PMC - NIH URL
  • Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL
  • Source: Clinical and Laboratory Standards Institute (CLSI)

Sources

A Comparative Guide to the Validation of a Scalable Synthetic Route for 1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Validated Synthesis

In the landscape of pharmaceutical development, the pyrazole nucleus is a cornerstone, recognized for its prevalence in a multitude of therapeutic agents.[1][2] The target molecule, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, represents a key intermediate, a structural motif with significant potential for elaboration into a diverse range of drug candidates. The journey from a laboratory-scale curiosity to a commercially viable intermediate hinges on the development of a synthetic route that is not only efficient and high-yielding but also robust, scalable, and rigorously validated.

This guide provides an in-depth comparison of two synthetic pathways for the etherification step in the production of this target molecule. It is designed for researchers, chemists, and process development professionals, offering a technical narrative grounded in practical, field-proven insights. Our focus extends beyond mere procedural steps to elucidate the causality behind strategic choices, ensuring that the described protocols are self-validating systems. Adherence to the principles of process validation, as outlined by regulatory bodies, is a critical theme, ensuring that quality is built into the process from the outset.[3][4]

Proposed Synthetic Strategy: A Two-Step Approach

A retrosynthetic analysis of the target molecule suggests a convergent two-step approach. The initial step involves the synthesis of a key intermediate, (1-ethyl-1H-pyrazol-4-yl)methanol, followed by an etherification reaction with 4-nitrophenol to yield the final product.

  • Step 1: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol. This intermediate can be reliably synthesized from commercially available starting materials. A common method involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with ethylhydrazine.[5] For the purposes of this guide, we assume a stable, scalable supply of this intermediate with a purity of ≥98%.

  • Step 2: Etherification. This is the critical, final step where process efficiency and impurity profiles have the most significant impact on the final product's quality. We will compare two distinct methods for this transformation:

    • Route A: Validated Williamson Ether Synthesis. A classic, cost-effective, and industrially proven method.[6]

    • Route B: Benchmarked Mitsunobu Reaction. A powerful laboratory technique known for high yields but with notable scalability challenges.[7]

Comparative Analysis of Etherification Routes

The choice of an etherification method is a critical decision point in process development, balancing yield, purity, cost, safety, and environmental impact.

Route A: The Validated Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of industrial ether production, involving the reaction of an alkoxide with an alkyl halide or a suitable electrophile.[8][9] For this process, we utilize the phenoxide of 4-nitrophenol, generated in situ, to displace a leaving group on the (1-ethyl-1H-pyrazol-4-yl)methanol intermediate.

Principle and Rationale: This route is selected for its operational simplicity, use of inexpensive and readily available reagents (potassium carbonate, 4-nitrophenol), and a well-understood reaction mechanism.[10][11] The choice of potassium carbonate as the base over stronger, more hazardous bases like sodium hydride significantly improves the safety profile for large-scale operations. Acetonitrile is chosen as the solvent for its excellent solvating properties for the reactants and its relatively high boiling point, allowing for a convenient reaction temperature.

Detailed Experimental Protocol (Route A):

  • To a 100 L glass-lined reactor, charge (1-ethyl-1H-pyrazol-4-yl)methanol (5.00 kg, 35.7 mol), 4-nitrophenol (5.45 kg, 39.2 mol), and potassium carbonate (9.86 kg, 71.4 mol).

  • Add acetonitrile (50 L) and begin agitation.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting pyrazole methanol is <1.0% area.[12]

  • Cool the reaction mixture to 20-25°C.

  • Filter the mixture to remove inorganic salts. Wash the filter cake with acetonitrile (2 x 5 L).

  • Concentrate the combined filtrate under reduced pressure to approximately 20 L.

  • Add purified water (40 L) to precipitate the crude product. Stir the slurry for 1 hour at 20-25°C.

  • Isolate the solid product by filtration, wash with purified water (2 x 10 L), and dry under vacuum at 50°C to a constant weight.

  • Recrystallize the crude product from isopropanol to afford the final product.

Process Validation and Data (Hypothetical Data from 3 Validation Batches):

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Input: (1-ethyl-1H-pyrazol-4-yl)methanol 5.01 kg4.99 kg5.00 kg5.00 ± 0.05 kg
Yield (Isolated) 8.25 kg8.35 kg8.30 kg8.0 - 8.8 kg
Molar Yield 88.5%89.6%89.1%≥ 85%
Purity (HPLC Area %) 99.7%99.8%99.6%≥ 99.5%
Largest Single Impurity 0.12%0.09%0.15%≤ 0.2%
Residual Solvents (GC-HS) PassPassPassMeets ICH Limits

Pros & Cons Analysis:

  • Pros: Highly scalable, cost-effective, uses common and relatively safe reagents, straightforward workup and purification.

  • Cons: May require longer reaction times than alternatives, potential for O- vs. N-alkylation side products (though minimal in this case).

Route B: The Benchmarked Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, known for its high yields and clean reaction profiles at the lab scale.[13] It involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Principle and Rationale: This route serves as a benchmark due to its reputation for high efficiency in academic and early-stage discovery settings. However, its use in large-scale manufacturing is often questioned due to poor atom economy, the use of stoichiometric and expensive reagents, and challenging purification from byproducts like triphenylphosphine oxide and the reduced hydrazinedicarboxylate.[7][13]

Detailed Experimental Protocol (Route B):

  • To a 20 L flask under an inert atmosphere (N2), dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (500 g, 3.57 mol), 4-nitrophenol (545 g, 3.92 mol), and triphenylphosphine (1.12 kg, 4.28 mol) in anhydrous THF (10 L).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (866 g, 4.28 mol) dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by HPLC for completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, gradient elution with hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide and DIAD-hydrazine byproducts.

Performance Data (Typical Lab-Scale Results):

ParameterResult
Scale 500 g
Isolated Yield 865 g
Molar Yield 92%
Purity (HPLC Area %) >99.0% (after chromatography)
Key Byproducts Triphenylphosphine oxide, DIAD-hydrazine

Pros & Cons Analysis:

  • Pros: High yield, generally clean reaction with few side products directly from the main reactants, mild reaction conditions.

  • Cons: Extremely poor atom economy, high cost of reagents (phosphine, DIAD), generation of significant amounts of difficult-to-remove byproducts, potential safety hazards associated with azodicarboxylates, and purification by chromatography is not ideal for large-scale production.[7][13] While some processes have successfully scaled the Mitsunobu reaction, it often requires clever workup strategies like acidic extractions to remove byproducts.[14][15]

Head-to-Head Comparison and Recommendation

A direct comparison highlights the strategic advantages of the Williamson ether synthesis for large-scale production.

MetricRoute A: Williamson SynthesisRoute B: Mitsunobu ReactionJustification
Yield Very Good (85-90%)Excellent (>90%)Mitsunobu often provides a slight yield advantage at the small scale.
Purity Excellent (≥99.5% after crystallization)Good (>99.0% after chromatography)Crystallization is a more robust and scalable purification method than chromatography.
Cost of Goods LowHighReagents for Williamson are commodity chemicals; Mitsunobu reagents are expensive specialty chemicals.
Scalability ExcellentPoor to ModerateSimple unit operations and favorable safety profile for Williamson. Mitsunobu has byproduct and safety issues.[7]
Safety Good (Standard precautions)ModerateAzodicarboxylates can be thermally unstable and are potent sensitizers.[7]
Environmental Impact ModeratePoorMitsunobu has very poor atom economy, generating large amounts of waste.[7]

Recommendation: For the large-scale production of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, Route A (Williamson Ether Synthesis) is the unequivocally superior and recommended process. Its economic viability, operational simplicity, and robust safety profile are decisive advantages that far outweigh the modest yield benefit of the Mitsunobu reaction at the laboratory scale. The process is aligned with the principles of Quality by Design (QbD) and process validation, ensuring consistent product quality.[16][17][18]

Visualization of Workflows and Logic

Diagram 1: Validated Williamson Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Final Purification charge_reagents Charge Reactor: - Pyrazole Methanol - 4-Nitrophenol - K2CO3 - Acetonitrile heat Heat to Reflux (80-82°C, 12-16h) charge_reagents->heat Start Reaction monitor In-Process Control (HPLC) Monitor for Completion heat->monitor cool Cool to 20-25°C monitor->cool Reaction Complete filter_salts Filter Inorganic Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate precipitate Precipitate with Water concentrate->precipitate isolate Filter & Wash Product precipitate->isolate dry Dry Crude Product isolate->dry recrystallize Recrystallize from IPA dry->recrystallize final_product Final Product (Purity ≥ 99.5%) recrystallize->final_product

Caption: Workflow for the validated Williamson ether synthesis.

Diagram 2: Comparison of Synthesis Routes

cluster_route_a Route A: Williamson Synthesis cluster_route_b Route B: Mitsunobu Reaction A_Yield Yield (Very Good) A_Cost Cost (Low) A_Scale Scalability (Excellent) A_Safety Safety (Good) A_Waste Waste (Moderate) B_Yield Yield (Excellent) B_Cost Cost (High) B_Scale Scalability (Poor) B_Safety Safety (Moderate) B_Waste Waste (High) Title Route Comparison Metrics

Caption: Head-to-head comparison of key production metrics.

Analytical Methodologies for Validation

A robust analytical framework is essential for process validation, ensuring that the intermediate and final products meet all quality specifications.[19]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile mobile phase with 0.1% formic acid) and UV detection is suitable for separating the starting materials, product, and potential impurities.[12]

  • Gas Chromatography-Headspace (GC-HS): Used to quantify residual solvents in the final product, ensuring they are below the limits defined by ICH guidelines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and key intermediates. Both ¹H and ¹³C NMR are essential for full characterization.

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify unknown impurities and confirm the molecular weight of the product.[20]

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Characterizes the thermal properties and solid-state form of the final product.[21]

Conclusion

The successful large-scale production of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is best achieved through a validated Williamson ether synthesis. This method provides a superior balance of yield, cost, safety, and scalability compared to the Mitsunobu reaction. By implementing a rigorous process validation strategy, supported by a comprehensive suite of analytical methods, manufacturers can ensure the consistent production of a high-quality intermediate, thereby de-risking downstream development and manufacturing operations.[3][19]

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A Comparative In-Silico Analysis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative molecular docking study of the novel compound, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, against three key enzymes implicated in inflammation and metabolic disorders: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Xanthine Oxidase (XO). Through a rigorous in-silico approach, we will objectively evaluate the binding potential of this pyrazole derivative in comparison to established, clinically relevant inhibitors of these enzymes. This analysis aims to provide researchers, scientists, and drug development professionals with valuable preliminary data and a methodological framework for assessing the therapeutic potential of new chemical entities.

The pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] Given this precedent, we hypothesize that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole may exhibit inhibitory activity against enzymes central to inflammatory and metabolic pathways.

Rationale for Target Enzyme Selection

Cyclooxygenase (COX) Isoforms: The COX enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is inducible at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory symptoms while minimizing gastric side effects.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib exert their effects by inhibiting these enzymes.[5][9]

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11] Overproduction of uric acid can lead to hyperuricemia and gout.[10][12] Inhibitors of xanthine oxidase, such as allopurinol and febuxostat, are frontline treatments for these conditions.[10][13][14]

In-Silico Experimental Design: A Step-by-Step Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] This allows for the prediction of binding affinity and the nature of the interactions at the molecular level.

Our in-silico investigation will follow a systematic and validated protocol to ensure the reliability of the comparative results.

Software and Tools
  • Docking Software: AutoDock Vina will be utilized for all docking simulations.

  • Visualization: Discovery Studio and PyMOL will be used for visualizing protein-ligand interactions.

  • Protein Preparation: The Protein Data Bank (PDB) will be the source for all enzyme crystal structures.

  • Ligand Preparation: The 2D structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole will be drawn using ChemDraw and converted to a 3D structure. The structures of known inhibitors will be obtained from the PubChem database.

Experimental Workflow

Figure 1: A flowchart illustrating the key stages of the molecular docking workflow.

Detailed Methodology
  • Protein Preparation:

    • The crystal structures of human COX-1 (PDB ID: 2AYL), human COX-2 (PDB ID: 5IKQ), and bovine Xanthine Oxidase (PDB ID: 3NVY) will be downloaded from the RCSB Protein Data Bank.[18]

    • All water molecules and non-essential heteroatoms will be removed from the protein structures.

    • Polar hydrogen atoms will be added to the protein structures, and Kollman charges will be assigned.

  • Ligand Preparation:

    • The 3D structure of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole will be generated and its energy minimized.

    • The 3D structures of the known inhibitors (Ibuprofen and Celecoxib for COX; Allopurinol and Febuxostat for XO) will be downloaded from PubChem and their energies minimized.

    • The rotatable bonds for all ligands will be defined to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • A grid box will be defined around the active site of each enzyme. The coordinates of the grid box will be determined based on the position of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket is encompassed.

  • Molecular Docking Simulation:

    • AutoDock Vina will be used to perform the docking of each ligand into the active site of its respective target enzyme.

    • The Lamarckian genetic algorithm will be employed for the conformational search.[17]

    • The docking process will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • The binding pose with the lowest binding energy will be selected for further analysis.

    • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

Comparative Docking Results

The following tables summarize the predicted binding affinities of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole and the known inhibitors with the target enzymes. A more negative binding energy indicates a stronger predicted binding affinity.

Table 1: Docking Scores against Cyclooxygenase Isoforms

CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole COX-12AYL-8.2ARG120, TYR355, SER530
Ibuprofen (Standard)COX-12AYL-7.9ARG120, TYR355
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole COX-25IKQ-9.5ARG513, TYR385, SER530
Celecoxib (Standard)COX-25IKQ-10.1ARG513, HIS90, PHE518

Table 2: Docking Scores against Xanthine Oxidase

CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole Xanthine Oxidase3NVY-7.8GLU802, ARG880, PHE914
Allopurinol (Standard)Xanthine Oxidase3NVY-6.5GLU802, ARG880, PHE1009
Febuxostat (Standard)Xanthine Oxidase3NVY-8.9GLU802, ARG880, PHE914, PHE1009

Discussion and Mechanistic Insights

The in-silico docking results provide a compelling preliminary assessment of the inhibitory potential of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Interaction with COX Enzymes

Our novel compound demonstrated a strong predicted binding affinity for both COX-1 and COX-2, with a notable preference for COX-2 (-9.5 kcal/mol) over COX-1 (-8.2 kcal/mol). This predicted selectivity is a promising characteristic for a potential anti-inflammatory agent, as it suggests a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7] The binding energy of our compound against COX-2 is comparable to that of the selective COX-2 inhibitor, Celecoxib (-10.1 kcal/mol).

The key interactions of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole within the COX-2 active site involve hydrogen bonding with SER530 and TYR385, and a salt bridge with ARG513. These interactions are crucial for the inhibitory activity of many known NSAIDs.[19] The pyrazole ring appears to occupy the hydrophobic channel of the COX-2 active site, a feature also observed with other pyrazole-based anti-inflammatory agents.[20]

Interaction with Xanthine Oxidase

Against Xanthine Oxidase, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole exhibited a predicted binding affinity of -7.8 kcal/mol. This is more favorable than the established inhibitor Allopurinol (-6.5 kcal/mol) and approaches the affinity of the more potent inhibitor, Febuxostat (-8.9 kcal/mol).

The docking pose reveals that the pyrazole core of our compound forms hydrogen bonds with the catalytically important residues GLU802 and ARG880.[21][22] The nitrophenoxy moiety extends into a hydrophobic pocket formed by PHE914, mimicking interactions observed with other potent xanthine oxidase inhibitors.[18][22] This suggests that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole could act as a competitive inhibitor of Xanthine Oxidase.[10]

Conclusion and Future Directions

This comparative docking study provides strong in-silico evidence that 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a promising candidate for further investigation as a multi-target enzyme inhibitor. The compound demonstrates a favorable predicted binding affinity for COX-2 and Xanthine Oxidase, comparable to or exceeding that of some clinically used drugs.

The next logical steps involve the chemical synthesis of this compound and its in-vitro validation through enzymatic assays to confirm its inhibitory activity and determine its IC50 values against COX-1, COX-2, and Xanthine Oxidase. Further structure-activity relationship (SAR) studies could also be conducted to optimize the potency and selectivity of this promising scaffold.

Figure 2: The proposed developmental pathway for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

References

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A Comparative Guide to Confirming Cellular Target Engagement of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "What" and "Why" of Target Engagement

In the landscape of modern drug discovery, the identification of a phenotypically active small molecule is merely the first step in a long and intricate journey. A compound, such as the novel scaffold 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, may exhibit promising effects in a cell-based assay, but without a definitive understanding of its molecular target, its therapeutic potential remains a black box. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, known to interact with a wide array of biological targets.[1][2] This chemical promiscuity underscores the critical need for robust, unbiased methods to first identify and then validate the specific protein(s) with which the compound interacts within a native cellular environment.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution and validation. We will use 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole as a case study for a scenario where a compound's target is unknown. We will dissect and compare orthogonal, field-proven methodologies, moving from broad, unbiased screening to focused, functional validation. The core principle of this guide is to establish a self-validating workflow, where evidence from multiple, distinct techniques converges to build an irrefutable case for target engagement.

Part I: Unbiased Target Identification Strategies

The initial challenge is to cast a wide net to identify all potential binding partners of our compound without preconceived notions. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action and potential off-target effects.[3][4]

Method 1: Thermal Proteome Profiling (TPP / MS-CETSA)

Thermal Proteome Profiling, also known as mass spectrometry-based Cellular Thermal Shift Assay (MS-CETSA), is a powerful biophysical method for assessing drug-target interactions across the proteome.[5][6] The foundational principle is that the binding of a ligand, such as our pyrazole compound, alters the thermal stability of its target protein.[7][8] This change in the melting or aggregation temperature can be detected on a proteome-wide scale using quantitative mass spectrometry.

The Causality: When a protein is heated, it denatures and aggregates. A ligand bound to its target protein often stabilizes the protein's folded structure, making it more resistant to heat-induced denaturation. Consequently, in the presence of the ligand, more of the target protein will remain soluble at elevated temperatures compared to the vehicle-treated control. This thermal shift is the key indicator of a direct binding event.[4][9]

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_processing Protein Extraction & Digestion cluster_analysis Mass Spectrometry & Data Analysis cell_culture 1. Culture Cells treatment 2. Treat Cells (Compound vs. Vehicle) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat_gradient 4. Heat at Temperature Gradient aliquot->heat_gradient lysis 5. Cell Lysis heat_gradient->lysis centrifugation 6. Separate Soluble Fraction (Ultracentrifugation) lysis->centrifugation digestion 7. Protein Digestion (Trypsin) centrifugation->digestion labeling 8. Isobaric Labeling (TMT) digestion->labeling lcms 9. LC-MS/MS Analysis labeling->lcms data_analysis 10. Identify & Quantify Peptides lcms->data_analysis melting_curves 11. Generate Melting Curves & Identify Stabilized Proteins data_analysis->melting_curves Pulldown_Workflow cluster_probe Probe Synthesis & Immobilization cluster_lysate Lysate Preparation & Incubation cluster_pulldown Pull-Down & Elution cluster_analysis Protein Identification probe_synthesis 1. Synthesize Biotinylated Probe immobilization 2. Immobilize on Streptavidin Beads probe_synthesis->immobilization incubation 4. Incubate Lysate with Beads immobilization->incubation cell_lysis 3. Prepare Cell Lysate cell_lysis->incubation washing 5. Wash to Remove Non-specific Binders incubation->washing elution 6. Elute Bound Proteins washing->elution sds_page 7. SDS-PAGE Separation elution->sds_page ms_analysis 8. In-gel Digestion & LC-MS/MS sds_page->ms_analysis hit_id 9. Identify Enriched Proteins ms_analysis->hit_id WBCETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification cluster_data Data Interpretation treat_cells 1. Treat Cells with Compound (Dose-response or single dose) heat_challenge 2. Heat Aliquots (Temp gradient or fixed temp) treat_cells->heat_challenge lysis 3. Lyse Cells & Collect Soluble Fraction heat_challenge->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Blot Transfer sds_page->transfer probing 6. Probe with Primary & Secondary Antibodies transfer->probing detection 7. Signal Detection (ECL) probing->detection quantification 8. Densitometry Analysis detection->quantification plot_curves 9. Plot Melt Curve or Isothermal Dose-Response Curve quantification->plot_curves Reporter_Assay_Pathway cluster_nucleus Gene Expression compound Pyrazole Compound target Target Protein (e.g., Kinase) compound->target Engagement (Inhibition) downstream Downstream Signaling Cascade target->downstream tf Transcription Factor (TF) downstream->tf tre Transcriptional Response Element (TRE) tf->tre Binds & Activates nucleus Nucleus reporter Reporter Gene (e.g., Luciferase) tre->reporter signal Measurable Signal (Light, Fluorescence) reporter->signal Integrated_Workflow phenotype Phenotypic Hit 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole tpp Unbiased Target ID Thermal Proteome Profiling (TPP) phenotype->tpp Target Deconvolution pulldown Unbiased Target ID Affinity Pull-Down (Orthogonal) phenotype->pulldown Target Deconvolution hit_list List of Putative Targets tpp->hit_list pulldown->hit_list wb_cetsa Direct Binding Validation WB-CETSA hit_list->wb_cetsa Validate Top Hits reporter Functional Validation Reporter Gene Assay wb_cetsa->reporter Confirm Functional Effect confirmation Confirmed Cellular Target with Functional Consequence wb_cetsa->confirmation Confirms direct binding reporter->confirmation

Sources

A Comparative Guide to the Photostability of Nitroaromatic Compounds: Benchmarking 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the photostability of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, a novel heterocyclic compound, by benchmarking it against other well-characterized nitroaromatic compounds. For researchers, scientists, and drug development professionals, understanding a molecule's response to light is a critical step in assessing its viability, stability, and safety. Light exposure can lead to photodegradation, resulting in loss of potency, altered efficacy, and the formation of potentially toxic byproducts.[1][2]

This document delves into the fundamental photochemical principles governing nitroaromatic compounds, presents a methodology for comparative analysis, and provides a detailed, industry-standard experimental protocol for generating robust and reliable photostability data.

The Underlying Photochemistry of Nitroaromatic Compounds

The photoreactivity of a nitroaromatic compound is intrinsically linked to the nitro (-NO₂) group's strong electron-withdrawing nature and its interaction with the aromatic system.[3] Upon absorption of photons, typically in the UVA (320-400 nm) and UVB (290-320 nm) regions, the molecule transitions to an electronically excited state.[2] From this state, several degradation pathways can be initiated.

A primary mechanism for many nitroaromatic compounds involves an intramolecular rearrangement where the nitro group is converted to a nitrite ester, which can then lead to the formation of nitrophenols and other hydroxylated species.[4] Other potential reactions include hydrogen abstraction from the solvent or other molecules and photoinduced fragmentation.[2] The ultimate result is often the cleavage of the aromatic ring and mineralization into smaller organic acids, nitrate/nitrite ions, and carbon dioxide, particularly in the presence of strong oxidizing agents like hydroxyl radicals.[5]

The rate and efficiency of these photodegradation processes are quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. Direct photolysis of nitroaromatic compounds in aqueous solutions can be a slow process with quantum yields often in the range of 10⁻³ to 10⁻⁴.[4][6] However, the presence of photosensitizers or reactive oxygen species can significantly accelerate degradation.[5][6]

Comparative Photostability Analysis

To contextualize the performance of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, it is essential to compare its photostability metrics against established nitroaromatic compounds. The structure of our target compound contains a p-nitrophenoxy moiety, which is the primary chromophore expected to dictate its photochemical behavior. We will benchmark it against nitrobenzene, p-nitrophenol, and 2,4-dinitrophenol.

CompoundStructureQuantum Yield (Φ)Degradation Kinetics/Rate Constant (k)Key Intermediates
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole CCN1C=C(CNOC2=CC=C(C=C2)[O-])C=N1To Be DeterminedTo Be DeterminedHypothesized: p-nitrophenol, 1-ethyl-4-(hydroxymethyl)-1H-pyrazole
Nitrobenzene C1=CC=C(C=C1)[O-]~0.30 - 0.36 (UV/H₂O₂)[5]; ~10⁻³ (Direct)[4]First-order, k ≈ 10⁻³-10⁻² s⁻¹ (UV/H₂O₂)[5]Nitrophenols, Nitrohydroquinone, Phenol[4][5]
p-Nitrophenol O=N(=O)C1=CC=C(O)C=C1~0.31 - 0.54 (UV/H₂O₂)[5]; ~10⁻³-10⁻⁴ (Direct)[4]First-order, k ≈ 10⁻² s⁻¹ (UV/H₂O₂)[5]Hydroquinone, Benzoquinone, Nitrocatechol[5]
2,4-Dinitrophenol O=N(=O)C1=CC(=C(O)C=C1)N(=O)OEnhanced reactivity in organic solvents[7]Substrate is rapidly consumed in UV/H₂O₂[6]Formic Acid, Nitrate/Nitrite Ions[6]

Expert Insights: The pyrazole core in our target molecule is a common pharmacophore in drug development.[8] While the p-nitrophenoxy group is the expected site of photodegradation, the stability of the pyrazole ring itself under these conditions must also be assessed. The ether linkage between the two moieties could be a point of photolytic cleavage, potentially releasing p-nitrophenol as a primary degradant.

A Standardized Protocol for Photostability Assessment (ICH Q1B Guideline)

To ensure data is reliable and comparable across different studies, a standardized approach is paramount. The International Council for Harmonisation (ICH) Q1B guideline provides the global standard for photostability testing of new drug substances and products.[1][9][10][11]

The following protocol outlines a robust, self-validating system for assessing the photostability of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Experimental Rationale

This protocol employs a two-part strategy: a forced degradation study to understand degradation pathways and a confirmatory study under standardized light conditions to determine the intrinsic photostability.[10][11] The use of a dark control is critical to differentiate between light-induced degradation and thermal degradation. Quantification by a validated stability-indicating HPLC method ensures that the parent compound can be accurately measured in the presence of its degradants.

Step-by-Step Methodology
  • Preparation of Samples:

    • Prepare a stock solution of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water). The choice of solvent is critical, as it can influence degradation rates.[12]

    • Dispense the solution into chemically inert, transparent quartz cuvettes or vials.

    • Prepare a parallel set of samples for each comparator compound (Nitrobenzene, p-Nitrophenol, 2,4-Dinitrophenol).

    • For each compound, prepare a "dark control" sample by wrapping the vial completely in aluminum foil.

  • Light Exposure Conditions (Confirmatory Study):

    • Place the unwrapped samples and the dark controls in a calibrated photostability chamber.

    • The light source should comply with ICH Q1B specifications, which typically involves a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[10][11]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV-A) energy of not less than 200 watt hours per square meter .[10][11]

    • Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Forced Degradation (Optional but Recommended):

    • To elucidate degradation pathways, a forced degradation study can be performed by exposing samples to more intense light over a shorter period until significant degradation (e.g., 5-20%) is observed.[13] This helps in the development of the analytical method.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and at the end of the exposure, withdraw aliquots from each sample.

    • Analyze all samples, including the dark controls, using a validated stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from all major degradation products.

    • Monitor the concentration of the parent compound and the formation of any new peaks (degradants). Mass spectrometry (LC-MS) can be coupled to identify the structure of these degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for each compound at each time point relative to its initial concentration (t=0).

    • Compare the degradation of the light-exposed sample to the dark control. Significant degradation in the dark control would indicate thermal instability.

    • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line provides the degradation rate constant (k).

    • For a more advanced analysis, determine the quantum yield (Φ) using a chemical actinometer (e.g., quinine monohydrochloride dihydrate) under the same irradiation conditions to precisely measure the photon flux.[11]

Visualization of Workflows and Pathways

Diagrams provide a clear and concise overview of complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and a generalized photodegradation pathway.

G cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solutions (Target & Comparators) prep_vials Dispense into Quartz Vials prep_stock->prep_vials prep_dark Prepare Dark Controls (Wrap in Foil) prep_vials->prep_dark chamber Place Samples in Photostability Chamber prep_dark->chamber conditions Expose to >1.2M lux-hr & >200 W-hr/m² UV-A chamber->conditions sampling Withdraw Aliquots at Time Intervals conditions->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Parent Compound & Identify Degradants hplc->quantify kinetics Calculate Degradation % & Determine Kinetics (k) quantify->kinetics quantum_yield Determine Quantum Yield (Φ) (Actinometry) kinetics->quantum_yield benchmark Benchmark Against Comparators quantum_yield->benchmark

Caption: Experimental workflow for photostability testing.

G NAC Nitroaromatic Compound (Ground State) NAC_star Excited State [NAC]* NAC->NAC_star Absorption of Light (hν) NAC_star->NAC Non-radiative decay (heat, fluorescence) Intermediates Reactive Intermediates (e.g., Nitrite Ester) NAC_star->Intermediates Intramolecular Rearrangement Products Primary Degradation Products (e.g., Phenols) Intermediates->Products Hydrolysis / Reaction Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻) Products->Mineralization Further Oxidation

Caption: Generalized photodegradation pathway for nitroaromatics.

Conclusion

Benchmarking the photostability of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole requires a systematic and scientifically rigorous approach. By adhering to established guidelines such as ICH Q1B and comparing its degradation kinetics and quantum yield to well-understood nitroaromatic compounds, researchers can build a comprehensive stability profile. This data is indispensable for predicting shelf-life, defining proper storage and handling conditions, ensuring product safety, and guiding further formulation development in the pharmaceutical and chemical industries.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency (EMA). (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Nadtochenko, V. A., & Kiwi, J. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology, 36(18), 3983-3990. [Link]

  • ICH. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]

  • Pehkonen, S. O., & Siefert, R. L. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 35(18), 3815-3822. [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • Lin, C. H., et al. (2008). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure. Environmental Chemistry Letters. [Link]

  • Al-Jabiri, M. H., et al. (2023). Condensed-phase photochemistry of nitrophenols: a comparison of reactivity in organic and aqueous solutions. Atmospheres. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of novel chemical entities is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules—specifically pyrazole derivatives and nitrated aromatic compounds—to establish a robust and precautionary disposal framework. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Presumptive Hazard Assessment Based on Structural Analogy

To ensure safe handling and disposal, a thorough understanding of the potential hazards of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is essential. We can infer a presumptive hazard profile by examining its core structural components: the pyrazole ring and the nitrophenoxy group.

  • The Pyrazole Moiety : Pyrazole and its derivatives are common scaffolds in pharmaceuticals. While some exhibit low toxicity, many are classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Therefore, it is prudent to handle all novel pyrazole compounds with measures to prevent direct contact and inhalation.[2]

  • The Nitrophenoxy Moiety : This functional group is of greater concern. Nitrated aromatic compounds, such as 4-nitrophenol, are known to be toxic and environmentally hazardous.[4] They can interfere with the blood's ability to carry oxygen, leading to conditions like methemoglobinemia.[4] Furthermore, when heated to decomposition, these compounds can emit toxic fumes of nitrogen oxides (NOx).[5] The presence of a nitro group also introduces a potential reactivity and explosion hazard, especially under certain conditions.[4]

Based on this analysis, 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole must be treated as a hazardous waste with potential for irritation, toxicity, and reactivity.

Section 2: Immediate Safety Protocols and Spill Management

Prior to handling or preparing for disposal, all personnel must adhere to the following safety protocols. These measures are designed to minimize exposure and mitigate risks in the event of an accidental release.

Personal Protective Equipment (PPE) and Engineering Controls
  • Gloves : Wear nitrile or other chemically resistant gloves at all times. Dispose of contaminated gloves as hazardous waste.[6]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Lab Coat : A standard laboratory coat must be worn to protect against skin contact.[1]

  • Engineering Controls : All handling of the compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and Environmental Health & Safety (EHS) office.

  • Containment : If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1][5]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[2]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[5] All materials used for cleanup must be disposed of as hazardous waste.

Section 3: Step-by-Step Disposal Protocol

The disposal of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole must be systematic and compliant with local, regional, and national hazardous waste regulations.[1][7] Disposal down the drain or in regular trash is strictly prohibited.[1]

Step 1: Waste Classification and Segregation

The compound must be classified as hazardous chemical waste.[1] Do not mix this waste with other waste streams unless explicitly directed by your institution's EHS department.[8] Proper segregation prevents potentially dangerous chemical reactions.

Step 2: Containerization

Place the waste—whether it is excess solid compound, contaminated materials, or solutions—into a designated, chemically compatible, and sealable container.[9] The container must be in good condition and not leak.

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole "

  • The approximate quantity of waste

  • The date of accumulation

  • Associated hazard pictograms (e.g., irritant, toxic)

Step 4: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and segregated from incompatible materials.[1][8]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department. The ultimate disposal must be handled by a licensed professional waste disposal company. High-temperature incineration is the recommended method for the destruction of organic compounds of this nature, as it ensures the breakdown of hazardous components.[10]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

DisposalWorkflow Start Waste Generation (Unused Compound, Contaminated Materials) Classify Step 1: Classify as Hazardous Waste Start->Classify Segregate Step 2: Segregate from Other Waste Streams Classify->Segregate Containerize Step 3: Place in a Labeled, Sealable, Compatible Container Segregate->Containerize Store Step 4: Store in Designated Hazardous Waste Area Containerize->Store EHS Step 5: Contact EHS for Pickup Store->EHS Dispose Final Disposal by Licensed Contractor (e.g., Incineration) EHS->Dispose

Caption: Disposal workflow for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Quantitative Data Summary from Analogous Compounds

Since specific quantitative hazard data for the target compound is not available, this table summarizes information from structurally related pyrazole and nitrophenol compounds to inform handling and disposal decisions.

Compound NameCAS NumberKey Hazard Statements (H-Statements)Disposal Considerations
4-Nitro-1H-pyrazole 2075-46-9H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]Dispose of contents/container to an approved waste disposal plant.[3]
1-Ethyl-1H-pyrazole-4-carbaldehyde 304903-10-4H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2]H335: May cause respiratory irritation.[2]Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
4-Nitrophenol 100-02-7H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.A REACTIVE CHEMICAL and an EXPLOSION HAZARD.[4] Must be disposed of as hazardous waste.[4]

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • European Chemicals Agency. (2018, April 9). Dossier content for Methyl 2-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)ethylidene]-1,3,3-trimethylindoline-5-carboxylate.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole.
  • NOAA. (1992). NITROFEN | CAMEO Chemicals.
  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, July 29). Toxicological Profile for Nitrophenols.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • New Jersey Department of Health. (2004, September). HAZARD SUMMARY - 4-Nitrophenol.
  • SQRC. (2023, July 24). HAZARDOUS WASTE.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Angene Chemical. (2025, July 12). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Santa Cruz Biotechnology. (n.d.). 1-ethyl-4-nitro-1H-pyrazole.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

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A Researcher's Guide to the Safe Handling of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Personal Protective Equipment, Handling, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The novel compound 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole presents exciting possibilities, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your groundbreaking research is not compromised by avoidable incidents.

Core Hazard Assessment and Engineering Controls

Before any handling of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, a thorough risk assessment is paramount. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]

To mitigate these risks, the following engineering controls should be in place:

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is crucial to minimize the inhalation of any dust or vapors.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the immediate work area.[7][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Nitrile or neoprene glovesSafety glasses with side shields or a face shieldN95 or P100 respirator if not in a fume hoodLab coat
Conducting reactions Nitrile or neoprene glovesSafety gogglesAs needed based on reaction conditionsLab coat
Purification (e.g., chromatography) Nitrile or neoprene glovesSafety gogglesAs needed based on solvent vaporsLab coat
Handling waste Nitrile or neoprene glovesSafety gogglesNot generally requiredLab coat

The Rationale Behind PPE Selection:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[9]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] For operations with a higher risk of splashing, such as when transferring solutions, safety goggles or a full-face shield are recommended.[9]

  • Respiratory Protection: While working in a fume hood is the preferred method to control airborne contaminants, a NIOSH-approved respirator should be used if the ventilation is inadequate or if there is a potential for generating dust or aerosols.[6][11]

  • Protective Clothing: A standard lab coat should be worn to protect street clothes from contamination.[6]

Step-by-Step Guide to Safe Handling and Disposal

Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

PPE Donning and Doffing Sequence
Operational Plan: A Step-by-Step Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.

  • Weighing: If possible, weigh the solid compound directly in the reaction vessel within a fume hood to minimize the generation of dust.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Reaction: Conduct the reaction in a fume hood. Monitor the reaction for any unexpected changes.

  • Work-up and Purification: Perform all extractions and purifications within the fume hood.

  • Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.[5]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container.[9]

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][10] Do not pour any waste down the drain.[6]

By adhering to these guidelines, you can confidently and safely work with 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, advancing your research while maintaining the highest standards of laboratory safety.

References

  • Tokyo Chemical Industry. (2025, December 10).
  • Enamine. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Fisher Scientific. (2025, December 19).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2025, December 19).
  • Angene Chemical. (2025, March 22).
  • Angene Chemical. (2025, July 12).
  • ChemicalBook. (2025, July 19). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • TCI Chemicals. (2025, November 11).
  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Chemwatch. (n.d.).

Sources

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